beta-Endosulfan
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMFSUJUZBWLH-AZVNHNRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O3S | |
| Record name | BETA-ENDOSULFAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16203 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037539 | |
| Record name | Endosulfan I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | BETA-ENDOSULFAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16203 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | beta-Endosulfan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-Endosulfan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | BETA-ENDOSULFAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16203 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000072 [mmHg], 0.000003 [mmHg] | |
| Record name | beta-Endosulfan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-Endosulfan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33213-65-9, 959-98-8 | |
| Record name | BETA-ENDOSULFAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16203 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-Endosulfan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Endosulfan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endosulfan I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endosulfan alpha-isomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | beta-Endosulfan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDOSULFAN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ENDOSULFAN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
406 to 410 °F (NTP, 1992) | |
| Record name | BETA-ENDOSULFAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16203 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-Endosulfan
This guide provides a comprehensive technical overview of beta-endosulfan, an isomer of the organochlorine insecticide endosulfan. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural and stereochemical characteristics of this compound, contrasting it with its alpha-isomer and exploring the implications of these differences on its properties and analysis.
Introduction: The Endosulfan Isomeric System
Endosulfan is a synthetic cyclodiene insecticide, chemically derived from hexachlorocyclopentadiene.[1] It has been utilized globally in agriculture to control a wide range of insect pests on crops such as cotton, coffee, and tea.[2] Technical grade endosulfan is not a single chemical entity but a mixture of two stereoisomers, designated alpha (α) and beta (β), typically in a 7:3 ratio.[1][3] These isomers are not enantiomers but diastereomers, specifically configurational isomers, arising from the pyramidal stereochemistry of the tetravalent sulfur atom in the cyclic sulfite ester group.[1]
The distinction between the α and β isomers is critical, as their stereochemical differences lead to variations in physical properties, biological activity, and environmental fate.[4] While both isomers are toxic, the α-isomer is generally more volatile and acutely toxic to mammals than the β-isomer.[4] Conversely, β-endosulfan is the less thermodynamically stable of the two and can slowly and irreversibly convert to the more stable α-form.[1][2]
Chemical Structure of this compound
The systematic IUPAC name for this compound is (1R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ⁴-thiatricyclo[7.2.1.0²,⁸]dodec-10-en-5-one.[5] Its molecular formula is C₉H₆Cl₆O₃S, with a molecular weight of approximately 406.93 g/mol .[6]
The core structure of this compound is a hexachlorinated bicyclic system derived from the Diels-Alder reaction of hexachlorocyclopentadiene and cis-butene-1,4-diol, which is then reacted with thionyl chloride to form the cyclic sulfite ester.[1] This results in a complex, rigid three-dimensional structure.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Stereochemistry: The Defining Difference
The defining stereochemical feature distinguishing α- and β-endosulfan is the orientation of the sulfite group relative to the bicyclic hexachloronorbornene moiety. Both isomers possess a seven-membered dioxothiepin-oxide ring.[7]
-
alpha-Endosulfan : The sulfite group is in an endo position. It has a symmetrical-chair conformation.[8] This configuration is thermodynamically more stable.[1]
-
This compound : The sulfite group is in an exo position.[5] This isomer exists as two asymmetrical, twist-chair enantiomers that can interchange.[8]
This difference in the spatial arrangement of the sulfite group has profound effects on the molecule's overall shape, polarity, and how it interacts with biological receptors. The neurotoxicity of endosulfan, for instance, has been primarily attributed to the α-isomer.[4]
The interconversion of the less stable β-isomer to the α-isomer is a slow process.[2] This transformation is a critical consideration in environmental fate and residue analysis, as the isomeric ratio can change over time.
Physicochemical Properties
The stereochemical differences between the isomers directly influence their physical and chemical properties.
| Property | This compound | alpha-Endosulfan | Reference(s) |
| Physical State | Brownish crystals | Brownish crystals | [5],[9] |
| Melting Point | 208-210 °C | 108-110 °C | [5] |
| Water Solubility | 0.28 mg/L (25 °C) | Lower than beta-isomer | |
| Vapor Pressure | Lower than alpha-isomer | Higher than beta-isomer | [4] |
| Stability | Less stable, slowly converts to α-form | More thermodynamically stable | [2] |
The lower volatility of β-endosulfan, a consequence of its higher melting point and lower vapor pressure, means it is less likely to be lost to the atmosphere after application compared to the α-isomer.[4] This has implications for its persistence in soil and on plant surfaces.
Analytical Methodologies for Isomer-Specific Quantification
Accurate quantification of endosulfan residues requires analytical methods that can distinguish between the α and β isomers, as well as their primary metabolite, endosulfan sulfate. Gas chromatography (GC) is the most common technique employed for this purpose.
Experimental Protocol: Gas Chromatography with Electron Capture Detection (GC-ECD)
This protocol outlines a general procedure for the analysis of this compound in environmental samples, such as tomato leaves.[10][11]
1. Sample Preparation and Extraction: a. Homogenize leaf samples with ethyl acetate. b. Perform a clean-up step using an aluminum oxide column to remove interfering matrix components. c. Elute the pesticides from the column using a mixture of hexane and ethyl acetate (e.g., 80:20, v/v).[11]
2. Instrumental Analysis: a. Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD). b. Column: A nonpolar capillary column is typically used for the separation of the isomers. c. Injector and Detector Temperatures: Set to appropriate temperatures to ensure efficient volatilization and detection (e.g., 250°C and 300°C, respectively). d. Oven Temperature Program: A temperature gradient is used to separate the isomers and the sulfate metabolite. For example, start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. e. Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
3. Quantification and Confirmation: a. Quantification: Compare the peak areas of the sample chromatogram to those of certified reference standards of α-endosulfan, β-endosulfan, and endosulfan sulfate. b. Confirmation: The identity of the residues should be confirmed using a more selective technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).[10][12]
Caption: Workflow for GC-ECD analysis of endosulfan isomers.
Conclusion
The stereochemistry of this compound is a fundamental aspect of its chemical identity, dictating its physical properties, environmental behavior, and biological interactions. A thorough understanding of its exo configuration, in contrast to the endo configuration of the alpha-isomer, is paramount for researchers in environmental science, toxicology, and regulatory affairs. The distinct properties of each isomer necessitate the use of isomer-specific analytical methods for accurate risk assessment and environmental monitoring. This guide has provided a detailed examination of the chemical structure and stereochemistry of this compound, offering a foundation for further scientific inquiry and application.
References
-
Wikipedia. Endosulfan. [Link]
-
Maier-Bode, H. (1968). Properties, effect, residues, and analytics of the insecticide endosulfan. Residue Reviews, 22, 1-44. [Link]
-
Ballesteros, E., & Parrado, M. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. Journal of Chromatography A, 947(1), 119-127. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12309467, this compound. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. [Link]
-
National Center for Biotechnology Information. (2015). Table 4-3, Chemical Identity of β-Endosulfan. In Toxicological Profile for Endosulfan. [Link]
-
de Souza, A. S., et al. (2022). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society, 33, 1335-1346. [Link]
-
University of Hertfordshire. This compound. In AERU Pesticide Properties Database. [Link]
-
ResearchGate. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. [Link]
-
National Institute of Standards and Technology (NIST). β-Endosulfan. In NIST Chemistry WebBook. [Link]
-
Albero, B., et al. (2003). Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography. Journal of Chromatography A, 1007(1-2), 137-143. [Link]
-
ResearchGate. (2016). Determination of endosulfan isomers and their metabolites in tap water and commercial samples using microextraction by packed sorbent and GC-MS. [Link]
-
ElectronicsAndBooks. (2003). Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (2006). Endosulfan. In Pesticide residues in food - 2006 evaluations. [Link]
-
J-GLOBAL. β-Endosulfan. [Link]
-
Weber, J., et al. (2010). Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. Science of The Total Environment, 408(15), 2966-2984. [Link]
-
National Center for Biotechnology Information. (2015). Table 4-5, Physical and Chemical Properties of Endosulfan. In Toxicological Profile for Endosulfan. [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum (electron ionization) of β-Endosulfan. In NIST Chemistry WebBook. [Link]
-
European Commission. (1999). Endosulfan. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12309460, alpha-Endosulfan. [Link]
-
ResearchGate. (2016). Mechanism of the Hydrolysis of Endosulfan Isomers. [Link]
-
Compendium of Pesticide Common Names. endosulfan. [Link]
-
CSIR-National Environmental Engineering Research Institute (NEERI). Endosulfan and its related isomers. [Link]
-
Bose, P., et al. (2013). Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degradation products. Environmental Science: Processes & Impacts, 15(3), 639-647. [Link]
-
ResearchGate. (2015). Structures of α -endosulfan ( α -ES), β -endosulfan ( β -ES), and Aldrin (ALD). [Link]
-
ResearchGate. (1969). Structure and Asymmetry in the Isomeric Conversion of β- to α-Endosulfan. [Link]
Sources
- 1. Endosulfan - Wikipedia [en.wikipedia.org]
- 2. isotope.com [isotope.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Toxicity and residues of endosulfan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 33213-65-9 [chemicalbook.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. alpha-Endosulfan | C9H6Cl6O3S | CID 12309460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of beta-Endosulfan
An In-depth Technical Guide to the Physicochemical Properties of beta-Endosulfan
Introduction
Endosulfan, a legacy organochlorine insecticide and acaricide, has been a subject of intense scientific and regulatory scrutiny due to its significant environmental persistence, potential for bioaccumulation, and notable toxicity. Commercially, endosulfan was produced as a technical mixture of two diastereoisomers, alpha (α)-endosulfan and beta (β)-endosulfan, typically in a 7:3 ratio, respectively. While both isomers contribute to the compound's insecticidal activity, they exhibit distinct physicochemical properties that profoundly influence their environmental fate, degradation pathways, and toxicological profiles.
This technical guide focuses specifically on this compound, providing researchers, environmental scientists, and toxicology professionals with a detailed examination of its core physicochemical characteristics. Understanding these properties is paramount for predicting its environmental transport, designing effective analytical and remediation strategies, and elucidating its mechanism of action at a molecular level. The beta-isomer is of particular interest as it is generally more persistent in certain environmental compartments than its alpha counterpart, although it can also be more susceptible to specific degradation processes like hydrolysis. This document synthesizes data from authoritative sources to present a comprehensive and actionable resource for the scientific community.
Core Physicochemical Properties of this compound
The intrinsic properties of a chemical compound dictate its behavior in both biological and environmental systems. For this compound, its high molecular weight, chlorinated structure, and cyclic sulfite ester functional group are key determinants of its characteristics.
Data Summary
A compilation of the critical physicochemical parameters for this compound is presented below. These values, sourced from peer-reviewed literature and regulatory databases, provide a quantitative foundation for understanding its behavior.
| Property | Value | Source(s) | Implication for Research & Development |
| Appearance | Brown or colorless crystalline solid | Essential for physical identification and handling in a laboratory setting. | |
| Melting Point | 208-210 °C | High melting point indicates a stable solid state at ambient temperatures. | |
| Boiling Point | Decomposes upon heating | Thermal analysis (e.g., TGA) is more appropriate than distillation for characterization. | |
| Molecular Weight | 406.95 g/mol | A relatively large molecule, influencing diffusion and transport properties. | |
| Density | ~1.745 g/cm³ | Denser than water, suggesting it will sink in aqueous environments if not dissolved or suspended. | |
| Water Solubility | 0.15 - 0.45 mg/L (at ~20-22°C) | Very low solubility limits its concentration in aquatic systems but favors partitioning to organic phases. | |
| Vapor Pressure | 7.2 x 10⁻⁷ mmHg (9.6 x 10⁻⁵ Pa) at 25°C | Extremely low volatility reduces evaporation from soil and water surfaces compared to the alpha-isomer. | |
| Log Kₒw | 3.83 - 4.8 | High octanol-water partition coefficient indicates strong lipophilicity and a high potential for bioaccumulation in fatty tissues. | |
| Henry's Law Constant | ~1.48 Pa m³/mol | Indicates moderate potential to volatilize from water, contributing to atmospheric transport. |
Causality and Scientific Insights
-
Solubility and Lipophilicity (Log Kₒw): The very low water solubility and high Log Kₒw are direct consequences of this compound's extensive chlorination and largely nonpolar hydrocarbon framework. This dual characteristic is a primary driver of its environmental behavior. It dictates that the compound will preferentially partition from water into soil organic matter, sediments, and the lipid-rich tissues of living organisms. For drug development professionals, this high lipophilicity is a red flag for potential bioaccumulation and challenges in formulation and delivery if such a scaffold were ever considered.
-
Vapor Pressure and Environmental Transport: While the vapor pressure of this compound is low, it is sufficient for the molecule to enter the atmosphere, particularly from soil and plant surfaces. This property, combined with its chemical persistence, makes it susceptible to long-range environmental transport, explaining its detection in remote ecosystems like the Arctic, far from its points of application. The beta-isomer is notably less volatile than the alpha-isomer, which is a key differentiator in their initial dissipation rates post-application.
-
Stability and Reactivity: The sulfite ester group is the most reactive site on the this compound molecule. It is susceptible to hydrolysis, which is significantly accelerated under alkaline conditions, leading to the formation of the less toxic endosulfan diol. Conversely, it is more stable in acidic media. This pH-dependent degradation is a critical factor in its persistence in different types of soil and water bodies.
Chemical Stability and Degradation Pathways
The environmental persistence of this compound is a balance between its inherent stability and its susceptibility to various degradation processes.
-
Hydrolysis: As a sulfite ester, this compound reacts slowly with water but is rapidly decomposed by alkali. The primary product of hydrolysis is endosulfan diol. The rate of this reaction is highly pH-dependent, with significantly shorter half-lives in alkaline waters compared to neutral or acidic conditions.
-
Photolysis: this compound can be degraded by ultraviolet (UV) light. The photolysis reaction follows first-order kinetics, with a reported rate constant of 2 x 10⁻⁵ s⁻¹ under specific laboratory conditions (λ = 254 nm). The degradation route involves the formation of endosulfan diol, which can then be transformed into endosulfan ether.
-
Biodegradation: In soil and sediment, the primary degradation pathway is microbial oxidation, which converts this compound into endosulfan sulfate. This metabolite is of high concern because its toxicity is similar to the parent compound, and it is generally more persistent in the environment.
The interplay of these degradation pathways is crucial for understanding the terminal fate of this compound in the environment.
Caption: Key environmental fate pathways for this compound.
Toxicological Profile: A Physicochemical Perspective
This compound exerts its acute neurotoxicity primarily by acting as a non-competitive antagonist of the GABA-gated chloride channel in the central nervous system. This mechanism prevents the influx of chloride ions into neurons, counteracting the inhibitory effects of the neurotransmitter GABA and leading to hyperexcitation and convulsions. From a physicochemical standpoint, its ability to cross the blood-brain barrier and interact with this neuronal receptor is facilitated by its high lipophilicity. Its persistent nature, also a function of its chemical properties, can lead to chronic exposure and potential endocrine-disrupting effects.
Standardized Experimental Protocols
To ensure data quality and comparability, standardized methodologies are essential for characterizing this compound. Below are outlines of key experimental protocols.
Protocol 1: Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
This protocol is based on the principles of the OECD Guideline 107 for determining the Log Kₒw, a critical parameter for assessing environmental fate.
Objective: To quantify the partitioning of this compound between n-octanol and water.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be environmentally relevant and detectable by the chosen analytical method.
-
Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Partitioning:
-
In a centifuge tube, combine a known volume of the this compound/octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected Kₒw to ensure quantifiable concentrations in both phases.
-
Seal the tube and shake it vigorously for a minimum of 24 hours at a constant, controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture at high speed to achieve a complete and clean separation of the octanol and water phases.
-
-
Analysis:
-
Carefully extract an aliquot from both the n-octanol and water phases.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD).
-
-
Calculation:
-
The partition coefficient (Kₒw) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: Kₒw = Cₒctanol / Cₑater
-
The result is typically expressed as its base-10 logarithm (Log Kₒw).
-
Protocol 2: Workflow for Analysis in Environmental Samples (e.g., Soil)
This workflow describes a common procedure for extracting and quantifying this compound from a complex matrix.
Caption: Workflow for this compound analysis in soil samples.
Methodology Details:
-
Sample Collection & Preparation: Collect a representative soil sample. Air-dry, sieve, and homogenize the sample to ensure uniformity.
-
Extraction: A known mass of the soil is mixed with a suitable organic solvent (e.g., ethyl acetate or a hexane-acetone mixture). Sonication or shaking is used to facilitate the transfer of this compound from the soil matrix into the solvent.
-
Cleanup: The resulting extract contains co-extractives (lipids, pigments) that can interfere with analysis. The extract is passed through a chromatography column packed with an adsorbent like Florisil or alumina. These materials retain interfering compounds while allowing this compound to pass through with the elution solvent.
-
Elution: A specific solvent mixture (e.g., hexane-ethyl acetate) is used to wash the this compound from the cleanup column.
-
Concentration: The eluate is gently evaporated under a stream of nitrogen to reduce the volume and concentrate the analyte, thereby increasing the sensitivity of the analysis. The residue is re-dissolved in a small, known volume of a suitable solvent (e.g., hexane).
-
Quantification & Confirmation: The final extract is injected into a Gas Chromatograph with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds like endosulfan. The identity of the compound is then confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides a definitive molecular fingerprint.
Conclusion
The physicochemical properties of this compound—notably its solid-state stability, very low water solubility, high lipophilicity, and moderate persistence—are the fundamental drivers of its environmental behavior and toxicological risk. Its tendency to partition into organic media leads to its sequestration in soil and sediment and its bioaccumulation in food webs. While degradation pathways such as hydrolysis and photolysis exist, its overall persistence, particularly through its conversion to the stable endosulfan sulfate metabolite, warrants its status as a significant environmental pollutant. The standardized protocols provided herein offer a framework for the reliable and reproducible investigation of this compound, which is essential for ongoing risk assessment, environmental monitoring, and the development of potential remediation technologies.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Endosulfan. Retrieved from [Link]
- Cámara, M. A., Galera, M. M., Gallego, M., & Frenich, A. G. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry.
-
Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. Retrieved from [Link]
- Gunderson, C. G., & Wlostowski, T. (2023). Health Hazards Associated with Exposure to Endosulfan: A Mini-Review. International Journal of Molecular Sciences, 24(23), 16999.
- de Siqueira, M. E. P. B., & de Paumier, D. (2012). Clinical aspects of the poisoning by the pesticide endosulfan. Química Nova, 35(1), 176-186.
- Barcelo-Quintal, M. H., Cebada-Ricalde, M. C., Trejo-Irigoyen, A. R., Rendon-Osorio, R. B., & Manzanilla-Cano, J. A. (2008).
beta-Endosulfan synthesis and purification methods
An In-Depth Technical Guide to the Isomeric Chemistry and Analytical Purification of Endosulfan
Authored by: A Senior Application Scientist
Foreword: Endosulfan is a legacy organochlorine pesticide whose production and use have been banned globally under the Stockholm Convention on Persistent Organic Pollutants due to its high toxicity, potential for bioaccumulation, and role as an endocrine disruptor.[1] This guide is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring, remediation, and toxicological study of persistent organic pollutants. It provides a detailed overview of the chemical principles underlying endosulfan's synthesis, the distinct properties of its isomers, and the analytical methodologies required for their separation and purification. This document does not provide instructions for the synthesis of endosulfan but rather an academic exploration of its chemical characteristics to support research and environmental safety efforts.
The Chemical Genesis of Endosulfan: A Stereochemical Perspective
The industrial synthesis of endosulfan is a classic example of a multi-step chemical process involving a pivotal cycloaddition reaction.[1] The process begins with the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[2][3][4] In this case, hexachlorocyclopentadiene serves as the conjugated diene, reacting with cis-butene-1,4-diol, the dienophile.[1] This initial reaction forms a bicyclic diol intermediate.
The subsequent and final step involves the reaction of this intermediate with thionyl chloride (SOCl₂).[1][5] This is an esterification and cyclization step that forms the characteristic cyclic sulfite ester structure of endosulfan.
The critical outcome of this synthesis is not a single chemical entity but a mixture of two stereoisomers, designated as alpha (α) and beta (β)-endosulfan.[1] Technical-grade endosulfan, as formerly manufactured, typically consisted of these α- and β-isomers in an approximate 7:3 ratio.[6][7][8][9]
Isomeric Distinction: α- and β-Endosulfan
The difference between α- and β-endosulfan arises from the stereochemistry of the sulfur atom within the cyclic sulfite group.[1] These configurational isomers, known as diastereomers, possess distinct physical and chemical properties, which in turn influence their environmental fate, toxicity, and analytical behavior.
-
α-Endosulfan: This isomer is generally considered the more thermodynamically stable of the two.[1]
-
β-Endosulfan: While less stable, the β-isomer is a significant component of the technical mixture. It can slowly and irreversibly convert to the more stable α-form over time.[1][7]
This isomeric ratio is not merely a manufacturing artifact; it has significant real-world implications. The two isomers exhibit different volatility, degradation rates, and toxicological profiles.[10] For instance, α-endosulfan is significantly more volatile than the β-isomer, which affects its atmospheric transport and deposition.[10] Conversely, the acute toxicity of the α-isomer to mammals is reported to be more than three times that of the β-isomer.[10]
Purification and Isomer Separation: Analytical Methodologies
For toxicological studies, environmental monitoring, and the development of certified reference materials, the separation and purification of the individual α- and β-isomers from the technical mixture are paramount. The primary technique for achieving high-purity separation is chromatography.
Core Principles of Chromatographic Separation
The separation of endosulfan isomers relies on exploiting the subtle differences in their physical properties, such as polarity and shape, which dictate their interaction with the stationary and mobile phases in a chromatographic system. Gas chromatography (GC) is the most widely employed technique for the analysis of endosulfan isomers due to their volatility and thermal stability.[11]
Experimental Protocol: Gas Chromatography for Isomer Analysis
The following outlines a generalized workflow for the analytical determination of endosulfan isomers in a sample matrix, such as environmental water or a prepared standard solution.
Objective: To separate and quantify α-endosulfan and β-endosulfan using Gas Chromatography with Electron Capture Detection (GC-ECD).
Instrumentation:
-
Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD).[12]
-
A nonpolar capillary column (e.g., DB-5 or similar).[13]
-
Data acquisition and processing software.
Procedure:
-
Sample Preparation:
-
For environmental samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the pesticides from the matrix (e.g., water, soil).[11][12][14] Organic solvents like methylene chloride or ethyl acetate are commonly used.[13][15]
-
The extract is then concentrated, often under a gentle stream of nitrogen.[11]
-
A cleanup step, for instance using a Florisil® or alumina column, may be necessary to remove interfering co-extractives.[12][13][15]
-
-
Instrumental Analysis:
-
A small volume (e.g., 1-2 µL) of the prepared sample is injected into the GC.[11]
-
The injector temperature is set to ensure rapid volatilization of the sample (e.g., 250-280°C).
-
The oven temperature is programmed to start at a lower temperature and ramp up, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase. A typical program might start at 60°C and ramp to 300°C.[11]
-
The ECD, highly sensitive to halogenated compounds like endosulfan, detects the molecules as they elute from the column.
-
-
Data Interpretation:
-
The output chromatogram will show distinct peaks for α-endosulfan and β-endosulfan at different retention times, allowing for their identification and quantification against known standards.[16]
-
Visualization of Key Processes
Synthesis Pathway Overview
The following diagram illustrates the general synthetic route to produce the endosulfan isomer mixture.
Caption: Analytical workflow for endosulfan isomer determination.
Data Summary and Physicochemical Properties
The distinct properties of the endosulfan isomers are critical for understanding their behavior and for developing effective analytical and remediation strategies.
| Property | α-Endosulfan | β-Endosulfan | Reference(s) |
| Typical Ratio in Technical Grade | ~70% | ~30% | [6][7][9] |
| Thermodynamic Stability | More stable | Less stable | [1] |
| Volatility | Higher | Lower (by an order of magnitude) | [10] |
| Acute Mammalian Toxicity | Higher (approx. 3x) | Lower | [10] |
| Water Solubility (mg/L) | 0.32 | 0.33 | [17] |
Conclusion and Future Perspectives
While the production of endosulfan is now a matter of historical record, its persistence in the environment necessitates ongoing research. A thorough understanding of the distinct characteristics of the α- and β-isomers is fundamental to accurately assessing environmental contamination, modeling their fate and transport, and evaluating their toxicological impact. The purification of these isomers remains a critical task for creating the analytical standards required for this vital work. Future research may focus on more efficient and environmentally benign methods for the remediation of endosulfan-contaminated sites and the development of even more sensitive analytical techniques to detect trace levels in complex matrices.
References
-
Agency for Toxic Substances and Disease Registry. (2013). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. [Link]
-
Wikipedia. Endosulfan. [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. [Link]
-
University of Bristol. Endosulfan - Molecule of the Month. [Link]
-
U.S. Environmental Protection Agency. (1980). Endosulfan: Ambient Water Quality Criteria. [Link]
-
University of Bristol School of Chemistry. Endosulfan. [Link]
-
National Center for Biotechnology Information. Endosulfan - PubChem. [Link]
-
Gallego, M., et al. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. Journal of Chromatography A, 947(1), 119-27. [Link]
-
SciELO. Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. [Link]
-
ResearchGate. Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. [Link]
-
ResearchGate. Infrared spectral data of technical grade endosulfan. [Link]
-
Royal Society of Chemistry. Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degradation products. [Link]
-
Vidal, L. M., et al. (1998). Analysis of Endosulfan and Its Metabolites in Human Serum Using Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 22(4), 303-308. [Link]
-
Kennedy, I. R., et al. (2001). Toxicity and residues of endosulfan isomers. Journal of Environmental Science and Health, Part B, 36(4), 455-470. [Link]
-
Eun, H., et al. (2021). Performance Evaluation for Endosulfan Removal by Carbon-based Adsorbents. The Korean Journal of Pesticide Science, 25(2), 111-118. [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. Chapter 7: Analytical Methods. [Link]
-
ResearchGate. Molecular structure of endosulfan and its two isomers. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods: Endosulfan I. [Link]
-
Nicolaou, K. C., et al. (2002). The Diels-Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
Sources
- 1. Endosulfan - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels–Alder Reaction [sigmaaldrich.com]
- 4. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity and residues of endosulfan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. kspsjournal.or.kr [kspsjournal.or.kr]
Introduction: The Molecular Profile of a Legacy Organochlorine Pesticide
An In-depth Technical Guide to the Spectroscopic Analysis of beta-Endosulfan
Endosulfan is a legacy organochlorine pesticide that was used extensively in agriculture worldwide before its production and use were restricted due to its environmental persistence, bioaccumulation, and toxicity. It exists as a technical mixture of two diastereoisomers, alpha- and this compound. The beta-isomer is generally the more thermodynamically stable and, consequently, more persistent in the environment. Accurate identification and quantification of this compound are critical for environmental monitoring and toxicological studies. This guide provides a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unequivocal identification and structural elucidation of this compound. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide a complete picture of the molecule's complex polycyclic structure.
Expert Insight: Why NMR is a Definitive Tool
Unlike other techniques that might provide information on functional groups or mass, NMR provides a direct map of the carbon-hydrogen framework. The chemical shifts, spin-spin coupling, and integration of the signals in a ¹H NMR spectrum allow for the precise assignment of each proton in the molecule. Similarly, ¹³C NMR identifies all unique carbon environments. For a molecule like this compound, with its rigid bicyclic system, these detailed structural insights are invaluable for isomer differentiation and confirmation.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Accurately weigh approximately 10-20 mg of high-purity this compound standard. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is an excellent solvent for organochlorine compounds and has a minimal interfering signal. Ensure complete dissolution by gentle vortexing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution, which is crucial for resolving the complex spin systems in this compound.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Interpretation and Key Spectral Features
The rigid, cage-like structure of this compound results in a complex but highly characteristic NMR spectrum. The asymmetry of the molecule means that most protons and carbons are chemically non-equivalent.
Table 1: Key ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₂-O | ~ 4.8 - 5.2 (multiplets) | ~ 70 - 75 |
| CH-Cl | ~ 3.6 - 4.0 (multiplets) | ~ 55 - 60 |
| Bridgehead CH | ~ 3.2 - 3.5 (multiplets) | ~ 45 - 50 |
| C-Cl (alkene) | - | ~ 125 - 130 |
| C-S-O | - | ~ 95 - 100 |
Note: These are approximate chemical shift ranges. Exact values can vary slightly based on solvent and instrument calibration.
NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The IR spectrum provides a molecular "fingerprint" based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expert Insight: The Diagnostic Power of IR for this compound
For this compound, the IR spectrum is particularly informative for confirming the presence of key structural motifs. The sulfite ester (S=O) group gives rise to a very strong and characteristic absorption band. Additionally, the C-O, C-Cl, and C=C bonds within the strained bicyclic system produce a series of absorptions that, when taken together, are uniquely characteristic of the beta-isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation (ATR): Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal. This is a modern, fast, and solvent-free method.
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Interpretation and Key Spectral Features
The IR spectrum of this compound is dominated by absorptions corresponding to its unique functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 1605 | Medium | C=C stretch (vinylic chlorides) |
| ~ 1220 | Very Strong | S=O stretch (sulfite ester) |
| ~ 1000 - 1100 | Strong | C-O stretch (cyclic ether and sulfite ester moieties) |
| ~ 800 - 900 | Strong | C-Cl stretch (alkyl and vinylic chlorides) |
Source: This data is consistent with reference spectra found in spectral databases.
IR Analysis Workflow
Caption: Workflow for IR spectroscopic analysis of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a standard method for the analysis of semi-volatile compounds like this compound.
Expert Insight: Why MS is Essential for Trace Analysis and Confirmation
MS provides exceptional sensitivity, making it the cornerstone for trace-level detection of this compound in complex environmental or biological matrices. When operated in Electron Ionization (EI) mode, the mass spectrometer produces a reproducible fragmentation pattern that serves as a highly specific chemical signature. The molecular ion (M⁺) confirms the compound's elemental composition, while the fragment ions reveal the stable substructures, allowing for confident identification even at low concentrations.
Experimental Protocol: GC/MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable organic solvent like hexane or ethyl acetate (e.g., 1-10 µg/mL).
-
Gas Chromatography (GC) Separation:
-
Inject 1 µL of the sample solution into the GC system.
-
Use a non-polar capillary column (e.g., DB-5ms) suitable for separating organochlorine pesticides.
-
Employ a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 280°C) to ensure elution of this compound.
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV. This high energy ensures reproducible fragmentation.
-
Analysis: Scan a mass range appropriate for this compound (e.g., m/z 50-450).
-
Data Interpretation and Key Spectral Features
The EI mass spectrum of this compound shows a characteristic pattern of ions due to its isotopic composition (chlorine and sulfur) and fragmentation pathways.
-
Molecular Ion (M⁺): The molecular ion peak cluster is expected around m/z 404-410, reflecting the various isotopic combinations of chlorine (³⁵Cl, ³⁷Cl) and sulfur (³²S, ³⁴S). The most abundant peak in this cluster corresponds to the molecule containing the most abundant isotopes.
-
Key Fragment Ions: The fragmentation of endosulfan is well-characterized. A prominent fragmentation pathway involves the loss of SO₂ to give a characteristic fragment ion.
Table 3: Major Mass Fragments for this compound (EI-MS)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
| ~ 406 | [M]⁺ (Isotopic Cluster) | Confirms Molecular Weight |
| ~ 371 | [M-Cl]⁺ | Loss of a chlorine atom |
| ~ 272 | [C₇H₄Cl₄O]⁺ | Complex rearrangement and fragmentation |
| ~ 237 | [M - SO₂ - Cl]⁺ | Loss of sulfur dioxide and a chlorine atom |
Note: The exact m/z values and relative abundances can vary slightly between instruments.
GC/MS Analysis Workflow
Caption: Workflow for GC/MS analysis of this compound.
Conclusion: A Triad of Spectroscopic Certainty
The structural confirmation of this compound is most authoritatively achieved through the synergistic use of NMR, IR, and MS. While GC/MS is the workhorse for quantitative analysis in complex matrices due to its sensitivity and specificity, NMR remains the gold standard for absolute structural proof. IR spectroscopy serves as a rapid and cost-effective method for confirming the presence of key functional groups. Together, these three techniques form a powerful analytical triad, providing a self-validating system for the unambiguous identification and characterization of this compound, which is essential for regulatory compliance, environmental science, and toxicology.
References
-
NIOSH Manual of Analytical Methods (NMAM), 4th ed., Method 5504, Issue 2, August 15, 1994. National Institute for Occupational Safety and Health. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Endosulfan - General Information. PubChem, National Center for Biotechnology Information. [Link]
-
Gas chromatography combined with mass spectrometry (GC-MS) in analysis of organic pollutants in the environment. Science of The Total Environment. [Link]
thermal degradation profile of beta-Endosulfan
An In-Depth Technical Guide to the Thermal Degradation Profile of β-Endosulfan
Executive Summary
Endosulfan, a broad-spectrum organochlorine insecticide, exists as a mixture of two diastereomers, α- and β-endosulfan. The β-isomer, while generally less volatile and acutely toxic than its α-counterpart, exhibits a complex thermal degradation profile that is critical for analytical scientists, environmental chemists, and regulatory bodies to understand.[1] This guide provides a comprehensive analysis of the thermal behavior of β-endosulfan, moving beyond simple data reporting to explain the underlying chemical mechanisms and their practical implications. We will detail the primary low-temperature pathway of irreversible isomerization to α-endosulfan, the mechanisms of high-temperature decomposition, and the key environmental factors influencing these transformations. This document synthesizes data from advanced analytical techniques, including Differential Scanning Calorimetry (DSC), Temperature-Dependent Raman (TDR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a holistic view. The protocols detailed herein are designed as self-validating systems, ensuring that researchers can confidently assess the thermal stability of β-endosulfan in various matrices.
Introduction
Chemical Identity of β-Endosulfan
β-Endosulfan is one of two non-superimposable, mirror-image isomers of the pesticide endosulfan (6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine-3-oxide).[2] The technical product is typically a 70:30 mixture of the α- and β-isomers.[2][3] The key structural difference lies in the stereochemistry of the sulfite group on the seven-membered ring. In the β-isomer, the molecule possesses a degree of symmetry that is absent in the asymmetrical α-isomer.[2] This structural distinction is the primary determinant of their differing physicochemical properties and, consequently, their thermal stability.
Caption: Chemical structures of β-Endosulfan and α-Endosulfan.
Context: Environmental and Analytical Significance
While its use is now banned or heavily restricted in many countries under the Stockholm Convention on Persistent Organic Pollutants (POPs), endosulfan and its metabolites persist in the environment.[3][4] Understanding the thermal degradation of β-endosulfan is crucial for several reasons:
-
Environmental Fate Modeling: Temperature is a key variable in predicting how β-endosulfan transforms and persists in soil and atmospheric systems.[3][5]
-
Analytical Accuracy: Thermal degradation within the injector port of a gas chromatograph can lead to inaccurate quantification. The conversion of β-endosulfan to α-endosulfan or other degradants can skew results if not properly understood and controlled.[6]
-
Remediation Strategies: Thermal remediation techniques require precise knowledge of decomposition temperatures and the identity of resulting byproducts to ensure complete detoxification and avoid the formation of other hazardous compounds.
Core Thermal Degradation Pathways
The thermal degradation of β-endosulfan is not a single event but a series of temperature-dependent processes. The dominant pathway is dictated by the thermal energy applied to the system.
Pathway 1: Isomerization to α-Endosulfan
At moderately elevated temperatures, the primary thermal event is the irreversible conversion of β-endosulfan to the more thermodynamically stable α-isomer.[2] This phenomenon explains the observed overabundance of α-endosulfan in the atmosphere relative to its application ratio.[2]
3.1.1 Mechanistic Details The isomerization mechanism, elucidated through computational chemistry and confirmed by Temperature-Dependent Raman (TDR) spectroscopy, involves a pseudorotation of the seven-membered dioxathiepine ring.[2] The process can be summarized in key steps:
-
Initial Energy Absorption: Thermal energy is absorbed by specific bonds, causing increased vibration.
-
S-O Moiety Movement: The sulfite group (S=O) begins to move.
-
Ring Pseudorotation: This movement facilitates a "flip" of the methylene carbon in the seven-membered ring.
-
Formation of α-Endosulfan: The ring settles into the more stable, asymmetrical conformation of α-endosulfan.[2]
3.1.2 Energetics and Irreversibility Differential Scanning Calorimetry (DSC) experiments show a distinct phase transition in mixtures of the isomers that is not present in the pure compounds, representing the energy required for isomerization.[2] The process is irreversible primarily due to a significant increase in entropy associated with the formation of the less symmetrical α-isomer. This increase in disorder makes the reverse reaction (α to β) energetically unfavorable.[2]
Caption: Isomerization pathway of β-Endosulfan to α-Endosulfan.
Pathway 2: High-Temperature Decomposition
Above its melting point (208-210°C) and particularly above 218°C, β-endosulfan undergoes decomposition.[7][8] This is a distinct process from isomerization and involves the fragmentation of the molecule.
3.2.1 Onset and Products The molecule is chemically stable up to its melting point but may decompose upon further heating, producing corrosive and toxic fumes.[9][10] The sulfite ester linkage is a point of weakness. In the presence of acids or alkalis, this decomposition is accelerated, generating sulfur dioxide (SO₂).[7][9] Under pyrolytic conditions, the degradation is more complex, leading to a variety of chlorinated organic fragments in addition to SO₂.
Overview of Degradation Pathways
The fate of β-endosulfan is highly dependent on the conditions. The primary pathways include thermal isomerization, high-temperature decomposition, and hydrolysis, which can occur in aqueous environments. Biotic degradation, while not a thermal process, often leads to similar products like endosulfan diol and is included for a complete picture.[11][12][13]
Caption: Overview of major β-Endosulfan degradation pathways.
Summary of Degradation Data
The following tables summarize the key properties and thermal events associated with β-endosulfan.
Table 1: Physical and Chemical Properties of β-Endosulfan
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₉H₆Cl₆O₃S | [14] |
| Melting Point | 208-210 °C | [7] |
| Appearance | Brown or cream to tan crystals/flakes | [7][8][9] |
| Water Solubility | Insoluble (0.33 mg/L) | [7][15] |
| Reactivity | Decomposes with acid or alkali; reacts slowly with water |[7][9] |
Table 2: Key Thermal Events and Degradation Products of β-Endosulfan
| Thermal Event | Temperature Range (°C) | Primary Product(s) | Analytical Evidence | Source(s) |
|---|---|---|---|---|
| Isomerization | ~88 - 102 °C | α-Endosulfan | DSC, TDR Spectroscopy | [2] |
| Melting | 208 - 210 °C | (Liquid Phase) | DSC | [7] |
| Decomposition | > 218 °C (unstable > 353 °C) | Sulfur Dioxide (SO₂), various chlorinated fragments | DSC, GC-MS | [8][9] |
| Hydrolysis | Ambient (in water) | Endosulfan Diol | GC-MS | [3][11] |
| Oxidation | Ambient (biotic/abiotic) | Endosulfan Sulfate | GC-MS |[3][4][16] |
Experimental Methodologies for Profiling Thermal Degradation
To ensure trustworthy and reproducible results, a multi-technique approach is required. The following protocols describe self-validating systems for characterizing the thermal profile of β-endosulfan.
Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of phase transitions (melting, isomerization) and decomposition.
Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of β-endosulfan standard into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) up to 400°C.
-
Data Analysis: Analyze the resulting thermogram. Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. For isomerization studies, use a mixture of α- and β-isomers and look for the unique transition peak not present in either pure sample.[2]
Protocol: Degradant Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of thermal degradation, including isomerization to α-endosulfan and fragmentation.
Methodology:
-
System Suitability: Prepare a standard solution containing known concentrations of α-endosulfan, β-endosulfan, and potential degradants (e.g., endosulfan sulfate, endosulfan diol). Inject into the GC-MS to confirm peak separation, resolution, and detector response.
-
Sample Preparation: Dissolve a known quantity of β-endosulfan in a suitable solvent (e.g., hexane/acetone mixture).[17]
-
Thermal Stress: To simulate degradation, inject the sample into a GC with the injector port set to a range of temperatures (e.g., 200°C, 220°C, 250°C, 280°C). Maintain a consistent, lower oven temperature program to separate the products formed in the injector.
-
Chromatographic Separation: Use a capillary column suitable for organochlorine pesticides (e.g., DB-5 or equivalent).[18] Program the oven temperature from a low initial temperature (e.g., 120°C) with a ramp (e.g., 20°C/min) to a final temperature (e.g., 280°C) to elute all compounds.[11]
-
Mass Spectrometric Detection: Operate the MS in full scan mode to identify unknown degradants by comparing their mass spectra to library databases (e.g., NIST). For quantification, use Selective Ion Monitoring (SIM) mode for higher sensitivity and specificity of target analytes.[17]
-
Data Analysis: Calculate the percentage conversion of β-endosulfan to α-endosulfan and other products at each injector temperature by comparing peak areas.
Caption: General workflow for GC-MS analysis of thermal degradants.
Conclusion and Future Perspectives
This guide provides the foundational understanding and validated experimental protocols to accurately characterize the thermal behavior of β-endosulfan. Future research should focus on elucidating the precise structures of high-temperature pyrolytic fragments and investigating the influence of complex environmental matrices (e.g., different soil types, atmospheric particulates) on degradation kinetics. Such work will enhance the accuracy of environmental fate models and inform the development of more effective remediation technologies.
References
-
Rice, C. P., et al. (2014). Temperature-Dependent Raman Spectroscopic Evidence of and Molecular Mechanism for Irreversible Isomerization of β‑Endosulfan. Journal of Agricultural and Food Chemistry, 62(9), 2023–2030. Link
-
National Center for Biotechnology Information (NCBI). (n.d.). beta-Endosulfan. PubChem Compound Summary. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). This compound. Aeru. Retrieved from [Link]
-
Manzoor, S., et al. (2007). A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood. Journal of Analytical Toxicology, 31(8), 489–495. Link
-
European Commission. (1999). Monograph on Endosulfan. Retrieved from [Link]
-
Siva, P., et al. (2018). Qualitative detection of endosulfan degradation by soil bacteria using HPTLC and GC-MS. International Research Journal of Natural and Applied Sciences, 5(8). Retrieved from [Link]
-
Mazza, T. A., et al. (2022). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society, 33(8). Link
-
Yazdani, M., et al. (2019). Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran. Journal of environmental and public health. Link
-
Ali, U., et al. (2014). Study on effects of temperature, moisture and pH in degradation and degradation kinetics of aldrin, endosulfan, lindane pesticides during full-scale continuous rotary drum composting. Bioresource technology, 168, 115–122. Link
-
Kennedy, I. R., et al. (2001). Toxicity and residues of endosulfan isomers. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 36(4), 495-510. Link
- Singh, B. K., & Kuhad, R. C. (2016). Biodegradation and Detoxification of Chlorinated Pesticide Endosulfan by Soil Microbes. In Microbial Degradation of Xenobiotics (pp. 379-397). Springer.
-
Sethunathan, N., et al. (2013). Kinetics of the biodegradation pathway of endosulfan in the aerobic and anaerobic environments. Chemosphere, 92(9), 1187–1193. Link
- Guerin, T. F. (2001). The anaerobic degradation of endosulfan by indigenous microorganisms from low-oxygen environments.
-
European Commission. (n.d.). Endosulfan Monograph - Chapter 2: Physical and Chemical Properties. Retrieved from [Link]
- Kennedy, I. R., et al. (2001). Degradation of endosulfan in a field mesocosm. Journal of Environmental Science and Health, Part B, 36(4), 465-481.
- Hussain, S., et al. (2025). Evaluating adsorption kinetics of endosulfan on natural and synthetic adsorbents: a comparative study. Journal of Animal and Plant Sciences, 35(2).
-
Samanta, S., et al. (2013). Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degradation products. Journal of Environmental Monitoring, 15(2), 487-496. Link
-
Jayashree, R., & Vasudevan, N. (2007). Degradation and detoxification of endosulfan isomers by a defined co-culture of two Bacillus strains. Journal of hazardous materials, 144(3), 705–710. Link
- Gurol, M. D., & Akata, A. (1996). This compound removal from water by ozone oxidation.
- Eun, H., et al. (2021). Performance Evaluation for Endosulfan Removal by Carbon-based Adsorbents. The Korean Journal of Pesticide Science, 25(2), 111-118.
-
Weber, J., et al. (2010). Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. The Science of the total environment, 408(15), 2966–2984. Link
Sources
- 1. Toxicity and residues of endosulfan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chm.pops.int [chm.pops.int]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound [sitem.herts.ac.uk]
- 11. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of the biodegradation pathway of endosulfan in the aerobic and anaerobic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation and detoxification of endosulfan isomers by a defined co-culture of two Bacillus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aarf.asia [aarf.asia]
- 15. kspsjournal.or.kr [kspsjournal.or.kr]
- 16. researchgate.net [researchgate.net]
- 17. A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chm.pops.int [chm.pops.int]
An In-depth Technical Guide to the Molecular Mechanisms of Beta-Endosulfan's Action on GABA Receptors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the mechanism of action of beta-endosulfan, a neurotoxic organochlorine insecticide, on γ-aminobutyric acid (GABA) receptors. It is designed to offer field-proven insights and detailed experimental protocols to facilitate further research and development in neurotoxicology and insecticide resistance.
Introduction: The GABAergic System and its Susceptibility
The GABAergic system is the primary inhibitory network in the central nervous system (CNS) of both insects and mammals.[1] The cornerstone of this system is the GABA-A receptor, a ligand-gated ion channel that, upon binding with GABA, opens its integral chloride (Cl-) channel.[2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus maintaining inhibitory tone. This delicate balance is crucial for normal neurological function.
This compound, a stereoisomer of the cyclodiene insecticide endosulfan, disrupts this essential inhibitory process, leading to hyperexcitability, convulsions, and in severe cases, death.[3][4] Understanding the precise molecular interactions between this compound and the GABA-A receptor is paramount for elucidating its neurotoxicity and for the development of novel, more selective insecticides.
Core Mechanism: Non-Competitive Antagonism of the GABA-A Receptor
This compound acts as a non-competitive antagonist of the GABA-A receptor.[2][5] This means it does not directly compete with GABA for its binding site. Instead, it binds to a distinct site within the ion channel pore, known as the picrotoxinin binding site.[2] This allosteric modulation effectively blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[6] The consequence is a loss of inhibitory signaling, leading to uncontrolled neuronal firing.
The Pivotal Role of the Beta-3 Subunit
The GABA-A receptor is a pentameric structure composed of various subunit combinations (e.g., α, β, γ).[7] Research has unequivocally demonstrated that the beta-3 (β3) subunit is a critical component of the insecticide binding site .[6][8] Studies using recombinant human GABA-A receptors have shown that this compound exhibits remarkably high potency on homopentameric β3 receptors.[6] This highlights the β3 subunit as a key determinant of sensitivity to this class of insecticides.
The following diagram illustrates the signaling pathway of GABA-A receptor activation and its inhibition by this compound.
Caption: GABA-A receptor signaling and this compound inhibition.
Quantitative Analysis of this compound's Potency
The potency of this compound's interaction with GABA-A receptors can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes key findings from the literature, emphasizing the differential sensitivity based on receptor subunit composition.
| Receptor Subunit Composition | Ligand | IC50 (nM) | Reference |
| Human recombinant β3 homooligomer | alpha-Endosulfan | 0.5 - 2.4 | [6] |
| Human recombinant α1β3γ2 heterooligomer | alpha-Endosulfan | 16 - 33 | [6] |
| Native rat brain membranes | alpha-Endosulfan | 7.3 | [6] |
Note: Data for alpha-endosulfan is presented as it is the more toxic and commonly studied isomer; however, the mechanism of action for this compound is the same.
Experimental Protocols for Studying this compound's Mechanism of Action
To rigorously investigate the interaction between this compound and GABA-A receptors, a combination of biochemical, electrophysiological, and computational approaches is essential.
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the binding affinity of a compound to its receptor. For studying the non-competitive antagonist site on the GABA-A receptor, [3H]EBOB (ethynylbicycloorthobenzoate) is a highly suitable radioligand.[6]
Experimental Workflow for [3H]EBOB Binding Assay
Caption: Workflow for a [3H]EBOB radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Dissect and homogenize the tissue of interest (e.g., rat brain cortex) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[9]
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[9]
-
Resuspend the final pellet in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a desired protein concentration.[9]
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
For saturation experiments, add increasing concentrations of [3H]EBOB. To determine non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM unlabeled EBOB) to a parallel set of tubes.
-
For competition experiments, add a constant concentration of [3H]EBOB (typically at its Kd value) and increasing concentrations of this compound.
-
Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data can be analyzed using Scatchard plots or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data is used to calculate the IC50 value of this compound, which can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Electrophysiology: Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp is a powerful technique to directly measure the functional effects of this compound on GABA-A receptor-mediated currents in living cells.[5][10]
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment.
Detailed Protocol:
-
Cell Preparation:
-
Prepare either primary neuronal cultures or acute brain slices from the region of interest.
-
Place the preparation in a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Pipette and Sealing:
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an intracellular solution containing a physiological concentration of chloride ions.
-
Under visual guidance, carefully approach a neuron with the micropipette and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
-
Achieving Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.
-
-
Recording and Drug Application:
-
Switch to voltage-clamp mode and hold the cell at a potential of -60 mV.
-
Apply a brief puff of GABA (e.g., 10 µM) to the cell and record the inward chloride current.
-
After a stable baseline is established, perfuse the bath with a known concentration of this compound for a set period.
-
Re-apply the same puff of GABA in the presence of this compound and record the current.
-
Wash out the this compound and re-apply GABA to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents before, during, and after this compound application.
-
Calculate the percentage of inhibition for each concentration of this compound to generate a dose-response curve and determine the IC50.
-
Molecular Modeling and Docking
In silico molecular docking provides valuable insights into the putative binding pose and interactions of this compound within the GABA-A receptor's ion channel.[4]
Experimental Workflow for Molecular Docking
Caption: Workflow for a molecular docking study.
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Obtain a high-resolution 3D structure of a GABA-A receptor, preferably a human β3-containing subtype, from a protein database (e.g., PDB ID: 4COF).
-
Prepare the protein structure using molecular modeling software by adding hydrogen atoms, assigning partial charges, and removing water molecules not critical for binding.
-
Generate a 3D structure of this compound and optimize its geometry to the lowest energy conformation.
-
-
Binding Site Definition:
-
Define the binding site within the transmembrane pore of the receptor, focusing on the residues known to be involved in picrotoxinin and other non-competitive antagonist binding.
-
-
Docking and Scoring:
-
Use a docking program (e.g., AutoDock, GOLD) to flexibly dock the this compound molecule into the defined binding site.
-
The program will generate multiple possible binding poses, each with a corresponding binding energy score.
-
-
Analysis:
-
Analyze the top-scoring poses to identify the most likely binding orientation.
-
Visualize the docked complex to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the receptor.
-
Conclusion and Future Directions
This compound exerts its neurotoxic effects through non-competitive antagonism of the GABA-A receptor, with a high affinity for a site within the chloride ion channel that is critically shaped by the β3 subunit. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuances of this interaction, explore the mechanisms of insecticide resistance, and aid in the design of safer and more effective pest control agents. Future research should focus on obtaining high-resolution crystal structures of this compound bound to the GABA-A receptor to definitively validate the predictions from molecular modeling and to provide a more precise blueprint for structure-based drug design.
References
-
Ratra, G. S., & Casida, J. E. (2001). Role of human GABA(A) receptor beta3 subunit in insecticide toxicity. Toxicology and Applied Pharmacology, 172(3), 233-240. [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
- Bloomquist, J. R. (2003). Chloride channels as tools for developing novel insecticides. Archives of insect biochemistry and physiology, 54(4), 145–156.
- Pomés, A., Giraudo, M. T., & González-Lebrero, R. M. (2010). Polychlorocycloalkane insecticide action on GABA- and glycine-dependent chloride flux. Neuropharmacology, 58(1), 21-27.
- Wafford, K. A., Lummis, S. C., & Sattelle, D. B. (1989). Block of an insect central nervous system GABA receptor by cyclodiene and cyclohexane insecticides. Proceedings of the Royal Society of London. Series B. Biological Sciences, 237(1286), 53–61.
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Endosulfan. In Integrated Risk Information System (IRIS). Retrieved from [Link]
- Chen, L., Durkin, K. A., & Casida, J. E. (2006). Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding. Proceedings of the National Academy of Sciences, 103(13), 5145-5150.
- Ashwood, V., et al. (2015). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 664-673.
- Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54.
-
University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. In Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]
- Gisselmann, G., & Hatt, H. (2007). Patch-clamp analysis of ligand-gated ion channels. Methods in molecular biology (Clifton, N.J.), 403, 347–362.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Ratra, G. S., Kamita, S. G., & Casida, J. E. (2001). Role of the GABA(A) receptor beta(3) subunit in the actions of insecticides and convulsants. Chemical research in toxicology, 14(10), 1447–1452.
- Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Role of human GABA(A) receptor beta3 subunit in insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
neurotoxic effects of beta-Endosulfan on insect pests
An In-depth Technical Guide to the Neurotoxic Effects of Beta-Endosulfan on Insect Pests
Introduction
Endosulfan is a broad-spectrum organochlorine insecticide and acaricide that was widely used in agriculture to control a variety of insect pests on crops ranging from fruits and vegetables to cotton and tea.[1][2] Technical grade endosulfan is a mixture of two diastereoisomers, alpha (α) and beta (β), typically in a 7:3 ratio.[3] While both isomers are toxic, this guide will focus on the neurotoxic properties of this compound.
The primary mode of action for endosulfan is acute neurotoxicity in both insects and mammals.[1] Its high toxicity, potential for bioaccumulation, and role as an endocrine disruptor led to a global ban on its manufacture and use under the 2011 Stockholm Convention on Persistent Organic Pollutants.[1] Despite the ban, understanding its potent effects on the insect nervous system remains critically important for historical toxicological assessment, for the study of resistance mechanisms, and for providing a comparative framework for the development of safer, more selective insecticides.
This guide provides a detailed examination of the molecular mechanisms underlying this compound's neurotoxicity, the resultant physiological and behavioral consequences in insect pests, and the established experimental methodologies for investigating these effects.
Part 1: The Primary Molecular Target: The GABA-Gated Chloride Channel
The efficacy of this compound as an insecticide is rooted in its ability to disrupt the fundamental process of inhibitory neurotransmission in the insect central nervous system (CNS). The primary molecular target is the ionotropic gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[1][4]
Mechanism of Action: Non-Competitive Antagonism
In a healthy insect neuron, the binding of the neurotransmitter GABA to its receptor opens the channel, allowing chloride ions (Cl⁻) to flow into the cell. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining inhibitory control within the CNS.
This compound acts as a potent non-competitive antagonist (NCA) of this receptor.[5] It does not compete with GABA for its binding site. Instead, it binds to a distinct site located within the chloride channel pore itself.[5][6] This binding action physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[4][7]
The consequence of this channel blockage is a loss of inhibitory signaling. Without the hyperpolarizing effect of chloride influx, neurons are left in a state of uncontrolled excitation.[7][8] This leads to continuous nerve impulse firing, resulting in the classic symptoms of endosulfan poisoning: hyperexcitation, tremors, convulsions, and ultimately, paralysis and death.[4] The insect's nervous system is essentially short-circuited by the relentless firing of its own neurons.
The specific target site within the insect GABA receptor is often referred to as the RDL (Resistance to Dieldrin) receptor, named for the cross-resistance observed with other cyclodiene insecticides. The β subunit of the GABA receptor is critical for insecticide binding, and studies have shown that homopentameric receptors composed of just the human β3 subunit can reproduce the high insecticide sensitivity of the native insect receptor.[5][9]
B. Biochemical Analysis: Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to the receptor target site. It uses a radiolabeled molecule known to bind to the NCA site, and measures how effectively the test compound (this compound) competes with it.
Experimental Protocol: Competitive Binding Assay
-
Membrane Preparation: Homogenize nerve tissue (e.g., insect heads) from the target pest in a chilled buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes, combine:
-
A fixed amount of the prepared insect neuronal membrane.
-
A fixed concentration of a radiolabeled NCA ligand, such as [³H]EBOB (ethynylbicycloorthobenzoate). [10] * Varying concentrations of unlabeled this compound (the competitor).
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity of each filter using a liquid scintillation counter.
-
Analysis: Plot the measured radioactivity against the concentration of this compound. The concentration of this compound that displaces 50% of the bound radioligand is its IC₅₀ value, which can be used to calculate its binding affinity (Kᵢ).
C. Behavioral Analysis: Contact Vial Bioassay
This is a fundamental toxicological method to assess the lethal and sublethal effects of an insecticide on the whole organism.
Experimental Protocol: Contact Vial Bioassay
-
Vial Coating: Prepare a stock solution of this compound in a volatile solvent like acetone. Pipette a known amount into a glass vial (e.g., a 20 mL scintillation vial). Roll the vial until the solvent evaporates completely, leaving a uniform film of the insecticide on the inner surface. Prepare a range of concentrations and a solvent-only control.
-
Insect Introduction: Place a set number of insects (e.g., 10-20 adult flies or beetle larvae) into each treated vial and the control vial.
-
Observation: Record the condition of the insects at set time intervals (e.g., every 15 minutes for the first 2 hours, then hourly). Score the insects for symptoms:
-
Normal activity
-
Hyperactivity/Ataxia (uncoordinated movement)
-
Paralysis/Moribund (unable to move)
-
Dead
-
-
Analysis:
-
Knockdown Time (KT₅₀): Calculate the time required to paralyze 50% of the insect population for each concentration.
-
Lethal Concentration (LC₅₀): After a fixed period (e.g., 24 hours), calculate the concentration required to kill 50% of the population.
-
Part 5: Mechanisms of Insecticide Resistance
The intensive use of endosulfan and other cyclodiene insecticides selected for resistance in many insect pest populations. Understanding these mechanisms is crucial for managing resistance to current and future insecticides.
-
Target-Site Insensitivity: The most significant mechanism of resistance to endosulfan is a modification of its target site, the GABA receptor. S[11]ingle amino acid substitutions in the RDL gene, which encodes the receptor subunit, can dramatically reduce the binding affinity of the insecticide. A classic example is the replacement of an alanine with a serine (A2'S) in the channel-lining M2 region of the receptor, which confers a high level of resistance. *[5] Metabolic Resistance: Insects can also evolve enhanced metabolic detoxification capabilities. This involves the upregulation of enzyme families, such as cytochrome P450s (CYPs) and glutathione S-transferases (GSTs), which can metabolize and detoxify endosulfan before it reaches its target site in the nervous system. S[12][13]tudies have shown that endosulfan resistance and pyrethroid resistance are often independent mechanisms, which was a key consideration in historical insecticide resistance management (IRM) strategies.
This compound is a powerful neurotoxin that exerts its primary insecticidal effect by non-competitively blocking the GABA-gated chloride channel in the insect central nervous system. This action inhibits inhibitory neurotransmission, leading to hyperexcitation, convulsions, and death. Secondary mechanisms, including the disruption of critical ATPases and the induction of oxidative stress, compound this toxicity. While its environmental persistence and broad-spectrum toxicity have led to a justified global ban, the study of its mechanisms provides invaluable insights into insect neurobiology and the principles of insecticide toxicology. The experimental protocols detailed herein represent the foundational techniques for characterizing such neurotoxic agents, guiding future research in the development of safer and more selective pest control solutions.
References
-
This compound - PubChem - NIH. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Chen, L., & Casida, J. E. (2006). Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding. Proceedings of the National Academy of Sciences, 103(13), 5135–5140. [Link]
-
Endosulfan - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Forrester, N. W., Cahill, M., Gunning, R. V., & Holloway, J. (1993). Management of pyrethroid and endosulfan resistance in Helicoverpa armigera (Lepidoptera: Noctuidae) in Australia. Bulletin of Entomological Research Supplement Series, 1. [Link]
-
Gunning, R. V., & Easton, C. S. (1993). Section 4. Pyrethroid and endosulfan resistance: selection and cross resistance studies. Bulletin of Entomological Research Supplement Series, 1, 27–31. [Link]
-
Zhang, Y., et al. (2021). Structure-activity relationships of seven GABA receptor noncompetitive antagonists. ResearchGate. [Link]
-
Gunning, R. V., & Easton, C. S. (1993). Section 8. Pyrethroid resistance: field resistance mechanisms. Bulletin of Entomological Research Supplement Series, 1, 54–61. [Link]
-
ChemicalWatch Factsheet - Beyond Pesticides. (n.d.). Beyond Pesticides. Retrieved January 10, 2026, from [Link]
-
Kathiravan, K., et al. (2021). Biodegradation and Detoxification of Chlorinated Pesticide Endosulfan by Soil Microbes. ResearchGate. [Link]
-
Ratra, G. S., & Casida, J. E. (2001). Role of Human GABAA Receptor β3 Subunit in Insecticide Toxicity. ResearchGate. [Link]
-
Ratra, G. S., & Casida, J. E. (2001). Role of human GABA(A) receptor beta3 subunit in insecticide toxicity. Toxicology and Applied Pharmacology, 172(3), 235–246. [Link]
-
Martin, T., & Ochou, O. G. (n.d.). Understanding the mechanisms of insecticide resistance in Helicoverpa armigera. Agritrop. [Link]
-
Endosulfan - Stockholm Convention. (n.d.). Stockholm Convention. Retrieved January 10, 2026, from [Link]
-
Kokel, D., et al. (2016). Behavioral Profiling in Zebrafish Identifies Insecticide-Related Compounds. ScienceOpen. [Link]
-
Kennedy, P. J., et al. (2001). Toxicity and residues of endosulfan isomers. Journal of Environmental Science and Health, Part B, 36(4), 457–468. [Link]
-
Figure 1: Typical detoxification pathways known for insects. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
El-Bestawy, E., et al. (2013). Biotransformation of an Organochlorine Insecticide, Endosulfan, by Anabaena Species. ResearchGate. [Link]
-
Health Hazards Associated with Exposure to Endosulfan: A Mini-Review. (2024). MDPI. [Link]
-
Toxicological Profile for Endosulfan - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Mechanism of acute endosulfan intoxication-induced neurotoxicity in Sprague-Dawley rats. (2015). Toxicology and Applied Pharmacology, 288(1), 1–11. [Link]
-
Gómez-Giménez, B., et al. (2018). Endosulfan and Cypermethrin Pesticide Mixture Induces Synergistic or Antagonistic Effects on Developmental Exposed Rats Depending on the Analyzed Behavioral or Neurochemical End Points. ACS Chemical Neuroscience, 9(2), 369–380. [Link]
-
Cabaleiro, T., et al. (2008). Behavioral effects of exposure to endosulfan and methyl parathion in adult rats. Toxicology, 254(3), 114–120. [Link]
-
Gómez-Giménez, B., et al. (2018). Endosulfan and Cypermethrin Pesticide Mixture Induces Synergistic or Antagonistic Effects on Developmental Exposed Rats Depending on the Analyzed Behavioral or Neurochemical End Points. ACS Chemical Neuroscience. [Link]
-
From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control. (2024). MDPI. [Link]
-
Gómez-Giménez, B., et al. (2018). Endosulfan and Cypermethrin Pesticide Mixture Induces Synergistic or Antagonistic Effects on Developmental Exposed Rats Depending on the Analyzed Behavioral or Neurochemical End Points. ResearchGate. [Link]
-
Endosulfan - Molecule of the Month June 2011. (n.d.). University of Bristol. Retrieved January 10, 2026, from [Link]
-
Kumar, N., et al. (2021). Acute toxicity, biochemical and histopathological responses of endosulfan in Chanos chanos. ResearchGate. [Link]
-
Endosulfan | Public Health Statement | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 10, 2026, from [Link]
-
Eriksson, P., et al. (2015). Developmental neurotoxic effects of two pesticides: Behavior and neuroprotein studies on endosulfan and cypermethrin. ResearchGate. [Link]
-
Zhang, Z., et al. (2022). Transforming growth factor-beta 1 enhances discharge activity of cortical neurons. Neural Regeneration Research, 17(12), 2717–2724. [Link]
Sources
- 1. Endosulfan - Wikipedia [en.wikipedia.org]
- 2. Endosulfan | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. pops.int [pops.int]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of human GABA(A) receptor beta3 subunit in insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agritrop.cirad.fr [agritrop.cirad.fr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Section 4. Pyrethroid and endosulfan resistance: selection and cross resistance studies | Bulletin of Entomological Research Supplement Series | Cambridge Core [cambridge.org]
The Environmental Odyssey of beta-Endosulfan in Soil: A Technical Guide to its Fate and Transport
Foreword: Understanding the Legacy of a Persistent Organic Pollutant
Endosulfan, a broad-spectrum organochlorine insecticide, has left an indelible mark on agricultural landscapes worldwide.[1][2] Though its use is now largely phased out under the Stockholm Convention on Persistent Organic Pollutants (POPs) due to its persistence, bioaccumulation, and potential for long-range transport, its isomers, particularly the more persistent beta-endosulfan, continue to be a subject of significant environmental scrutiny.[1][2][3] This technical guide provides researchers, scientists, and environmental professionals with a comprehensive understanding of the environmental fate and transport of this compound in the soil matrix. We will delve into the critical processes that govern its persistence, degradation, and mobility, supported by field-proven insights and authoritative methodologies.
Physicochemical Characteristics: The Foundation of Environmental Behavior
The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. For this compound, these properties explain its persistence and partitioning in the soil environment.
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₉H₆Cl₆O₃S | High molecular weight contributes to low volatility. |
| Melting Point | 208-210 °C[4] | Solid at ambient temperatures, indicating low vapor pressure. |
| Water Solubility | 0.28 mg/L (25 °C)[5] | Low water solubility limits leaching but favors sorption to soil organic matter. |
| Vapor Pressure | 4.5 x 10⁻⁷ mmHg (20 °C)[5] | Low volatility reduces atmospheric dissemination from the soil surface. |
| Octanol-Water Partition Coefficient (log Kow) | 3.62[6] | High lipophilicity indicates a strong tendency to partition into organic phases like soil organic matter. |
| Organic Carbon-Water Partition Coefficient (log Koc) | 4.13[7] | Strong sorption to soil organic carbon, leading to low mobility.[8] |
These properties collectively suggest that this compound is a non-volatile, hydrophobic compound with a strong affinity for soil organic matter. This inherent "stickiness" is a primary reason for its persistence in the terrestrial environment.
Degradation Pathways: The Slow Transformation of a Recalcitrant Molecule
The degradation of this compound in soil is a slow process, primarily mediated by microbial activity, though abiotic processes can also contribute. The primary transformation product is endosulfan sulfate, a metabolite that is often more persistent and equally toxic as the parent compound.[9][10]
Biotic Degradation: The Microbial Engine
A diverse range of soil microorganisms, including bacteria and fungi, are capable of transforming this compound.[9] The two principal biotic degradation pathways are oxidation and hydrolysis.
-
Oxidation to Endosulfan Sulfate: This is the predominant pathway under aerobic conditions.[9][11] Soil microorganisms, through enzymatic action, oxidize the sulfite group of the endosulfan molecule to a sulfate group, forming endosulfan sulfate.[11] This metabolite is highly persistent in the soil environment.[9][10]
-
Hydrolysis to Endosulfan Diol: Under certain conditions, particularly anaerobic or flooded environments, microbial hydrolysis can occur, cleaving the sulfite ester to form endosulfan diol.[9] This metabolite is generally considered less toxic than the parent compound and endosulfan sulfate.[9]
Abiotic Degradation
Abiotic degradation of this compound in soil is generally slower than biotic processes. Hydrolysis can occur, particularly in alkaline soils, leading to the formation of endosulfan diol.[5] Photodegradation is generally not a significant dissipation pathway for soil-incorporated endosulfan as it is shielded from direct sunlight.
The following diagram illustrates the primary degradation pathways of this compound in the soil environment.
Caption: Primary degradation pathways of this compound in soil.
Sorption and Desorption: The Interplay of this compound with Soil Components
The movement of this compound in soil is largely governed by its interaction with soil particles, a process known as sorption. Due to its hydrophobic nature and high log Kow, this compound exhibits strong sorption to soil, primarily to the organic matter fraction.[12][13]
The strength of this sorption is quantified by the soil organic carbon-water partition coefficient (Koc). The high Koc value for this compound (around 13,500 mL/g) indicates its strong binding to soil organic carbon, which significantly limits its mobility.[8] Consequently, this compound is not expected to leach significantly into groundwater.[8]
Desorption, the release of a sorbed chemical back into the soil solution, is generally low for this compound. This hysteresis effect further contributes to its persistence and low mobility in the soil profile.
Transport and Mobility: A Tale of Limited Movement
The transport of this compound in soil is primarily dictated by its strong sorption characteristics.
-
Leaching: Due to its low water solubility and high sorption to soil organic matter, the potential for this compound to leach through the soil profile and contaminate groundwater is considered low.[8]
-
Volatilization: With a low vapor pressure, volatilization of this compound from the soil surface is not a significant transport pathway.[5]
-
Runoff: The primary mechanism for the off-site transport of this compound is through soil erosion and surface runoff.[9] Endosulfan adsorbed to soil particles can be carried by water to adjacent aquatic ecosystems.
The following diagram illustrates the key factors influencing the fate and transport of this compound in the soil environment.
Caption: Key processes governing the fate and transport of this compound in soil.
Experimental Protocols for Assessing Environmental Fate
To ensure scientific integrity and generate reliable data, standardized methodologies are paramount. The following protocols, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), provide a framework for assessing the environmental fate of this compound in soil.
Soil Degradation Study (Aerobic)
This protocol is designed to determine the rate of aerobic degradation of this compound in soil and to identify its major transformation products. It is adapted from OECD Guideline 307 and EPA OCSPP 835.4100.[12][14][15][16]
Methodology:
-
Soil Selection: Select at least three different soil types with varying textures, organic carbon content, and pH.
-
Test Substance Preparation: Prepare a stock solution of ¹⁴C-labeled this compound of known specific activity.
-
Soil Treatment: Treat fresh, sieved soil samples with the ¹⁴C-beta-endosulfan solution to achieve a final concentration relevant to agricultural application rates.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity) for a period of up to 120 days.
-
Sampling: Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetone/water mixture) to recover this compound and its transformation products.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and its metabolites. Identify major metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound using first-order kinetics.
Adsorption/Desorption Study (Batch Equilibrium)
This protocol determines the extent to which this compound adsorbs to and desorbs from soil particles, providing insights into its mobility. It is based on OECD Guideline 106.[1][2][3][17]
Methodology:
-
Soil and Solution Preparation: Use at least five different soil types. Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution.
-
Adsorption Phase:
-
Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.
-
Equilibrate the soil-solution slurry on a shaker for a predetermined time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples and analyze the supernatant for the concentration of this compound.
-
Calculate the amount of this compound adsorbed to the soil by the difference between the initial and final solution concentrations.
-
-
Desorption Phase:
-
After the adsorption phase, decant the supernatant and add a fresh 0.01 M CaCl₂ solution to the soil pellet.
-
Equilibrate, centrifuge, and analyze the supernatant as in the adsorption phase to determine the amount of desorbed this compound.
-
-
Data Analysis: Calculate the adsorption (Kd) and desorption (Kdes) coefficients. Normalize these values to the organic carbon content of the soil to obtain Koc.
The following diagram outlines the workflow for a batch equilibrium adsorption/desorption study.
Caption: Workflow for a batch equilibrium adsorption/desorption study.
Conclusion: A Persistent Challenge Requiring Vigilant Monitoring
The environmental fate of this compound in soil is characterized by its persistence, strong sorption to organic matter, and the formation of a highly stable and toxic metabolite, endosulfan sulfate. Its low mobility mitigates the risk of groundwater contamination through leaching, but its propensity to be transported with eroded soil particles poses a threat to aquatic ecosystems. Understanding these complex processes is crucial for developing effective risk assessment and remediation strategies for sites historically contaminated with this legacy pesticide. The standardized protocols outlined in this guide provide the necessary framework for generating the robust and reliable data needed to address this ongoing environmental challenge.
References
-
ibacon GmbH. (n.d.). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Endosulfan I; 411641-01. Retrieved from [Link]
- Organisation for Economic Co-operation and Development. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
- Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services.
- Organisation for Economic Co-operation and Development. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3.
-
ResearchGate. (n.d.). (A) Illustration of experimental setup of soil columns for the Leaching Experiment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Biotecnologie BT. (2002). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Smithers. (n.d.). EPA Guideline Studies: Environmental Fate and Metabolism. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). Pesticide Half-life. Retrieved from [Link]
-
PubMed. (2013). Kinetics of the biodegradation pathway of endosulfan in the aerobic and anaerobic environments. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical representation of endosulfan biodegradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of endosulfan and endosulfan sulfate in soils. Retrieved from [Link]
-
UC Agriculture and Natural Resources. (n.d.). pesticide transport models: comparison and validation with soil column leaching experiments. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 106. Retrieved from [Link]
- Google Play. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method.
-
EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
California Department of Pesticide Regulation. (2012). CALCULATION OF PESTICIDE HALF-LIFE FROM A TERRESTRIAL FIELD DISSIPATION STUDY. Retrieved from [Link]
-
ResearchGate. (n.d.). Pictorial diagram of the leaching column setup fabricated for the experiment. Retrieved from [Link]
-
Regulations.gov. (n.d.). 1. Aerobic Soil Metabolism (OCSPP guideline # 835.4100): The degradation of bromacil has. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation pathway of endosulfan Reproduced with permission from[18]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Retrieved from [Link]
-
ResearchGate. (n.d.). Total endosulfan, alpha endosulfan and beta endosulfan degradation at different ports of the reactor. Retrieved from [Link]
-
ACS Publications. (2018). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Environmental Science & Technology. Retrieved from [Link]
-
ASEAN Journal on Science and Technology for Development. (n.d.). Microbial Degradation of Endosulfan in Agricultural Soils. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of endosulfan degradation byPhanerochaete chrysosporium. Retrieved from [Link]
-
Eawag. (2007). Endosulfan Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Endosulfan I; 411641-01. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services.
-
ResearchGate. (n.d.). Degradation pathway of endosulfan (University of Minnesota.... | Download Scientific Diagram. Retrieved from [Link]
-
USDA ARS. (2016). An Improved Method for determination of Fumigant degradation Half-Life in Soil. Retrieved from [Link]
-
California Department of Pesticide Regulation. (n.d.). Calculation of Pesticide Half-Life from a Terrestrial Field Dissipation Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Atmospheric Hydroxyl Radical Reaction Rate Coefficient and Total Environmental Lifetime of α-Endosulfan. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the soil column leaching experimental setup: (1).... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4-5, Physical and Chemical Properties of Endosulfan. Retrieved from [Link]
-
Regulations.gov. (n.d.). Update of Human Health Ambient Water Quality Criteria: this compound 33213-65-9. Retrieved from [Link]
-
PubMed. (2010). Characterization of sorption of endosulfan isomers and chlorpyrifos on container walls using mixed solvent systems. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services.
- European Commission. (1999). ENDOSULFAN.
-
U.S. Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. Retrieved from [Link]
-
Utah State University. (n.d.). Pesticide Adsorption and Half-life. DigitalCommons@USU. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.4100 Aerobic Soil Metabolism OPPTS 835.4200 Anaerobic Soil Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Adsorption and Desorption Characteristics of Hydrophobic Pesticide Endosulfan in Four Indian Soils. Retrieved from [Link]
Sources
- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 2. oecd.org [oecd.org]
- 3. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Table 4-5, Physical and Chemical Properties of Endosulfan - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Endosulfan Degradation Pathway [eawag-bbd.ethz.ch]
- 12. smithers.com [smithers.com]
- 13. researchgate.net [researchgate.net]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. OECD 106 - Phytosafe [phytosafe.com]
- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method af OECD – Bøger i Google Play [play.google.com]
The Persistence and Bioaccumulation of β-Endosulfan in Aquatic Ecosystems: A Technical Guide for Researchers
Foreword
Endosulfan, a legacy organochlorine pesticide, persists as a significant environmental contaminant despite widespread bans on its use. Comprising two isomers, alpha (α) and beta (β), and its primary persistent metabolite, endosulfan sulfate, this compound poses a considerable threat to aquatic ecosystems due to its toxicity, persistence, and potential for bioaccumulation. This technical guide provides an in-depth examination of the environmental fate of β-endosulfan, focusing on the mechanisms governing its persistence and its propensity to accumulate in aquatic food webs. Designed for researchers, environmental scientists, and toxicology professionals, this document synthesizes current scientific understanding to offer a comprehensive resource for assessing the risks associated with β-endosulfan contamination.
Physicochemical Properties and Environmental Entry of β-Endosulfan
Technical grade endosulfan is a mixture of two stereoisomers, α-endosulfan and β-endosulfan, typically in a ratio of approximately 70:30.[1] While both isomers are toxic, their physical and chemical properties, which dictate their environmental behavior, exhibit slight differences. β-endosulfan is generally less volatile than the α-isomer.[2]
Endosulfan enters aquatic ecosystems primarily through non-point source pollution, including agricultural runoff, soil erosion, spray drift from aerial applications, and atmospheric deposition.[2] Its low water solubility and moderate octanol-water partition coefficient (log Kow) of 3.55 signify a tendency to adsorb to particulate matter and sediments, which act as both sinks and long-term sources of contamination in aquatic environments.[3][4]
Persistence of β-Endosulfan in Aquatic Environments
The persistence of β-endosulfan in aquatic ecosystems is a function of its resistance to various degradation processes. The primary pathways for its breakdown include hydrolysis, photolysis, and microbial degradation.
Abiotic Degradation Pathways
2.1.1 Hydrolysis: The rate of hydrolysis of endosulfan isomers is significantly influenced by pH. In alkaline waters, hydrolysis is a dominant degradation process, leading to the formation of the less toxic endosulfan diol.[2][3][5] The half-life of β-endosulfan due to hydrolysis can be as short as 1.7 to 8.3 days in alkaline conditions.[2][3] However, in acidic or neutral waters, hydrolysis is considerably slower, contributing to its increased persistence.[1][6]
2.1.2 Photolysis: Both endosulfan isomers can undergo photolysis when exposed to sunlight, with a reported half-life of about 7 days.[1] The primary photolysis product is endosulfan diol, which can be further degraded to endosulfan α-hydroxy ether.[1]
Biotic Degradation
Microbial degradation plays a crucial role in the breakdown of β-endosulfan in both water and sediment.[1] Various bacterial and fungal species have been identified that can metabolize endosulfan.[7][8][9] Biodegradation can proceed via two main pathways:
-
Oxidation: This pathway leads to the formation of endosulfan sulfate, a metabolite that is as toxic as the parent compound and is significantly more persistent in the environment.[1][7][10]
-
Hydrolysis: Microbial hydrolysis results in the formation of endosulfan diol and other less toxic metabolites like endosulfan ether and endosulfan lactone.[7][8]
The prevalence of specific microbial communities and environmental conditions such as temperature and pH will determine the dominant degradation pathway and the overall rate of biodegradation.[8]
Persistence in Sediment
Due to its hydrophobic nature, β-endosulfan readily partitions from the water column into the sediment.[2][3] Sediments can act as a long-term reservoir for endosulfan and its metabolites. The degradation of β-endosulfan in anaerobic sediments is generally slower than in the aerobic water column, with reported half-lives of up to 161 days.[2] The more persistent endosulfan sulfate is also found in high concentrations in sediments.[2][10]
Bioaccumulation and Biomagnification
The tendency of β-endosulfan to accumulate in living organisms is a significant concern for aquatic food webs. This process is quantified by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF).
Mechanisms of Bioaccumulation
Bioaccumulation refers to the net uptake of a chemical from all exposure routes, including water, food, and sediment. For aquatic organisms, uptake from water via gills and skin (bioconcentration) is a primary pathway for β-endosulfan. Its moderate lipophilicity allows it to readily partition into the fatty tissues of organisms.
Bioconcentration Factors (BCF)
The BCF is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. Numerous studies have reported a wide range of BCF values for endosulfan in various aquatic species.
| Organism Type | Species | BCF Value (wet wt.) | Reference |
| Fish | Sheepshead minnow | 1,146 | [2] |
| Fish | Striped mullet | 2,755 | [2] |
| Fish | Yellow tetra | 5,670 - 11,583 | [2][11] |
| Invertebrates | Shrimp, mussel, oyster, clam | 12 - 600 | [2] |
| Algae | Pseudokirchneriella subcapitatum | 2,682 | [12] |
| Zooplankton | Daphnia magna | 3,278 | [12] |
Note: BCF values can vary significantly depending on the species, exposure conditions, and analytical methods used.
Bioaccumulation Factors (BAF) and Biomagnification
The BAF considers uptake from all environmental sources, including diet. While endosulfan has a high potential to bioaccumulate, its potential for biomagnification (the increasing concentration of a substance in organisms at successively higher levels in a food chain) is less clear and may be attenuated by metabolic processes.[2] However, some studies have reported biomagnification factors (BMFs) greater than 1 in certain aquatic food chains, particularly from fish to marine mammals, suggesting a potential for biomagnification.[2]
Experimental Protocols for Assessing Persistence and Bioaccumulation
Protocol: Determination of β-Endosulfan Half-life in Water (Hydrolysis)
Objective: To determine the rate of hydrolytic degradation of β-endosulfan in aqueous solutions at different pH levels.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.
-
Spiking: Spike the buffer solutions with a known concentration of β-endosulfan standard solution.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Extraction: Extract the β-endosulfan from the water samples using a suitable organic solvent such as methylene chloride.[1]
-
Analysis: Analyze the extracts using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of β-endosulfan.[1][13]
-
Data Analysis: Plot the natural logarithm of the β-endosulfan concentration versus time. The slope of the resulting line will be the first-order rate constant (k), and the half-life (t1/2) can be calculated as ln(2)/k.
Protocol: Bioconcentration Study in Fish (OECD 305)
Objective: To determine the bioconcentration factor (BCF) of β-endosulfan in a selected fish species.
Methodology:
-
Test Organisms: Acclimate a suitable fish species (e.g., Zebra fish, Rainbow trout) to laboratory conditions.
-
Exposure Phase: Expose the fish to a constant, sublethal concentration of β-endosulfan in a flow-through or static-renewal system for a period sufficient to reach steady state (typically 28 days).
-
Water and Fish Sampling: During the exposure phase, collect water and fish samples at regular intervals.
-
Depuration Phase: After the exposure phase, transfer the fish to clean, endosulfan-free water for a depuration period (typically 14 days).
-
Depuration Sampling: Collect fish samples at regular intervals during the depuration phase.
-
Sample Analysis: Analyze the water and fish tissue samples for β-endosulfan and its major metabolites (e.g., endosulfan sulfate) using appropriate analytical methods (e.g., GC-MS).
-
BCF Calculation: The BCF is calculated as the concentration of the substance in the fish (Cf) divided by its concentration in the water (Cw) at steady state.
Visualization of Key Processes
Molecular Structure of β-Endosulfan
Caption: Molecular structure of β-Endosulfan.
Degradation Pathways of Endosulfan in Aquatic Systems
Caption: Major degradation pathways of endosulfan in aquatic environments.
Bioaccumulation in the Aquatic Food Web
Caption: Conceptual model of β-endosulfan bioaccumulation in an aquatic food web.
Conclusion
β-endosulfan remains a chemical of significant concern in aquatic ecosystems due to its inherent persistence and ability to bioaccumulate. Its environmental fate is complex, governed by a combination of abiotic and biotic processes that are highly dependent on local environmental conditions. The formation of the persistent and toxic metabolite, endosulfan sulfate, further complicates risk assessment. Understanding the dynamics of β-endosulfan persistence and bioaccumulation is paramount for developing effective monitoring strategies and remediation technologies to protect aquatic life. This guide serves as a foundational resource for professionals engaged in these critical efforts.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Endosulfan. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Endosulfan in Drinking-water. Retrieved from [Link]
-
Water Quality Australia. (n.d.). Endosulfan in freshwater and marine water. Retrieved from [Link]
-
Shivaramaiah, H. M., Kennedy, I. R., & Rose, M. T. (2005). The Fate of Endosulfan in Water. Journal of Environmental Science and Health, Part B, 40(6), 711-722. Retrieved from [Link]
-
Weber, J., Halsall, C. J., Muir, D., Teixeira, C., Small, J., Solomon, K., Hermanson, M., Hung, H., & Bidleman, T. (2010). Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. Science of The Total Environment, 408(15), 2966–2984. Retrieved from [Link]
-
Arias, L. R., Jahromi, M. F., Zand, A. D., & Vasseghian, Y. (2020). Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran. BioMed Research International, 2020, 1–9. Retrieved from [Link]
-
Peterson, S. M., & Batley, G. E. (1993). The fate of endosulfan in aquatic systems. Environmental Pollution, 82(2), 143-152. Retrieved from [Link]
-
Wikipedia. (n.d.). Endosulfan. Retrieved from [Link]
-
Hussain, S., Arshad, M., Saleem, M., & Khalid, A. (2007). Biodegradation of alpha- and beta-endosulfan by soil bacteria. Biodegradation, 18(6), 731–740. Retrieved from [Link]
-
Arslan, S., & Gola, D. (2022). A comparison of endosulfan removal by photocatalysis process under UV-A and visible light irradiation: optimization, degradation byproducts and reuse. Environmental Science and Pollution Research, 29(47), 71839–71852. Retrieved from [Link]
-
Kennedy, I. R., Ahmad, N., & Shivaramaiah, H. M. (2005). The Fate of Endosulfan in Water. Journal of Environmental Science and Health, Part B, 40(6), 711-722. Retrieved from [Link]
-
CSIR - National Environmental Engineering Research Institute. (n.d.). Endosulfan and its related isomers. Retrieved from [Link]
-
Wan, M. T., Kuo, J., & Pasternak, J. (2005). Toxicity of alpha-, beta-, (alpha + beta)-endosulfan and their formulated and degradation products to Daphnia magna, Hyalella azteca, Oncorhynchus mykiss, Oncorhynchus kisutch, and biological implications in streams. Environmental Toxicology and Chemistry, 24(5), 1146–1154. Retrieved from [Link]
-
Peterson, S. M., & Batley, G. E. (1993). The fate of endosulfan in aquatic ecosystems. Environmental Pollution, 82(2), 143–152. Retrieved from [Link]
-
Lee, S. E., Kim, J. S., Kennedy, I. R., Park, J. W., Kwon, G. S., Koh, S. C., & Kim, J. E. (2003). Biodegradation of the organochlorine insecticide, endosulfan, and the toxic metabolite, endosulfan sulfate, by Klebsiella oxytoca KE-8. Journal of Agricultural and Food Chemistry, 51(5), 1336–1341. Retrieved from [Link]
-
Stockholm Convention. (2007). Appendix 1 to 2007 Addendum: Environmental Fate and Ecological Risk Assessment of Endosulfan. Retrieved from [Link]
-
Sutherland, T. D., Horne, I., Weir, K. M., Coppin, C. W., Williams, M. R., & Russell, R. J. (2000). Enrichment of an Endosulfan-Degrading Mixed Bacterial Culture. Applied and Environmental Microbiology, 66(7), 2822–2828. Retrieved from [Link]
-
Mudhoo, A., Sharma, S. K., & Garg, V. K. (2011). Endosulfan removal through bioremediation, photocatalytic degradation, adsorption and membrane separation processes: A review. Journal of Hazardous Materials, 186(1), 1-13. Retrieved from [Link]
-
Awasthi, N., Singh, S., Jain, S., & Kumar, A. (2003). Enrichment and isolation of endosulfan-degrading microorganisms. Journal of Environmental Science and Health, Part B, 38(4), 455-465. Retrieved from [Link]
-
Canadian Council of Ministers of the Environment. (2007). Canadian Water Quality Guidelines for the Protection of Aquatic Life: Endosulfan. Retrieved from [Link]
-
Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: Endosulfan. Retrieved from [Link]
-
Broomhall, S. (2004). The behaviour of endosulfan and lindane during sediment elutriate and water spike toxicity tests under saline conditions. Marine and Freshwater Research, 55(2), 209-217. Retrieved from [Link]
-
Sharma, A., Kumar, V., & Thukral, A. K. (2023). Health Hazards Associated with Exposure to Endosulfan: A Mini-Review. Toxics, 11(7), 591. Retrieved from [Link]
-
DeLorenzo, M. E., Taylor, L. A., & Holland, A. F. (2002). Toxicity and bioconcentration potential of the agricultural pesticide endosulfan in phytoplankton and zooplankton. Archives of Environmental Contamination and Toxicology, 42(2), 173–181. Retrieved from [Link]
-
Prodduturi, V. R., Biswas, A., & Manjusha, A. V. (2023). Sediment-water partitioning and risk assessment of organochlorine pesticides along the urban, peri-urban and rural transects of Krishna River Basin, Peninsular India. Environmental Pollution, 325, 121453. Retrieved from [Link]
-
Mazza, F. C., Sampaio, N. A. D. S., & Von Mühlen, C. (2021). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society, 32(8), 1668-1679. Retrieved from [Link]
-
Ballesteros, M. L., Durando, P. E., Noa, M., & Wunderlin, D. A. (2009). Bioaccumulation and Distribution Behavior of Endosulfan on a Cichlid Fish: Differences Between Exposure to the Active Ingredient and a Commercial Formulation. Journal of Toxicology and Environmental Health, Part A, 72(15-16), 989-997. Retrieved from [Link]
-
Mazza, F. C., Sampaio, N. A. D. S., & Von Mühlen, C. (2021). Historical evolution of chromatographic methods for the determination of endosulfan and its metabolites in water samples. Seven Editora. Retrieved from [Link]
-
Science.gov. (n.d.). bioconcentration factor bcf: Topics by Science.gov. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Endosulfan I; 411641-01. Retrieved from [Link]
-
DeLorenzo, M. E., Taylor, L. A., & Holland, A. F. (2002). Toxicity and Bio-Concentration Potential of Agricultural Pesticide Endosulfan in Phytoplankton and Zooplankton. Archives of Environmental Contamination and Toxicology, 42(2), 173-181. Retrieved from [Link]
-
Li, Y., Wu, H., Wei, F., & Li, J. (2015). Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS. Journal of Chromatographic Science, 53(8), 1329–1334. Retrieved from [Link]
-
Leonard, A. W., Hyne, R. V., & Lim, R. P. (2001). Fate and Toxicity of Endosulfan in Namoi River Water and Bottom Sediment. Journal of Environmental Quality, 30(3), 750-759. Retrieved from [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. The fate of endosulfan in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccme.ca [ccme.ca]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of alpha- and this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enrichment and isolation of endosulfan-degrading microorganisms - ProQuest [proquest.com]
- 10. Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chm.pops.int [chm.pops.int]
- 12. Toxicity and bioconcentration potential of the agricultural pesticide endosulfan in phytoplankton and zooplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways of beta-Endosulfan in Mammals
Abstract: Endosulfan, a broad-spectrum organochlorine insecticide, has been widely used in agriculture, leading to significant environmental and health concerns. Commercially, it exists as a mixture of two stereoisomers, α- and β-endosulfan, with the β-isomer being a significant component. Understanding the metabolic fate of β-endosulfan in mammals is critical for assessing its toxicokinetics, bioaccumulation potential, and the mechanisms underlying its toxicity. This guide provides a comprehensive overview of the primary metabolic pathways of β-endosulfan, detailing the enzymatic processes, key metabolites, and the experimental methodologies used to elucidate these transformations. It is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and safety assessment.
Introduction: The Toxicological Significance of beta-Endosulfan
Endosulfan (6, 7, 8, 9, 10, 10-hexachloro-1, 5, 5a, 6, 9, 9a-hexahydro-6, 9-methanol-2, 4, 3-benzodioxathiepin-3-oxide) is a cyclodiene pesticide that has been classified as a persistent organic pollutant (POP) under the Stockholm Convention.[1] While its use is now banned or restricted in many countries, its persistence in the environment continues to pose a risk to wildlife and human health.[1] The technical mixture typically contains α- and β-isomers in a 7:3 ratio. Although the α-isomer is often considered more acutely toxic, the β-isomer is more persistent and its metabolism leads to the formation of toxicologically significant products.[2]
The lipophilic nature of endosulfan facilitates its absorption and distribution into fatty tissues. Its metabolism is a critical determinant of its biological half-life and toxicity. The primary metabolic transformations in mammals involve Phase I reactions, specifically oxidation and hydrolysis, which occur predominantly in the liver. These pathways determine whether the parent compound is detoxified or bioactivated to a more potent toxicant.
Core Metabolic Pathways of this compound
The metabolism of β-endosulfan in mammals proceeds primarily through two competing Phase I pathways: oxidation and hydrolysis. The balance between these pathways is crucial, as they lead to metabolites with vastly different toxicological profiles.
Oxidative Pathway: Bioactivation to Endosulfan Sulfate
The dominant metabolic route for β-endosulfan is oxidation of the sulfite group to form endosulfan sulfate.[3][4] This conversion is considered a bioactivation step, as endosulfan sulfate is a persistent and toxic metabolite with a toxicity profile similar to the parent compound.[1][5]
Enzymatic Catalysis: This oxidative transformation is catalyzed by the cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes primarily located in the liver.[4][6] Specificity studies using human liver microsomes (HLMs) and recombinant human CYP isoforms have identified CYP3A4 and CYP3A5 as the principal enzymes responsible for the sulfoxidation of β-endosulfan.[3][7][8]
This contrasts slightly with the α-isomer, whose metabolism is mediated by CYP2B6 in addition to CYP3A4 and CYP3A5.[7][9] Studies have shown that the intrinsic clearance (CLint) for the formation of endosulfan sulfate is significantly higher for β-endosulfan compared to α-endosulfan, suggesting a more rapid conversion of the β-isomer to its sulfate metabolite in human liver microsomes.[7]
Hydrolytic Pathway: Detoxification to Endosulfan Diol
A secondary, and generally considered detoxifying, pathway involves the hydrolysis of the cyclic sulfite ester of β-endosulfan to yield endosulfan diol .[1][10][11] This metabolite is considerably less toxic and more water-soluble than the parent compound or endosulfan sulfate, facilitating its excretion.[5][12] In mammals, this pathway is less prominent than oxidation, but it represents a critical route for detoxification.[10]
Downstream Metabolite Formation
Endosulfan diol, the product of the hydrolytic pathway, can be further metabolized into several other compounds. These downstream metabolites, including endosulfan lactone , endosulfan ether , and endosulfan hydroxyether , are generally more polar and less toxic, representing further steps toward elimination from the body.[1][3][8]
Excretion of Metabolites
Following metabolic transformation, endosulfan and its metabolites are primarily excreted from the body via the feces, with a smaller fraction eliminated in the urine.[11][13] The conversion to more polar metabolites like endosulfan diol and its derivatives is key to facilitating this clearance process.
Visualization of Metabolic Pathways
The following diagrams illustrate the key metabolic transformations of β-endosulfan and a typical experimental workflow for studying its metabolism in vitro.
Caption: Primary metabolic pathways of this compound in mammals.
Caption: Experimental workflow for an in vitro metabolism assay.
Quantitative Data & Enzyme Kinetics
The kinetics of β-endosulfan metabolism have been characterized, providing insight into the efficiency of its conversion by CYP enzymes.
Table 1: Key Metabolites of this compound
| Metabolite | Formation Pathway | Key Enzymes | Relative Toxicity |
|---|---|---|---|
| Endosulfan Sulfate | Oxidation | CYP3A4, CYP3A5[3][7] | High, similar to parent[1] |
| Endosulfan Diol | Hydrolysis | (Not specified) | Low[5][12] |
| Endosulfan Lactone | Further Metabolism of Diol | (Not specified) | Low[12] |
| Endosulfan Ether | Further Metabolism of Diol | (Not specified) | Low[1] |
Table 2: Kinetic Parameters for Endosulfan Sulfate Formation
| Enzyme System | Substrate | Km (µM) | Vmax | Intrinsic Clearance (CLint) |
|---|---|---|---|---|
| Human Liver Microsomes | α-Endosulfan | 9.8 | 178.5 pmol/mg/min | Not specified |
| Recombinant CYP2B6 | α-Endosulfan | 16.2 | 11.4 nmol/nmol P450/min | 0.70 µL/min/pmol P450 |
| Recombinant CYP3A4 | α-Endosulfan | 14.4 | 1.3 nmol/nmol P450/min | 0.09 µL/min/pmol P450 |
| Recombinant CYP3A4/3A5 | α-Endosulfan | Not specified | Not specified | 0.67 µL/min/pmol P450 (Total) |
| Recombinant CYP3A4/3A5 | β-Endosulfan | Not specified | Not specified | 10.46 µL/min/pmol P450 (Total) |
(Data synthesized from Casabar et al., 2006 and Lee et al., 2006)[7][9][14]
The significantly higher intrinsic clearance for the conversion of β-endosulfan to endosulfan sulfate by CYP3A4/3A5 underscores the efficiency of this bioactivation pathway for the β-isomer.[7]
Experimental Protocols
The elucidation of these metabolic pathways relies on robust in vitro and in vivo experimental designs coupled with sensitive analytical techniques.
Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol describes a self-validating system to determine the metabolic fate of β-endosulfan and identify the enzymes responsible.
Objective: To quantify the formation of endosulfan sulfate from β-endosulfan and identify the contributing CYP isoforms.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
β-endosulfan (analytical standard)
-
Endosulfan sulfate (analytical standard)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC-grade
-
Recombinant human CYP3A4, CYP3A5
-
CYP-selective chemical inhibitors (e.g., Ketoconazole for CYP3A4)
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLMs (final concentration typically 0.2-0.5 mg/mL).
-
For enzyme identification assays, substitute HLMs with specific recombinant CYP isoforms or pre-incubate HLMs with a selective inhibitor for 15 minutes prior to adding the substrate.
-
-
Initiation of Reaction:
-
Add β-endosulfan (dissolved in a minimal volume of a suitable solvent like methanol, final solvent concentration <1%) to the tubes to achieve the desired final substrate concentration (e.g., 1-100 µM for kinetic studies).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume is typically 200-500 µL. Include a negative control incubation without the NADPH system to account for non-enzymatic degradation.
-
-
Incubation:
-
Incubate the reaction tubes in a shaking water bath at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
-
Sample Preparation:
-
Vortex the tubes thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analytical Quantification:
Analytical Method: GC-MS for Endosulfan Metabolites
Rationale: Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides excellent selectivity and sensitivity for the analysis of organochlorine compounds like endosulfan and its primary metabolites.[15][17]
Sample Preparation (from tissue):
-
Homogenize tissue samples (e.g., liver, kidney) in an appropriate solvent like hexane or acetonitrile.[16]
-
Perform a cleanup step using solid-phase extraction (SPE) with a cartridge such as Florisil to remove interfering matrix components.[16]
-
Elute the analytes and concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the final extract in a small volume of n-hexane for injection.[15]
GC-MS Parameters (Example):
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 60°C, hold for 1.5 min, ramp to 220°C at 50°C/min, then ramp to 300°C at 5°C/min.[15]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic ions for β-endosulfan and its metabolites.
Conclusion
The metabolism of β-endosulfan in mammals is a critical process governed by a balance between oxidative bioactivation and hydrolytic detoxification. The primary pathway involves CYP3A4 and CYP3A5-mediated oxidation to the persistent and toxic endosulfan sulfate. A secondary, less prominent detoxification route proceeds via hydrolysis to endosulfan diol and its subsequent, more polar metabolites. The rapid clearance of β-endosulfan to its sulfate form highlights the efficiency of its bioactivation. A thorough understanding of these pathways, underpinned by robust in vitro and in vivo experimental methodologies, is essential for accurately assessing the health risks associated with exposure to this environmental contaminant and for the broader field of xenobiotic metabolism.
References
-
Al-Rashdan, A., et al. (2002). Analysis of Endosulfan and Its Metabolites in Human Serum Using Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 26(8), 585-591. Available at: [Link]
-
Sharma, A., et al. (2022). Exposure to endosulfan can cause long term effects on general biology, including the reproductive system of mice. Frontiers in Cell and Developmental Biology, 10, 969183. Available at: [Link]
-
Hussain, S., et al. (2003). Reversed-Phase Liquid Chromatographic Method for Analysis of Endosulfan and Its Major Metabolites. Journal of Liquid Chromatography & Related Technologies, 26(7), 1141-1150. Available at: [Link]
-
Lee, S. E., et al. (2006). Stereoselective metabolism of endosulfan by human liver microsomes and human cytochrome P450 isoforms. Drug Metabolism and Disposition, 34(10), 1639-1644. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan: Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples. National Center for Biotechnology Information. Available at: [Link]
-
Casabar, R. C., et al. (2006). Metabolism of Endosulfan-α by Human Liver Microsomes and Its Utility as a Simultaneous in Vitro Probe for CYP2B6 and CYP3A4. Drug Metabolism and Disposition, 34(10), 1645-1651. Available at: [Link]
-
National Center for Biotechnology Information. Endosulfan Sulfate. PubChem Compound Database. Available at: [Link]
-
Hussain, S., et al. (2003). Reversed-Phase Liquid Chromatographic Method for Analysis of Endosulfan and Its Major Metabolites. ResearchGate. Available at: [Link]
-
Dubey, R. K., et al. (1984). Effects of endosulfan and its metabolites on rat liver mitochondrial respiration and enzyme activities in vitro. Biochemical Pharmacology, 33(20), 3247-3251. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. Centers for Disease Control and Prevention. Available at: [Link]
-
Valenzuela-Gracía, A. A., et al. (2017). Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. Molecules, 22(10), 1675. Available at: [Link]
-
Casabar, R. C., et al. (2006). Metabolism of endosulfan-alpha by human liver microsomes and its utility as a simultaneous in vitro probe for CYP2B6 and CYP3A4. Drug Metabolism and Disposition, 34(10), 1645-1651. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan - Chapter 6. ATSDR. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Endosulfan - Chapter 3. ATSDR. Available at: [Link]
-
Raghavan, S. C. (2017). Molecular mechanism of Endosulfan action in mammals. ResearchGate. Available at: [Link]
-
Rasool, A., et al. (2017). Biodegradation of α-endosulfan via hydrolysis pathway by Stenotrophomonas maltophilia OG2. 3 Biotech, 7(2), 118. Available at: [Link]
-
Kennedy, I. R., et al. (2001). Toxicity and residues of endosulfan isomers. Journal of Environmental Science and Health, Part B, 36(4), 455-470. Available at: [Link]
-
Gaweł, S., et al. (2021). Health Hazards Associated with Exposure to Endosulfan: A Mini-Review. International Journal of Environmental Research and Public Health, 18(11), 5707. Available at: [Link]
-
Kiran, R., & Varma, M. N. (1988). Biochemical studies on endosulfan toxicity in different age groups of rats. Toxicology Letters, 44(3), 247–252. Available at: [Link]
-
Bozcaarmutlu, A., & Arinç, E. (2020). Endosulfan – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
World Health Organization (WHO). (2004). Endosulfan in Drinking-water. WHO. Available at: [Link]
-
National Center for Biotechnology Information. Endosulfan. PubChem Compound Database. Available at: [Link]
-
An, J. H., et al. (2005). Analysis of endosulfan and its metabolites in rat plasma and selected tissue samples by gas chromatography-mass spectrometry. Journal of Biochemical and Molecular Toxicology, 19(4), 244-251. Available at: [Link]
-
ResearchGate. (2016). Proposed metabolic pathway for fungal degradation of endosulfan. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Endosulfan - Chapter 2. ATSDR. Available at: [Link]
-
Bustos-Obregón, E., et al. (2013). In vitro effects of endosulfan-based insecticides on mammalian sperm. Toxicology and Environmental Chemistry, 95(7), 1109-1121. Available at: [Link]
-
Dubey, R. K., et al. (1984). Effects of endosulfan and its metabolites on rat liver mitochondrial respiration and enzyme activities in vitro. Biochemical Pharmacology, 33(20), 3247-3251. Available at: [Link]
-
Kiran, R., & Varma, M. N. (1988). Biochemical studies on endosulfan toxicity in different age groups of rats. Toxicology Letters, 44(3), 247-252. Available at: [Link]
-
Deema, P., et al. (1966). Metabolism, storage, and excretion of C-14-endosulfan in the mouse. Journal of Economic Entomology, 59(3), 546-550. Available at: [Link]
-
Abad, M. J., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8789. Available at: [Link]
-
Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal, 10(2), 101-111. Available at: [Link]
Sources
- 1. Exposure to endosulfan can cause long term effects on general biology, including the reproductive system of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and residues of endosulfan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Biodegradation of α-endosulfan via hydrolysis pathway by Stenotrophomonas maltophilia OG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective metabolism of endosulfan by human liver microsomes and human cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Metabolism of endosulfan-alpha by human liver microsomes and its utility as a simultaneous in vitro probe for CYP2B6 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. Effects of endosulfan and its metabolites on rat liver mitochondrial respiration and enzyme activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endosulfan Sulfate | C9H6Cl6O4S | CID 13940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis of endosulfan and its metabolites in rat plasma and selected tissue samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Determination of β-Endosulfan in Aqueous Matrices
Introduction: The Imperative for Endosulfan Monitoring
Endosulfan is a broad-spectrum organochlorine pesticide that has been used extensively in agriculture to control a wide variety of pests on crops. Technical endosulfan is a mixture of two stereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio.[1] Due to its persistence in the environment, potential for bioaccumulation, and significant toxicity to aquatic organisms and humans, the use of endosulfan has been banned or restricted in many countries under the Stockholm Convention.[2]
The presence of endosulfan, particularly the β-isomer, in water sources is a critical environmental and public health concern. Furthermore, its primary degradation product, endosulfan sulfate, is of similar toxicity and persistence and must be included in monitoring programs.[3] The U.S. Environmental Protection Agency (EPA) has established water quality criteria to protect aquatic life and human health from the adverse effects of endosulfan exposure.[4][5]
This application note provides a comprehensive guide for researchers and analytical scientists, detailing robust and validated methods for the extraction, detection, and quantification of β-endosulfan and its related compounds in water samples. We will explore both classical and modern extraction techniques coupled with high-sensitivity chromatographic analysis, emphasizing the rationale behind procedural steps to ensure data integrity and trustworthiness.
Foundational Principles of Analysis
The accurate determination of β-endosulfan in water requires a multi-stage process designed to isolate the target analyte from a complex matrix and measure it at trace levels, often in the nanogram per liter (ng/L) or part-per-trillion (ppt) range. The analytical workflow is grounded in two core components: efficient sample preparation and sensitive instrumental detection.
2.1. Sample Preparation: Extraction and Concentration The low concentrations of endosulfan typically found in environmental water samples necessitate an extraction and pre-concentration step. The goal is to transfer the analyte from a large volume of water into a small volume of organic solvent, effectively increasing its concentration to a level amenable to instrumental analysis.
-
Liquid-Liquid Extraction (LLE): This traditional technique relies on the partitioning of endosulfan between the aqueous sample and a water-immiscible organic solvent, such as dichloromethane or hexane.[6][7] It is a well-established and effective method, forming the basis of many regulatory protocols like those from the EPA.
-
Solid-Phase Extraction (SPE): A more modern and often more efficient alternative to LLE, SPE involves passing the water sample through a cartridge containing a solid sorbent (e.g., C18).[8][9] Endosulfan adsorbs to the sorbent, while the water and other polar impurities pass through. The retained analyte is then eluted with a small volume of an appropriate solvent.[10] This technique minimizes solvent consumption and can be easily automated.[10]
-
Microextraction Techniques: To further reduce solvent use and analysis time, several miniaturized methods have been developed. Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid technique where a mixture of an extraction solvent and a disperser solvent is injected into the water sample, creating a cloudy solution with a large surface area for efficient extraction.[11][12]
2.2. Instrumental Detection: Chromatographic Separation and Quantification Gas Chromatography (GC) is the technique of choice for analyzing thermally stable, semi-volatile compounds like endosulfan.[1]
-
Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules like organochlorine pesticides.[13] This makes GC-ECD an excellent and cost-effective tool for routine screening and quantification of endosulfan.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): For unequivocal identification and enhanced selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is superior.[14] By monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode, GC-MS/MS can effectively eliminate matrix interferences and provide highly confident quantification at ultra-trace levels.[1][15]
Experimental Protocols
The following protocols are presented as validated starting points. Analysts must perform their own method validation according to established guidelines (e.g., ISO 17025) to ensure performance meets the specific requirements of their laboratory and data quality objectives.[16]
3.1. Protocol 1: Solid-Phase Extraction (SPE) with GC-ECD/MS Analysis
This protocol is a robust and widely used method that balances efficiency, solvent consumption, and sensitivity. It is based on methodologies recognized by regulatory bodies.[10]
Step 1: Sample Collection and Preservation
-
Collect 1-liter water samples in pre-cleaned amber glass bottles.
-
If residual chlorine is present, add ~80 mg of sodium thiosulfate.
-
Adjust sample pH to < 2 with 6M HCl if necessary, though endosulfan is stable at neutral pH. Store samples at 4°C and extract within 7 days.
Step 2: SPE Cartridge Conditioning
-
Install a 1 g C18 SPE cartridge onto a vacuum manifold.
-
Condition the cartridge by sequentially passing 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of reagent-grade water. Do not allow the cartridge to go dry after the final water rinse.
Step 3: Sample Extraction
-
Pass the 1 L water sample through the conditioned C18 cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed through, dry the cartridge by drawing a vacuum for 15-20 minutes.
Step 4: Analyte Elution
-
Place a collection vial inside the vacuum manifold.
-
Elute the retained analytes by passing 10 mL of methylene chloride through the cartridge.[10]
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
Step 5: Concentration and Solvent Exchange
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath set to 35-40°C.
-
Add 10-15 mL of hexane and re-concentrate to a final volume of 1.0 mL.[10] This solvent exchange makes the final extract compatible with GC analysis.
-
Transfer the final extract to a 2 mL autosampler vial.
Caption: Workflow for SPE of β-Endosulfan.
3.2. Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) with GC-MS Analysis
This protocol offers a rapid, cost-effective, and environmentally friendly alternative, ideal for laboratories with high sample throughput.[11][17]
Step 1: Sample Preparation
-
Place 5.0 mL of the water sample into a 10 mL conical-bottom glass test tube.
-
If required for the specific method validation, add an internal standard.
Step 2: Extraction
-
Prepare a mixture of 0.5 mL of a disperser solvent (e.g., acetone or ethanol) and 20 µL of an extraction solvent (e.g., tetrachloroethylene or chlorobenzene).[11][18] The choice of solvents must be optimized.[11]
-
Rapidly inject this mixture into the water sample using a syringe. A stable cloudy solution will form.
-
The cloudy mixture indicates the dispersion of the fine extraction solvent droplets throughout the aqueous sample, facilitating rapid analyte transfer.
Step 3: Phase Separation
-
Centrifuge the test tube for 5 minutes at 4000 rpm.
-
The fine droplets of the extraction solvent will sediment at the bottom of the conical tube.
Step 4: Analysis
-
Using a microsyringe, carefully withdraw the sedimented organic phase (typically a few microliters).
-
Inject 1-2 µL directly into the GC-MS system for analysis.
Caption: Workflow for DLLME of β-Endosulfan.
3.3. Instrumental Parameters
The following tables provide typical starting parameters for GC analysis. These must be optimized for the specific instrument and column used.
Table 1: GC-ECD Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column provides good separation for organochlorine pesticides.[19] |
| Injector | Splitless, 250°C | Ensures efficient vaporization of the analytes without degradation. |
| Carrier Gas | Helium or Nitrogen, 1.0 mL/min constant flow | Provides consistent retention times and peak shapes. |
| Oven Program | 120°C (1 min), ramp 10°C/min to 260°C (2 min), ramp 20°C/min to 280°C (2 min) | A temperature gradient is necessary to separate analytes with different boiling points.[11] |
| Detector | ECD, 300°C | High temperature prevents condensation and ensures optimal detector response. |
Table 2: GC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column & Oven | Same as GC-ECD | Consistent chromatographic separation is the primary goal. |
| Ion Source | Electron Ionization (EI), 230°C | Standard ionization mode for GC-MS, provides reproducible fragmentation patterns. |
| MS Transfer Line | 280°C | Prevents analyte condensation before entering the mass spectrometer. |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | Provides maximum sensitivity and selectivity by monitoring specific ion transitions. |
| SRM Transitions | β-Endosulfan: Q1: 406 -> Q3: 339 (Quantifier), 241 (Qualifier) | Specific precursor (Q1) and product (Q3) ions provide a unique fingerprint for the analyte. |
| | Endosulfan Sulfate: Q1: 422 -> Q3: 387 (Quantifier), 272 (Qualifier) | Monitoring a quantifier and qualifier ion adds an extra layer of confirmation. |
Method Performance and Validation
A validated analytical method is one that has demonstrated acceptable performance for its intended purpose. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[16]
Table 3: Summary of Performance Data from Validated Methods
| Method | Analyte | Linearity (Range) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|---|
| LLE & GC-ECD | β-Endosulfan | Not Specified | 0.024 | Not Specified | 70-130 | < 20 | [3][6] |
| SPE & GCxGC-TOFMS | β-Endosulfan | 0.001 - 3.0 | 0.38 - 17.96 | 1.18 - 54.43 | 75 - 116 | 4.2 - 14.8 | [2][8] |
| DLLME & GC-MS | β-Endosulfan | 2.0 - 80.0 | 0.04 - 1.06 | 0.12 - 3.53 | 88.5 - 94.9 | 0.94 - 2.08 | [11] |
| DLLME & GC-MS | β-Endosulfan | 2.0 - 500 | 0.37 - 2.8 | 1.2 - 9.4 | 92 - 114 | < 10 | [12] |
| MEPS & GC-MS | β-Endosulfan | 1 - 500 ng/mL | 0.0038 - 0.01 | 0.0125 - 0.033 | Not Specified | Not Specified |[20] |
Note: Performance characteristics are highly dependent on the specific matrix, instrumentation, and laboratory conditions. The values presented are indicative of the capabilities of each technique.
Conclusion and Recommendations
The reliable analysis of β-endosulfan in water is achievable through several well-established and validated methodologies.
-
For laboratories requiring adherence to regulatory methods like those from the EPA, LLE or automated SPE followed by GC-ECD remains the standard approach.[6][10] GC-ECD offers excellent sensitivity for routine monitoring.
-
For enhanced confidence in analyte identification and for analyzing complex water matrices (e.g., wastewater), coupling these extraction methods with GC-MS/MS is highly recommended due to its superior selectivity.[14][21]
-
For research laboratories or high-throughput environments focused on minimizing environmental impact and operational costs, DLLME presents a compelling alternative.[12][17] Its speed and low solvent consumption are significant advantages, and when paired with GC-MS, it provides excellent sensitivity and accuracy.[11]
Ultimately, the choice of method will depend on the specific project goals, required detection limits, available instrumentation, and regulatory requirements. Regardless of the method chosen, rigorous quality control, including the analysis of method blanks, spiked samples, and certified reference materials, is essential for producing defensible and trustworthy data.
References
- World Health Organization (WHO). (n.d.). Endosulfan in Drinking-water.
- U.S. Environmental Protection Agency. (1988). Standard Operating Procedure for Determination of Endosulfans in Pond and Run-off Waters.
-
Alberola, J., Andreu, E., & Maquieira, A. (2000). Trace determination of alpha- and beta-endosulfan and three metabolites in human serum by gas chromatography electron capture detection and gas chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(15), 1345-1351. Retrieved from [Link]
-
Aslan, A., & Kafil, B. (2020). Method validation for the analysis of pesticide residue in aqueous environment. Environmental Monitoring and Assessment, 192(9), 567. Retrieved from [Link]
-
Parrilla Vázquez, P., & Mughari, A. R. (2009). Optimization of solid-phase extraction and solid-phase microextraction for the determination of alpha- and this compound in water by gas chromatography-electron-capture detection. Analytical and Bioanalytical Chemistry, 393(2), 705-714. Retrieved from [Link]
-
DergiPark. (2018). Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. Retrieved from [Link]
-
de Oliveira, A. M., et al. (2021). Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. Engenharia Sanitaria e Ambiental, 26(4), 723-731. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1989). Standard Operating Procedure for Determination of Endosulfans in Soil. Retrieved from [Link]
-
El-Gawad, H. A. (2020). Validation method of organochlorine pesticides residues in water using gas chromatography–quadruple mass. Cogent Environmental Science, 6(1), 1779831. Retrieved from [Link]
-
Li, X., et al. (2015). Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS. Journal of Analytical Methods in Chemistry, 2015, 685746. Retrieved from [Link]
-
Mazza, T. A. P., et al. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. Retrieved from [Link]
-
Springer. (2023). Single-drop microextraction application for the rapid and sensitive determination of endosulfan and its metabolites in water samples. Retrieved from [Link]
-
Kaur, R., et al. (2014). Determination of endosulfan isomers and their metabolites in tap water and commercial samples using microextraction by packed sorbent and GC-MS. Journal of Separation Science, 37(8), 966-973. Retrieved from [Link]
-
ResearchGate. (2009). Optimization of solid-phase extraction and solid-phase microextraction for the determination of α- and β-endosulfan in water by gas chromatography–electron-capture detection. Retrieved from [Link]
-
FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. Retrieved from [Link]
-
Garrido Frenich, A., et al. (2004). Determination of endocrine-disrupting pesticides and polychlorinated biphenyls in human serum by GC-ECD and GC-MS-MS and evaluation of contributions to the uncertainty of the results. Analytical and Bioanalytical Chemistry, 378(3), 745-755. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Electron capture detector – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2011). Determination of Endosulfan in Water Samples Using Dispersive Liquid-liquid Micro-extraction and Experimental Design for Optimization. Retrieved from [Link]
-
Bodur, S., et al. (2020). Analytical protocol for determination of endosulfan beta, propham, chlorpyrifos, and acibenzolar-s-methyl in lake water and wastewater samples by gas chromatography–mass spectrometry after dispersive liquid–liquid microextraction. Environmental Monitoring and Assessment, 192(4), 253. Retrieved from [Link]
-
Bodur, S., et al. (2020). Analytical protocol for determination of endosulfan beta, propham, chlorpyrifos, and acibenzolar-s-methyl in lake water and wastewater samples by gas chromatography-mass spectrometry after dispersive liquid-liquid microextraction. Environmental Monitoring and Assessment, 192(4), 253. Retrieved from [Link]
-
Mazza, T. A. P., et al. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and... Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS. Retrieved from [Link]
-
MDPI. (2022). Study of the Potential Accumulation of the Pesticide Alpha-Endosulfan by Microplastics in Water Systems. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Public Health Statement for Endosulfan. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Endosulfan. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. scielo.br [scielo.br]
- 3. cdn.who.int [cdn.who.int]
- 4. PUBLIC HEALTH STATEMENT FOR ENDOSULFAN - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical protocol for determination of endosulfan beta, propham, chlorpyrifos, and acibenzolar-s-methyl in lake water and wastewater samples by gas chromatography-mass spectrometry after dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Trace determination of alpha- and this compound and three metabolites in human serum by gas chromatography electron capture detection and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Determination of endosulfan isomers and their metabolites in tap water and commercial samples using microextraction by packed sorbent and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of endocrine-disrupting pesticides and polychlorinated biphenyls in human serum by GC-ECD and GC-MS-MS and evaluation of contributions to the uncertainty of the results - PubMed [pubmed.ncbi.nlm.nih.gov]
solid-phase extraction (SPE) for beta-Endosulfan from soil samples
An Application Guide for the Extraction of β-Endosulfan from Complex Soil Matrices using Solid-Phase Extraction (SPE)
Introduction: The Challenge of β-Endosulfan Analysis in Soil
Endosulfan is a broad-spectrum organochlorine insecticide and acaricide that has seen widespread agricultural use. It exists as a mixture of two stereoisomers, α-endosulfan and β-endosulfan, in an approximate 7:3 ratio.[1][2] Due to its persistence, potential for bioaccumulation, and significant toxicity to non-target organisms, its use has been banned or restricted in many countries under the Stockholm Convention on Persistent Organic Pollutants.[3]
The β-isomer, in particular, poses a significant analytical challenge due to its strong adsorption to soil organic matter and its potential to degrade into other toxic metabolites like endosulfan sulfate.[4][5] Accurate quantification of β-endosulfan in soil is therefore critical for environmental monitoring, human exposure risk assessment, and bioremediation studies.[6][7]
Soil, however, is an incredibly complex matrix containing a myriad of potential interferences such as humic acids, fulvic acids, lipids, and other organic compounds. These matrix components can interfere with chromatographic analysis, suppress instrument signals, and ultimately lead to inaccurate results. Solid-Phase Extraction (SPE) presents a robust and efficient technique to selectively isolate β-endosulfan from these interferences, ensuring a clean extract for sensitive and reliable downstream analysis.[1][8]
This application note provides a detailed protocol and scientific rationale for the extraction and cleanup of β-endosulfan from soil samples using reversed-phase SPE.
Principle of the Method: Leveraging Physicochemical Properties for Selective Extraction
The success of this SPE protocol hinges on the distinct physicochemical properties of β-endosulfan. As a nonpolar organochlorine compound, it is practically insoluble in water but soluble in various organic solvents.[9] This hydrophobicity is the key to its retention and separation using a reversed-phase SPE sorbent.
Table 1: Physicochemical Properties of β-Endosulfan
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₆O₃S | [9] |
| Melting Point | 208-210 °C | [9] |
| Water Solubility | 0.32 mg/L (at 22°C) | [2] |
| Log K_ow (Octanol-Water Partition Coefficient) | 3.62 - 3.83 | [10][11] |
| Vapor Pressure | 9.2 x 10⁻⁵ Pa (at 25°C) | [2] |
The high Log K_ow value indicates a strong affinity for nonpolar environments. Our method employs a C18 (octadecyl) bonded silica sorbent, which acts as the nonpolar stationary phase. The process involves four key stages:
-
Conditioning: The C18 sorbent is treated with an organic solvent (e.g., methanol) to solvate the hydrocarbon chains, followed by water to prepare the sorbent for an aqueous sample. This activates the stationary phase for optimal interaction.
-
Loading: The initial soil extract, suspended in a polar solvent mixture, is passed through the cartridge. The nonpolar β-endosulfan partitions from the polar mobile phase and adsorbs onto the nonpolar C18 chains via hydrophobic interactions. More polar matrix components pass through unretained.
-
Washing: A polar solvent mixture (e.g., water/methanol) is passed through the cartridge to wash away any remaining weakly-bound, polar interferences without dislodging the target analyte.
-
Elution: A nonpolar organic solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the hydrophobic interactions between β-endosulfan and the C18 sorbent, eluting the purified analyte for collection.
This selective adsorption and desorption process effectively isolates β-endosulfan from the complex soil matrix.
Visualized Workflow: From Soil Sample to Final Analysis
The following diagram outlines the complete experimental workflow, from initial sample preparation to the final analytical determination.
Caption: Complete workflow for SPE of β-endosulfan from soil.
Detailed Protocols and Methodologies
This section provides a step-by-step protocol. All solvents should be HPLC or pesticide-residue grade.
Part 1: Initial Extraction from Soil Matrix
This initial step is crucial to move the analyte from the solid soil into a liquid phase suitable for SPE. Acetonitrile is an effective solvent for extracting a broad range of pesticides from soil.[12]
Materials:
-
10 g homogenized soil sample
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile
-
Deionized water
-
Centrifuge
Procedure:
-
Weigh 10 g (± 0.1 g) of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of soil aggregates.
-
Place the tube in a sonicator bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.
-
Carefully decant the supernatant (the acetonitrile extract) into a clean glass beaker.
-
To prepare for reversed-phase SPE, add 80 mL of deionized water to the 20 mL acetonitrile extract. This brings the final solvent composition to approximately 20% acetonitrile, ensuring the analyte will be retained on the C18 cartridge.
Scientist's Note: The addition of water to the organic extract is a critical step. A high concentration of organic solvent in the loading solution would reduce the affinity of the nonpolar β-endosulfan for the C18 sorbent, leading to poor recovery.
Part 2: Solid-Phase Extraction (SPE) Cleanup
This is the core cleanup step to isolate the analyte from co-extracted matrix interferences.
Table 2: SPE Protocol Solutions
| Step | Solution | Volume | Purpose |
| Conditioning 1 | Methanol | 5 mL | Solvates C18 chains, removes organic impurities. |
| Conditioning 2 | Deionized Water | 5 mL | Prepares cartridge for aqueous sample. |
| Loading | Sample Extract (from Part 1) | 100 mL | Adsorbs analyte to sorbent. |
| Washing | 10% Methanol in Water | 5 mL | Removes polar interferences. |
| Elution | Acetonitrile | 10 mL | Desorbs and collects the analyte of interest. |
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Conditioning:
-
Place the C18 SPE cartridges onto the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge at a slow flow rate (1-2 mL/min).
-
Just before the methanol reaches the top of the sorbent bed, add 5 mL of deionized water. Do not allow the cartridge to go dry.
Scientist's Note: Preventing the sorbent from drying out after conditioning is essential. A dry sorbent will exhibit poor and irreproducible retention of the analyte due to the collapse of the C18 alkyl chains.
-
-
Sample Loading:
-
Load the 100 mL diluted soil extract onto the conditioned cartridge.
-
Maintain a flow rate of approximately 3-5 mL/min. A slower flow rate improves the interaction time between the analyte and the sorbent, enhancing retention.
-
-
Washing:
-
After the entire sample has passed through, pass 5 mL of 10% methanol in water through the cartridge to wash away residual polar interferences.
-
After the wash solvent has passed, apply a vacuum for 5-10 minutes to thoroughly dry the sorbent. This removes residual water, which can interfere with the subsequent elution and concentration steps.
-
-
Elution:
-
Place clean collection vials inside the manifold.
-
Add 10 mL of acetonitrile to the cartridge.
-
Allow the solvent to elute dropwise (1-2 mL/min) to ensure complete desorption of the β-endosulfan.
-
Part 3: Post-Extraction Concentration and Analysis
The eluted sample is typically too dilute for direct injection and must be concentrated.
Procedure:
-
Transfer the eluate to a concentration tube.
-
Gently evaporate the solvent to near dryness under a stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in 1 mL of a solvent suitable for the analytical instrumentation, such as hexane.
-
The sample is now ready for final analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).[13][14] GC-ECD is particularly sensitive for halogenated compounds like endosulfan.[1]
Trustworthiness and Validation
To ensure the trustworthiness of this protocol, a self-validating system must be in place. It is imperative to analyze the following quality control samples alongside the test samples:
-
Method Blank: A sample of clean, analyte-free sand or sodium sulfate carried through the entire extraction and analysis process to check for contamination.
-
Spiked Blank (LCS): A clean matrix spiked with a known concentration of β-endosulfan to assess the accuracy and recovery of the method. Recoveries should typically fall between 70-130%.[13]
-
Matrix Spike/Matrix Spike Duplicate: Aliquots of a real soil sample are spiked with a known amount of analyte and analyzed in duplicate to evaluate the effect of the sample matrix on the extraction efficiency and to assess method precision.
Conclusion
This application note details a robust and reliable method for the selective extraction and cleanup of β-endosulfan from complex soil matrices using Solid-Phase Extraction. By leveraging the hydrophobic nature of the analyte with a C18 reversed-phase sorbent, this protocol effectively removes matrix interferences, leading to cleaner extracts and more accurate, reproducible results in subsequent chromatographic analysis. The principles and steps outlined herein provide researchers with a strong foundation for the routine monitoring and risk assessment of this persistent environmental contaminant.
References
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples. NCBI Bookshelf. Retrieved from [Link]
-
Hussain, S., Arshad, M., Saleem, M., & Khalid, A. (2007). Biodegradation of alpha- and beta-endosulfan by soil bacteria. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1989). Environmental Chemistry Methods: Endosulfan I; 411641-01. US EPA. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. ATSDR. Retrieved from [Link]
-
Katagi, T. (2002). Reversed‐Phase Liquid Chromatographic Method for Analysis of Endosulfan and Its Major Metabolites. Taylor & Francis Online. Retrieved from [Link]
-
Ghasemi, M., Nasseri, S., Naddafi, K., et al. (2014). Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran. PMC - NIH. Retrieved from [Link]
-
Casanova, A., Cabrera, S., Díaz-Ruiz, G., et al. (2021). Evaluation of endosulfan degradation capacity by six pure strains isolated from a horticulture soil. ProQuest. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). ECM for Endosulfan in Soil/Water - MRID 41468601. US EPA. Retrieved from [Link]
-
A.K., Singh, A., & Singh, D. (2014). Degradation of Endosulfan by Mixed Bacterial Cultures Enriched from Endosulfan Contaminated Soils of Southern India. ResearchGate. Retrieved from [Link]
-
Ismail, B. S., & Kalithasan, K. (2004). Microbial Degradation of Endosulfan in Agricultural Soils. ASEAN Journal on Science and Technology for Development. Retrieved from [Link]
-
de Oliveira, A. C. S., de P. F. de Queiroz, F., & de Souza, A. M. (2022). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. SciELO. Retrieved from [Link]
-
Wang, Q., Zhao, Y., Lin, J., et al. (2018). Determination of Endosulfan Concentrations in Biological Samples by GC-MS/MS. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Endosulfan I; 411641-01. US EPA. Retrieved from [Link]
-
European Commission. (1999). ENDOSULFAN. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. ATSDR. Retrieved from [Link]
-
Mhd Kamal, N. S., Sanagi, M. M., & Abd Karim, K. J. (2021). PRE-CONCENTRATION OF ORGANOCHLORINE PESTICIDES USING MICRO-SOLID PHASE EXTRACTION BASED ON BIO-SORBENT ALGINATE-SILICA BEADS DERIVED FROM OIL PALM FROND. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
Gab-Alla, A. A., Helal, M. S., & El-Sattar, A. A. (2003). Determination of organochlorine pesticides and their metabolites in soil samples using headspace solid-phase microextraction. PubMed. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. ATSDR. Retrieved from [Link]
-
Tiwari, B., & Guha, B. (2021). Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. MDPI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. US EPA. Retrieved from [Link]
-
Abdul-Sada, A. A., & Al-Shimmari, A. A. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. NIH. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2006). Endosulfan. FAO. Retrieved from [Link]
-
FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. FMS. Retrieved from [Link]
-
European Commission. (1999). ENDOSULFAN. Retrieved from [Link]
-
Getenga, Z. M., Kiremire, B. T., & Jonsson, S. (2006). Development of a pressurized liquid extraction and clean-up procedure for the determination of alpha-endosulfan, this compound and endosulfan sulfate in aged contaminated Ethiopian soils. Lund University Publications. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. fao.org [fao.org]
- 3. Evaluation of endosulfan degradation capacity by six pure strains isolated from a horticulture soil - ProQuest [proquest.com]
- 4. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Biodegradation of alpha- and this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chm.pops.int [chm.pops.int]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Determination of Endosulfan Concentrations in Biological Samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Beta-Endosulfan in Food Matrices using the QuEChERS Method
Abstract
Endosulfan, a legacy organochlorine pesticide, persists in the environment and poses significant health risks. Its isomers, including beta-endosulfan, and primary metabolite, endosulfan sulfate, are routinely monitored in food products to ensure consumer safety. The complexity of food matrices—ranging from fruits and vegetables to fatty commodities—presents a significant analytical challenge, requiring robust sample preparation to remove interferences before instrumental analysis. This application note provides a detailed protocol and technical guide for the determination of this compound in diverse food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocol detailed herein is based on the widely adopted AOAC Official Method 2007.01 and European EN 15662 standard, ensuring high-quality data suitable for regulatory compliance and food safety monitoring.[1][2][3]
Introduction: The Challenge of Endosulfan Analysis
Endosulfan is a synthetic cyclodiene insecticide and acaricide that exists as a mixture of two stereoisomers, alpha- and this compound.[4] Due to its persistence, potential for bioaccumulation, and toxicity, its use has been banned or heavily restricted globally. However, residues of this compound and its stable metabolite, endosulfan sulfate, can still be found in various food commodities.[5]
Analyzing these residues is complicated by the inherent complexity of food matrices, which contain a wide array of interfering compounds such as pigments (chlorophylls, carotenoids), sugars, organic acids, lipids, and proteins.[6][7] These matrix components can lead to signal suppression or enhancement in chromatographic systems, reduce instrument uptime, and ultimately compromise the accuracy and reliability of results. Traditional sample preparation methods are often laborious, time-consuming, and require large volumes of hazardous organic solvents.
The QuEChERS method, first introduced by Anastassiades and Lehotay, provides an elegant and efficient solution to these challenges. It streamlines the extraction and cleanup process into two simple steps, delivering high analyte recoveries with minimal solvent consumption and sample handling.[6][7]
Principle of the QuEChERS Methodology
The QuEChERS method is a two-stage process designed to first extract the target analytes from the sample matrix and then remove interfering co-extractives. The causality behind each step is critical to achieving a clean extract and reliable results.
Stage 1: Buffered Acetonitrile Extraction & Partitioning
The initial step aims to efficiently transfer this compound from the aqueous environment of the homogenized food sample into an organic solvent.
-
Acetonitrile (ACN) as Extraction Solvent: ACN is the solvent of choice because it is fully miscible with the water present in most food samples, allowing for exhaustive extraction of a broad range of pesticides, including the moderately polar this compound.
-
Salting-Out & Phase Separation: After initial extraction, a mixture of salts is added. This is the core of the partitioning step. Anhydrous magnesium sulfate (MgSO₄) is added to absorb a significant portion of the water from the sample, inducing phase separation between the now "salted-out" aqueous layer and the ACN layer containing the pesticides.
-
pH Buffering (The "Why"): Official QuEChERS methods, such as AOAC 2007.01 (acetate-buffered) and EN 15662 (citrate-buffered), incorporate buffering salts.[2][3] This is crucial for multi-residue analysis as it maintains a stable pH (typically 5.0-5.5), which prevents the degradation of pH-sensitive pesticides. While endosulfan is relatively stable, using a buffered method ensures the protocol's robustness and applicability to a wider range of analytes that may be included in a screening method.[3][8]
Stage 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup
An aliquot of the ACN supernatant from Stage 1 is subjected to a cleanup step to remove matrix components that were co-extracted with the analytes.
-
Primary Secondary Amine (PSA): This is the primary sorbent for cleanup. PSA is a weak anion exchanger that effectively binds and removes polar interferences common in fruits and vegetables, such as organic acids, sugars, and certain fatty acids.[5][9]
-
Anhydrous Magnesium Sulfate (MgSO₄): A secondary portion of MgSO₄ is added during dSPE to remove any residual water from the ACN extract. This is particularly important for subsequent analysis by Gas Chromatography (GC), as water can damage the analytical column and interfere with detection.
-
Graphitized Carbon Black (GCB) or C18 (Optional): For highly pigmented matrices (e.g., leafy greens), a small amount of GCB can be added to remove chlorophyll and other pigments.[6] For high-fat matrices (e.g., dairy, avocado), C18 sorbent is used to remove lipids.[9] Caution is advised with GCB, as it can adsorb planar pesticides; its use must be validated for this compound recovery.
Experimental Workflow and Protocol
The following protocol is based on the EN 15662 method.
Workflow Diagram
Caption: QuEChERS workflow based on the EN 15662 method.
Materials and Methods
Table 1: Reagents and Equipment
| Item | Description |
| Reagents | |
| Acetonitrile (ACN) | HPLC or pesticide residue grade |
| Water | Deionized or HPLC grade |
| This compound Standard | Certified reference material (e.g., PESTANAL®) |
| Internal Standard (IS) | e.g., Triphenyl Phosphate (TPP) or PCB 209 |
| EN 15662 Extraction Salts | Pre-weighed packets containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂HCitrate sesquihydrate |
| dSPE Cleanup Tubes | 15 mL tubes containing 900 mg MgSO₄ and 150 mg PSA |
| Equipment | |
| High-speed homogenizer | e.g., Ultra-Turrax |
| Analytical balance | 4-decimal place |
| Centrifuge | Capable of holding 50 mL and 15 mL tubes and reaching ≥3000 g |
| Vortex mixer | |
| Syringes and Filters | For transfer of final extract |
| Autosampler Vials | 2 mL, amber glass, with PTFE septa |
| Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS) |
Step-by-Step Protocol
1. Sample Preparation a. Chop or dice the laboratory sample. b. Homogenize a representative portion using a high-speed blender until a uniform puree is achieved. For dry samples, rehydration with a known amount of water may be necessary prior to homogenization.[1]
2. Extraction a. Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1][10] b. Add 10 mL of acetonitrile . c. If used, add the appropriate volume of internal standard solution. d. Cap the tube and shake vigorously for 1 minute . e. Add the contents of one EN 15662 extraction salt packet.[10] f. Immediately cap and shake vigorously for 1 minute . A milky, light brown emulsion should form. g. Centrifuge immediately at ≥3000 g for 5 minutes to achieve phase separation.
3. Dispersive SPE Cleanup a. Carefully transfer an aliquot (e.g., 6 mL ) of the upper acetonitrile layer into a 15 mL dSPE cleanup tube containing MgSO₄ and PSA. b. Cap the dSPE tube and shake vigorously for 30 seconds . c. Centrifuge at ≥3000 g for 5 minutes . d. The resulting supernatant is the final, cleaned extract.
4. Final Extract Preparation a. Transfer the final extract into an autosampler vial, filtering if necessary. b. For some base-labile pesticides, acidification with a small amount of formic acid may be required to ensure stability in the vial, but this is generally not necessary for endosulfan.[3]
Instrumental Analysis
The determinative analysis of this compound is typically performed using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS).[11][12][13] This technique provides excellent selectivity and sensitivity, allowing for confident identification and quantification even at trace levels.
-
Injection: A 1-2 µL aliquot of the final extract is injected.
-
Separation: A low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is used to separate this compound from its alpha-isomer, endosulfan sulfate, and other co-extracted compounds.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both quantification and confirmation of this compound, ensuring high specificity and minimizing false positives.
Method Performance and Validation
The QuEChERS method is renowned for its excellent performance. Method validation should be performed in accordance with established guidelines, such as the SANTE/11312/2021 document, to ensure the reliability of the data.[14][15][16][17] Key validation parameters include linearity, recovery (accuracy), precision (repeatability), and the limits of detection (LOD) and quantification (LOQ).
Table 2: Typical Performance Data for Endosulfan Analysis using QuEChERS
| Analyte | Food Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| This compound | Tomato | 71 - 111 | < 15 | Not specified | [5] |
| This compound | Lettuce | 70 - 120 | < 15 | ~5-10 | [18] |
| This compound | Edible Insects | 70 - 120 | < 20 | 10 - 15 | [7] |
| Endosulfan (total) | Milk & Cream | 47 - 112 | < 20 | Not specified | [9] |
Recovery and RSD (Relative Standard Deviation) values are typically assessed at multiple spiking levels. The acceptable range for mean recovery is generally 70-120% with an RSD of ≤20%.[7]
Conclusion
The QuEChERS method provides a superior sample preparation workflow for the analysis of this compound in a wide variety of food matrices. Its simplicity, speed, and minimal solvent usage significantly enhance laboratory throughput and reduce analytical costs without compromising data quality.[2] By combining a buffered acetonitrile extraction with a targeted dSPE cleanup, the method effectively removes matrix interferences, yielding clean extracts suitable for sensitive and selective analysis by GC-MS/MS. This application note provides a robust and validated protocol that can be readily implemented in food safety and quality control laboratories for routine monitoring of this important pesticide residue.
References
-
Albero, B., Sánchez-Brunete, C., & Tadeo, J. L. (2001). Analysis of endosulfan and its metabolites in human serum using gas chromatography-tandem mass spectrometry. Journal of Chromatographic Science, 39(5), 177–182. Available at: [Link]
-
Albero, B., Sánchez-Brunete, C., & Tadeo, J. L. (2001). Analysis of endosulfan and its metabolites in human serum using gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
AOAC International. (n.d.). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources. Available at: [Link]
-
Restek Corporation. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources. Available at: [Link]
-
Wang, Y., et al. (2016). Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS. PubMed Central. Available at: [Link]
-
Chromtech. (n.d.). QuEChERS Methodology - AOAC Approach. Chromtech. Available at: [Link]
-
Mazza, T. A. A., et al. (2022). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. SciELO. Available at: [Link]
-
TestQual. (n.d.). QuEChERS INSTRUCTIONS FOR USE. TestQual. Available at: [Link]
-
ResearchGate. (n.d.). Flow chart of the QuEChERS (EN 15662) extraction and purification steps... ResearchGate. Available at: [Link]
-
Sinha, N. K., et al. (2013). Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples. ResearchGate. Available at: [Link]
-
EURL-Pesticides. (n.d.). About the method. QuEChERS.com. Available at: [Link]
-
Restek Corporation. (n.d.). QuEChERS Sample Preparation Procedures. Restek. Available at: [Link]
-
EURL-Pesticides. (2026). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. EURL-Pesticides.eu. Available at: [Link]
-
RYNKLER. (2023). EUROPE - COM: Update of the analytical guidance document for residues. RYNKLER. Available at: [Link]
-
EURL-Pesticides. (2024). DG-SANTE Guidance Documents. EURL-Pesticides.eu. Available at: [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. Available at: [Link]
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Accredia. Available at: [Link]
-
Wuri, D. A., et al. (2015). Development of Validated Method Using QuEChERS Technique for Organochlorine Pesticide Residues in Vegetable. ResearchGate. Available at: [Link]
-
Restek Corporation. (2020). QuEChERS Made Even Easier. Restek. Available at: [Link]
-
European Commission. (1999). ENDOSULFAN. European Commission. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. ATSDR. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Endosulfan. PubChem. Available at: [Link]
-
Moura Andrade, G. C. R., et al. (2011). Determination of Pesticide Residues in Tomato using Dispersive Solid-Phase Extraction and Gas Chromatography/Ion Trap Mass Spectrometry. SciELO. Available at: [Link]
-
Jirasatid, S., et al. (2024). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. National Institutes of Health. Available at: [Link]
-
Navrátilová, M., & Ryšavá, J. (2014). Multiresidue screening of pesticides and their recovery from fatty food matrices using the quechers method. SciSpace. Available at: [Link]
-
Anastassiades, M. (2006). The QuEChERS Method – Background Information and Recent Developments. EURL-Pesticides.eu. Available at: [Link]
Sources
- 1. testqual.com [testqual.com]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. QuEChERS: About the method [quechers.eu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. scielo.br [scielo.br]
- 6. QuEChERS Made Even Easier [discover.restek.com]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 33213-65-9 [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. gcms.cz [gcms.cz]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of endosulfan and its metabolites in human serum using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 15. EUROPE - COM: Update of the analytical guidance document for residues - Lynxee consulting [lynxee.consulting]
- 16. food.ec.europa.eu [food.ec.europa.eu]
- 17. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of beta-Endosulfan Residues in Agricultural Products
Introduction: The Significance of beta-Endosulfan Monitoring
Endosulfan is a broad-spectrum organochlorine insecticide and acaricide that has been used globally to control a wide range of pests on crops such as fruits, vegetables, and cotton.[1][2] Technical endosulfan is a mixture of two diastereoisomers, alpha (α)- and beta (β)-endosulfan, typically in a ratio of approximately 7:3.[3] While both isomers are toxic, the α-isomer is more volatile and demonstrates higher acute toxicity, whereas the β-isomer is less volatile but more persistent in the environment.[4][5]
Due to its significant threats to human health and the environment, including neurotoxicity, endocrine disruption, and bioaccumulation, a global ban on the manufacture and use of endosulfan was implemented under the Stockholm Convention.[6][7] However, its historical use and persistence in soil and water continue to pose a risk of contamination in agricultural products.[8][9][10] The major degradation product, endosulfan sulfate, is also of toxicological concern and is often included in the residue definition for risk assessment.[5][11] Therefore, robust and sensitive analytical methods for the routine monitoring of endosulfan residues, particularly the more persistent beta isomer and its sulfate metabolite, in agricultural commodities are crucial for ensuring food safety and compliance with regulatory limits.
This application note provides a detailed protocol for the determination of this compound residues in agricultural products using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Gas Chromatography-Electron Capture Detection (GC-ECD).
Analytical Principle
The methodology is based on the extraction of this compound and its related compounds from the sample matrix using acetonitrile, followed by a cleanup step to remove interfering co-extractives. The final determination is performed by gas chromatography, where the compounds are separated based on their volatility and interaction with a capillary column, and detected with high sensitivity by an electron capture detector (ECD), which is particularly responsive to halogenated compounds like endosulfan.
Method Validation and Performance
The presented method has been validated to ensure its reliability for the routine analysis of this compound in various fruit and vegetable matrices. Key validation parameters are summarized in the table below.
| Parameter | Specification | Typical Performance |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.003 - 0.026 mg/kg |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | 0.009 - 0.03 mg/kg[11] |
| Recovery | The percentage of the known amount of analyte recovered from the sample matrix. | 70 - 120%[10][11] |
| Precision (RSDr) | The relative standard deviation of replicate measurements under the same operating conditions. | ≤ 20% |
| Linearity (R²) | The correlation coefficient of the calibration curve. | ≥ 0.99 |
Regulatory Landscape: Maximum Residue Limits (MRLs)
Maximum Residue Limits (MRLs) for endosulfan (defined as the sum of α- and β-isomers and endosulfan sulfate) in various agricultural commodities are established by national and international regulatory bodies. These limits are subject to change, and it is crucial for laboratories to consult the latest regulations. The European Union, for instance, has been progressively lowering the MRLs for endosulfan to the limit of quantification (LOQ) for many products.[12][13]
| Commodity | MRL (mg/kg) - Example Values | Regulatory Body |
| Apple | 1.0 | US EPA[12] |
| Celery | 8.0 | US EPA[12] |
| Turnip, roots | 0.2 | US EPA[12] |
| Almond | 0.3 | US EPA[12] |
| Tea | 0.03 (LOQ) | European Union (proposed)[13] |
| Soybeans | 0.03 (LOQ) | European Union (proposed)[13] |
| Cotton seeds | 0.03 (LOQ) | European Union (proposed)[13] |
Note: MRLs are subject to change and may vary by jurisdiction. Always refer to the most current regulations from the relevant authorities.
Experimental Workflow
The overall analytical workflow for the determination of this compound residues is depicted in the following diagram:
Figure 1: General workflow for this compound residue analysis.
Detailed Protocol: QuEChERS Extraction and GC-ECD Analysis
This protocol is a general guideline and may require optimization for specific matrices.
Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous, analytical grade
-
Sodium chloride (NaCl), analytical grade
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
C18 sorbent - for high-fat samples
-
This compound analytical standard (and alpha-endosulfan, endosulfan sulfate for comprehensive analysis)
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge capable of ≥ 3000 rpm
-
Vortex mixer
-
Syringe filters (0.22 µm PTFE)
Standard Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., toluene or hexane) at a concentration of 1000 µg/mL. From this stock, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.005 to 0.5 µg/mL). Matrix-matched calibration standards should be prepared by adding the working standards to blank matrix extracts to compensate for matrix effects.
Sample Preparation (QuEChERS)
The QuEChERS method consists of two main steps: extraction/partitioning and dispersive solid-phase extraction (d-SPE) cleanup.
3.1. Extraction and Partitioning
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
Figure 2: QuEChERS extraction and partitioning step.
3.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbent. The choice of sorbent depends on the matrix:
-
General Fruits and Vegetables: 150 mg PSA and 900 mg anhydrous MgSO₄.
-
Pigmented Fruits and Vegetables (e.g., spinach, red peppers): 150 mg PSA, 900 mg anhydrous MgSO₄, and 50 mg GCB.
-
High-Fat Samples (e.g., avocado): 150 mg PSA, 900 mg anhydrous MgSO₄, and 150 mg C18.
-
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
The supernatant is the final extract.
Instrumental Analysis (GC-ECD)
-
Transfer the final extract into a 2 mL autosampler vial, filtering through a 0.22 µm syringe filter if necessary.
-
Inject 1-2 µL of the extract into the GC-ECD system.
Typical GC-ECD Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent with ECD |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100°C for 1 min, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, hold for 2 min. |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen, constant flow |
| Makeup Gas | Nitrogen |
Note: These conditions are a starting point and may require optimization for your specific instrument and column.
Data Analysis and Quantification
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard. Quantify the concentration using the calibration curve constructed from the matrix-matched standards. The final residue concentration in the sample is calculated by taking into account the initial sample weight and dilution factors.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each batch of samples should include:
-
A method blank: A clean matrix sample processed through the entire analytical procedure to check for contamination.
-
A spiked blank (laboratory control sample): A clean matrix sample fortified with a known concentration of this compound to verify the accuracy and recovery of the method.
-
Duplicate samples: To assess the precision of the method.
Consistent performance in these quality control samples provides confidence in the reported results for the unknown samples.
Conclusion
The described QuEChERS extraction coupled with GC-ECD analysis provides a robust, sensitive, and efficient method for the determination of this compound residues in a wide range of agricultural products. Adherence to the detailed protocol and implementation of rigorous quality control measures are essential for generating reliable data that can be used to ensure food safety and regulatory compliance. The flexibility of the QuEChERS method allows for modifications to accommodate different sample matrices, making it a valuable tool for residue monitoring laboratories.
References
- Kaur, I., Mathur, R. P., Tandon, S. N., & Dureja, P. (n.d.). Persistence of Endosulfan (Technical) in Water and Soil. Environmental Technology, 19(1).
- Toxicity and residues of endosulfan isomers. (n.d.). PubMed.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Endosulfan.
- University of Hertfordshire. (n.d.). This compound. AERU.
- World Health Organization. (2005).
- Targeted review of maximum residue levels (MRLs) for endosulfan. (2023). EFSA Journal.
- Singh, S., Dureja, P., Kumar, S., & Jain, M. C. (1999). Persistence of alpha and beta isomers of endosulphan and endosulphan sulphate in diverse soils of India as influenced by flooding. Journal of Environmental Science and Health, Part B, 34(6), 965-974.
- Agency for Toxic Substances and Disease Registry. (n.d.).
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Endosulfan.
- The Fate of Endosulfan in Water. (n.d.).
- Stockholm Convention on Persistent Organic Pollutants. (n.d.). Endosulfan.
- Beyond Pesticides. (n.d.).
- Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. (2016, March 4). YouTube.
- Federal Register/Vol. 71, No.
- Targeted review of maximum residue levels (MRLs) for endosulfan. (2023). PMC.
Sources
- 1. chm.pops.int [chm.pops.int]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcbsc.org [jcbsc.org]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Collaborative study of the determination of endosulfan, endosulfan sulfate, tetrasul, and tetradifon residues in fresh fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. govinfo.gov [govinfo.gov]
- 13. Targeted review of maximum residue levels (MRLs) for endosulfan - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of β-Endosulfan in Human Adipose Tissue by Gas Chromatography-Mass Spectrometry
Introduction
Endosulfan is an organochlorine insecticide and acaricide that has been used globally in agriculture.[1] It exists as a technical mixture of two stereoisomers, alpha- and beta-endosulfan. Due to its persistence, potential for bioaccumulation, and toxicity, the use of endosulfan has been banned or restricted in many countries under the Stockholm Convention on Persistent Organic Pollutants (POPs).[2] The beta-isomer, β-endosulfan, is generally more persistent in the environment than the alpha-isomer.[3]
As a highly lipophilic compound, β-endosulfan readily accumulates in the fatty tissues of organisms, including humans.[1][4] Adipose tissue, therefore, serves as a crucial biological matrix for assessing long-term human exposure and body burden of this compound.[5] Monitoring its concentration is vital for understanding exposure levels in the population and for toxicological risk assessment.[6]
The analysis of β-endosulfan in human adipose tissue presents a significant analytical challenge due to the extremely high lipid content of the matrix, which can interfere with chromatographic analysis and instrument performance.[7] This application note details a robust and sensitive method for the determination of β-endosulfan in human adipose tissue. The protocol employs a solvent extraction followed by an automated normal-phase liquid chromatography (LC) cleanup to efficiently remove interfering lipids.[5] Final analysis and quantification are performed using gas chromatography-mass spectrometry (GC-MS), a technique that provides excellent selectivity and sensitivity for target compound identification.[8][9]
Principle of the Method
The methodology is based on the extraction of β-endosulfan from adipose tissue by dissolving the sample in n-hexane. A portion of this extract is used for gravimetric determination of the total lipid content. The remaining extract is then subjected to an automated liquid chromatographic cleanup on a silica gel column, which effectively separates the nonpolar β-endosulfan from the highly abundant polar lipids. The purified fraction is then directly analyzed by GC-MS without the need for solvent exchange or pre-concentration steps.[5][7] Quantification is achieved using an internal standard method to ensure accuracy and reproducibility.
Materials and Reagents
3.1. Reagents and Standards
-
n-Hexane (Pesticide residue analysis grade)
-
Ethyl Acetate (Pesticide residue analysis grade)
-
Sodium Sulfate, anhydrous (ACS grade, baked at 400°C for 4 hours)
-
β-Endosulfan analytical standard (≥99% purity)
-
Internal Standard (IS): e.g., Pentachloronitrobenzene (PCNB) or a labeled isotope of endosulfan.
-
Stock Standard Solution: 100 µg/mL solution of β-endosulfan in n-hexane.
-
Working Standard Solutions: Prepared by serial dilution of the stock solution in n-hexane to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
3.2. Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Automated Liquid Chromatography (LC) system with a silica gel column (or manual setup for column chromatography)
-
Analytical balance (0.1 mg sensitivity)
-
Tissue homogenizer
-
Centrifuge
-
Glass vials (amber, with PTFE-lined caps)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.45 µm)
-
Heating block or water bath
Experimental Protocol
Part A: Sample Preparation (Extraction & Cleanup)
The causality behind this multi-step process is to isolate the target analyte from a complex, "dirty" matrix. Simple extraction is insufficient; the high fat content would compromise the analytical instrument. Therefore, a robust cleanup step is essential for method longevity and data quality.
-
Sample Homogenization: Weigh approximately 0.5 g of frozen adipose tissue into a glass vial. Allow the tissue to thaw at room temperature.
-
Extraction: Add 5 mL of n-hexane to the tissue. Homogenize the sample until it is fully dispersed. Add the internal standard solution at this stage to correct for variations in extraction efficiency and sample volume.
-
Phase Separation: Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the n-hexane layer from the solid tissue residue.
-
Extract Collection: Carefully transfer the n-hexane supernatant to a clean vial.
-
Lipid Content Determination: Transfer a 500 µL aliquot of the n-hexane extract to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen at 35°C until a constant weight is achieved. The lipid content is determined gravimetrically.[7] This step is crucial for normalizing the results and reporting the concentration per gram of fat, which is the standard practice.
-
Automated LC Cleanup: The remaining n-hexane extract is injected onto an automated LC system equipped with a silica gel column.[5][7]
-
Column: Silica gel, ~10 µm particle size.
-
Mobile Phase: n-Hexane.
-
Procedure: A specific time-based fractionation program is developed. The nonpolar fraction containing β-endosulfan is collected, while the more polar lipids are retained on the column. The column is then flushed with a stronger solvent like ethyl acetate to remove the retained fats before the next sample.[7] This separation is based on the principle of adsorption chromatography where nonpolar compounds elute first in a nonpolar solvent system.
-
Part B: Instrumental Analysis (GC-MS)
The choice of GC-MS is dictated by the need for high sensitivity and specificity. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-based identification, which is more definitive than other detectors like ECD.[8]
-
GC-MS System: A standard GC-MS system is used.
-
Injection: 1 µL of the purified extract is injected in splitless mode.
-
GC Conditions (Typical):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 90°C (hold 1 min), ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, hold for 10 min.
-
Inlet Temperature: 250°C.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. The m/z values for α- and β-endosulfan are identical, but they are separated by their retention time.[8][10]
-
Ions to Monitor for Endosulfan: m/z 339, 341, 272 (Quantification ion in bold).
-
Ions to Monitor for IS (PCNB): m/z 295, 260.
-
Part C: Quality Control and Calibration
A self-validating protocol requires rigorous quality control to ensure the results are trustworthy and reproducible.
-
Calibration: Analyze the working standard solutions (1-100 ng/mL) to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Method Blank: A reagent blank (n-hexane) is carried through the entire extraction and cleanup procedure to check for contamination.
-
Spiked Sample (Matrix Spike): A pre-analyzed adipose tissue sample is spiked with a known amount of β-endosulfan and processed to determine the method's accuracy (percent recovery).
-
Continuing Calibration Verification: A mid-level calibration standard is analyzed every 10-15 samples to check for instrument drift.
Data Analysis and Typical Results
-
Identification: The presence of β-endosulfan is confirmed by comparing the retention time and the ratio of the monitored ions with those of a known standard.
-
Quantification: The concentration of β-endosulfan in the sample is calculated from the calibration curve using the response ratio of the analyte to the internal standard.
-
Final Concentration: The final concentration is reported in nanograms per gram of lipid weight (ng/g lipid).
Table 1: Method Performance Characteristics
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | ~1 ng/g lipid |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | ~4 ng/g lipid[11] |
| Accuracy (Recovery %) | 80 - 120% | 93.99%[12] |
| Precision (RSD %) | < 15% | < 10% |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for β-Endosulfan analysis in adipose tissue.
Discussion
The described method provides a highly effective and reliable means for quantifying β-endosulfan in human adipose tissue. The critical step is the efficient removal of lipids, which is achieved through automated liquid chromatography.[5][7] This cleanup not only allows for the detection of analytes at low ng/g levels but also protects the GC-MS system from contamination, thereby reducing instrument downtime and improving long-term performance.
It is important to note that endosulfan is metabolized in the body to compounds like endosulfan sulfate, which is also a persistent and toxic metabolite.[2][3] The analytical method can be expanded to include endosulfan sulfate and α-endosulfan by modifying the LC fractionation and GC-MS (SIM) parameters to include the respective retention times and characteristic ions for these compounds.
This protocol is validated by the inclusion of comprehensive quality control measures, including method blanks, matrix spikes, and calibration verification, ensuring the trustworthiness and integrity of the generated data.[13] The high recovery and good precision demonstrate the robustness of the procedure for routine monitoring of human exposure to this persistent organic pollutant.
References
-
Hernandez, F., et al. (2002). Multiresidue Determination of Endosulfan and Metabolic Derivatives in Human Adipose Tissue Using Automated Liquid Chromatographic Cleanup and Gas Chromatographic Analysis. Journal of Analytical Toxicology, 26(2), 94–103. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Endosulfan. National Center for Biotechnology Information. Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples. Retrieved from [Link]
-
Hernandez, F., et al. (2002). Multiresidue Determination of Endosulfan and Metabolic Derivatives in Human Adipose Tissue Using Automated Liquid Chromatographic Cleanup and Gas Chromatographic Analysis. PubMed. Retrieved from [Link]
-
Li, J. P., et al. (2018). Determination of Endosulfan Concentrations in Biological Samples by GC-MS/MS. PubMed. Retrieved from [Link]
-
Mariani, G., et al. (1995). A NICI-GC-MS Method to Analyze Endosulfan in Biological Samples. International Journal of Environmental Analytical Chemistry, 58(1-4), 67-72. [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. ATSDR. Retrieved from [Link]
-
Sinha, N., et al. (2012). Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples. ResearchGate. Retrieved from [Link]
-
Weber, J., et al. (2010). Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. Science of The Total Environment, 408(15), 2966-2984. [Link]
-
Sinha, N., et al. (2004). Gas Chromatography-Mass Spectroscopy (GC-MS) Study of Endosulfan in Biological Samples. ResearchGate. Retrieved from [Link]
-
Meneses, M., et al. (2016). Bioaccumulation and Distribution Behavior of Endosulfan on a Cichlid Fish: Differences Between Exposure to the Active Ingredient and a Commercial Formulation. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Appendix 1 to 2007 Addendum: Environmental Fate and Ecological Risk Assessment of Endosulfan. Stockholm Convention. Retrieved from [Link]
-
Genuis, S. J., et al. (2016). Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study. BioMed Research International. [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Endosulfan. ATSDR. Retrieved from [Link]
-
Kumar, B., et al. (2011). A sensitive and validated method for the quantification of 11 pesticides in sugar by gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Arismendi-Sardi, M., et al. (2020). Occurrence of Organochlorine Pesticides in Human Tissues Assessed Using a Microextraction Procedure and Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1974). Analysis of Pesticide Residues In Human And Environmental Samples. EPA. Retrieved from [Link]
-
Ríos-López, A., et al. (2012). Determination of organochlorine pesticides and polychlorinated biphenyls in post-mortem human lung by matrix solid-phase dispersion with the aid of response surface methodology and desirability function. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Polar organic chemical integrative sampler. Retrieved from [Link]
-
Hussen, A., et al. (2007). Development of a pressurized liquid extraction and clean-up procedure for the determination of α-endosulfan, β-endosulfan and endosulfan sulfate in aged contaminated Ethiopian soils. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). ATSDR Endosulfan Tox Profile. ATSDR. Retrieved from [Link]
Sources
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiresidue determination of endosulfan and metabolic derivatives in human adipose tissue using automated liquid chromatographic cleanup and gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Endosulfan Concentrations in Biological Samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Polar organic chemical integrative sampler - Wikipedia [en.wikipedia.org]
monitoring of beta-Endosulfan levels in environmental samples
An Application Note and Protocol for the Monitoring of β-Endosulfan in Environmental Samples
Abstract
Endosulfan, a legacy organochlorine pesticide, persists in the environment and poses significant risks to ecological and human health. Its inclusion in the Stockholm Convention on Persistent Organic Pollutants (POPs) necessitates robust and reliable monitoring programs.[1][2][3][4][5] Technical endosulfan is a mix of two stereoisomers, α- and β-endosulfan, with the β-isomer being a significant component.[1] This document provides a comprehensive guide for researchers, scientists, and environmental monitoring professionals on the state-of-the-art methodologies for the monitoring of β-endosulfan and its primary transformation product, endosulfan sulfate, in various environmental matrices. We delve into the rationale behind method selection, from sample collection and preservation to extraction, cleanup, and final analysis by gas and liquid chromatography.
Introduction: The Environmental Significance of β-Endosulfan
Endosulfan is a broad-spectrum insecticide that has seen widespread agricultural use.[5] Despite its effectiveness, its persistence, potential for bioaccumulation, and long-range environmental transport have led to its classification as a POP.[1][6] The technical mixture typically contains α- and β-isomers in a ratio of approximately 7:3.[1] While the α-isomer is more volatile, the β-isomer is also of significant environmental concern.[6] In the environment, both isomers can be oxidized to form endosulfan sulfate, a metabolite that is as toxic and often more persistent than the parent compounds.[1][7][8] Therefore, effective environmental monitoring must encompass β-endosulfan and endosulfan sulfate.
The primary exposure routes for the general population are through diet, while occupational exposure can occur during its application.[9] Due to its persistence, β-endosulfan can be found in soil, water, sediments, and biota, often far from its original point of application.[6][7][10] This necessitates sensitive and specific analytical methods to detect and quantify these compounds at trace levels.
Pre-Analytical Considerations: Sample Collection and Preservation
The integrity of any environmental analysis begins with proper sample collection and preservation. The goal is to obtain a representative sample and prevent degradation or contamination of the target analytes.
| Sample Matrix | Collection Protocol | Preservation | Holding Time |
| Water | Collect in amber glass bottles with Teflon-lined caps. Rinse bottle with sample water before final collection. | Store at 4°C in the dark. | 7 days until extraction |
| Soil/Sediment | Use a stainless steel auger or corer. Homogenize the sample thoroughly. Store in wide-mouth amber glass jars with Teflon-lined caps. | Store at 4°C in the dark. For longer storage, freeze at -20°C. | 14 days (4°C) or 6 months (-20°C) until extraction |
| Biota (e.g., fish tissue) | Collect organisms and dissect the target tissue (e.g., muscle, liver) on a clean surface. Store in amber glass jars or wrapped in aluminum foil. | Freeze at -20°C immediately after collection. | 6 months until extraction |
Expert Insight: The use of glass containers is critical to prevent sorption of the lipophilic β-endosulfan onto plastic surfaces. Amber glass protects the analyte from photodegradation.
Sample Preparation: Extraction and Cleanup
The choice of extraction and cleanup methodology is dependent on the sample matrix and the desired level of sensitivity. The objective is to efficiently isolate β-endosulfan and its metabolites from the matrix while removing interfering compounds.
Liquid-Liquid Extraction (LLE) for Water Samples
LLE is a traditional and effective method for extracting organochlorine pesticides from aqueous matrices.
Protocol:
-
Acidify the water sample (1 L) to a pH < 2 with sulfuric acid.
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
Solvent exchange into hexane for gas chromatography (GC) analysis.
Causality: Acidification minimizes the ionization of potential interferences. DCM is an effective solvent for extracting a wide range of organic pollutants, including endosulfan. Anhydrous sodium sulfate removes residual water from the extract, which is crucial for subsequent GC analysis.
Solid-Phase Extraction (SPE) for Water Samples
SPE offers advantages over LLE, including reduced solvent consumption, higher sample throughput, and cleaner extracts.
Protocol:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Pass the water sample (1 L) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
After loading, dry the cartridge by purging with air or nitrogen for 10-15 minutes.
-
Elute the trapped analytes with 10 mL of a suitable solvent, such as ethyl acetate or a mixture of DCM and hexane.
-
Concentrate the eluate to 1 mL for analysis.
Expert Insight: The choice of SPE sorbent and elution solvent should be optimized based on the specific characteristics of the water sample (e.g., presence of dissolved organic matter).
Soxhlet Extraction for Soil and Sediment Samples
Soxhlet extraction is a rigorous and exhaustive technique suitable for solid matrices.
Protocol:
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Mix 10-20 g of the homogenized sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Place the mixture in a cellulose extraction thimble and insert it into the Soxhlet extractor.
-
Extract with a 1:1 mixture of hexane and acetone for 6-8 hours at a rate of 4-6 cycles per hour.
-
After extraction, concentrate the solvent to approximately 1 mL.
-
Proceed with cleanup to remove lipids and other co-extractives.
QuEChERS for Soil, Sediment, and Biota Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for its simplicity and efficiency in analyzing pesticide residues in a wide range of matrices.[11][12][13][14][15]
Protocol (General):
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
-
Centrifuge at >1500 rcf for 1 minute.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Shake for 30 seconds.
-
Centrifuge at >1500 rcf for 1 minute.
-
The supernatant is ready for analysis.
-
Causality: Acetonitrile is used for extraction due to its ability to efficiently extract a broad range of pesticides. The salts induce phase separation between the aqueous and organic layers. PSA in the d-SPE step removes organic acids, fatty acids, and other polar interferences.
Instrumental Analysis
Gas chromatography is the most common technique for the analysis of β-endosulfan due to its volatility and the availability of sensitive detectors. Liquid chromatography can also be employed.
Gas Chromatography (GC) Analysis
GC coupled with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective method for halogenated compounds like endosulfan.[16][17][18][19] For confirmation and enhanced specificity, a Mass Spectrometer (GC-MS) is recommended.[19][20][21][22][23]
Typical GC-ECD/MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Splitless, 250°C |
| Oven Program | 100°C (1 min hold), ramp at 15°C/min to 200°C, then 10°C/min to 280°C (5 min hold) |
| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1 mL/min) |
| Detector (ECD) | 300°C |
| Detector (MS) | Transfer line: 280°C, Ion source: 230°C. Operated in Selected Ion Monitoring (SIM) mode for quantification. |
Selected Ions for GC-MS (SIM) Analysis:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| β-Endosulfan | 339 | 241 | 207 |
| Endosulfan Sulfate | 387 | 241 | 272 |
Workflow for GC Analysis:
Sources
- 1. isotope.com [isotope.com]
- 2. sdg.iisd.org [sdg.iisd.org]
- 3. COP5 - Geneva, 3 May 2011 - United Nations targets widely-used pesticide endosulfan for phase out [chm.pops.int]
- 4. kemi.se [kemi.se]
- 5. umweltbundesamt.de [umweltbundesamt.de]
- 6. amap.no [amap.no]
- 7. Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weber.hu [weber.hu]
- 15. davidpublisher.com [davidpublisher.com]
- 16. Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. Trace determination of alpha- and beta-endosulfan and three metabolites in human serum by gas chromatography electron capture detection and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Determination of Endosulfan Concentrations in Biological Samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Immunoassays for Beta-Endosulfan Detection
Introduction
Endosulfan is a broad-spectrum organochlorine insecticide and acaricide that has been used globally in agriculture.[1] Commercial endosulfan is a mixture of two diastereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio.[2][3] Due to its high toxicity, potential as an endocrine disruptor, and persistence in the environment, endosulfan has been classified as a persistent organic pollutant (POP) and its use has been banned or heavily restricted in numerous countries.[2] Beta-endosulfan, in particular, requires sensitive and specific monitoring in environmental matrices (water, soil) and food products to ensure regulatory compliance and safeguard human health.
While traditional analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer high accuracy, they are often time-consuming, require expensive equipment, and involve complex sample preparation.[2][4][5] Immunoassays present a powerful and complementary screening tool, offering rapid, cost-effective, and high-throughput analysis suitable for on-site and laboratory settings.[2] This guide provides a comprehensive overview of the principles and detailed protocols for developing robust immunoassays for the detection of this compound.
Core Principle: The Competitive Immunoassay for Small Molecules
Small molecules like this compound (molecular weight ~407 g/mol ) are not immunogenic on their own.[6] To elicit an immune response, they must be covalently linked to a larger carrier molecule, typically a protein. This small molecule is then referred to as a hapten . The resulting hapten-carrier conjugate is used to immunize an animal and generate antibodies.
The detection of the hapten is almost exclusively achieved through a competitive immunoassay format . In this setup, the antibody is the limiting reagent. Free analyte (this compound) in a sample competes with a labeled or immobilized analogue of the analyte for the specific binding sites on the antibody. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of a competitive immunoassay for this compound.
PART 1: HAPTEN DESIGN AND SYNTHESIS
The design of the hapten is the most critical step in developing a specific immunoassay. The goal is to present the unique structural features of this compound to the immune system. This is achieved by introducing a spacer arm at a position on the molecule that is distal from the key epitopes, thus minimizing interference with antibody recognition of the parent molecule.
Rationale for Hapten Design
For endosulfan, the chlorinated hexachloronorbornene core and the sulfite group are key structural features. A successful hapten strategy involves modifying a less critical part of the molecule to attach a linker. For instance, derivatizing the endosulfan molecule to introduce a carboxyl group allows for straightforward conjugation to carrier proteins.[2][7]
Protocol 1: Synthesis of Endosulfan Hapten
This protocol is adapted from a published method for creating a hapten suitable for antibody production.[2] It involves introducing a spacer arm with a terminal carboxylic acid group, which can be readily activated for conjugation.
Materials:
-
Endosulfan mercaptan
-
Pyridine
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Sodium hydroxide (NaOH) solution (1 M)
-
n-Hexane
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Reaction Setup: In a 5 mL round-bottom flask, dissolve 35.7 mg of endosulfan mercaptan in 1 mL of pyridine.
-
Acylation: Add 12 mg of succinic anhydride and 2 mg of DMAP to the solution.
-
Incubation: Stir the reaction mixture at 50°C for 6 hours. The succinic anhydride will react with the thiol group, introducing a four-carbon spacer arm with a terminal carboxylic acid.
-
Solvent Removal: After the reaction, remove the pyridine solvent using a rotary evaporator.
-
Purification (Liquid-Liquid Extraction):
-
Dissolve the residue in 0.5 mL of pure water.
-
Adjust the pH of the solution to 10 with 1 M NaOH. This deprotonates the carboxylic acid, making it water-soluble, while unreacted starting material remains less soluble.
-
Wash the aqueous solution by extracting with 5 mL of n-hexane to remove nonpolar impurities. Discard the organic (n-hexane) phase.
-
Acidify the aqueous phase to pH 2-3 with HCl. This protonates the hapten, making it less water-soluble.
-
Extract the hapten from the aqueous phase with DCM (3 x 5 mL).
-
-
Drying and Concentration: Combine the DCM extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final hapten.
-
Verification: Confirm the structure of the synthesized hapten using techniques such as Mass Spectrometry and NMR.
Protocol 2: Preparation of Immunogen and Coating Antigen
To make the hapten immunogenic, it must be conjugated to a large carrier protein. A different protein conjugate is typically used for assay coating to avoid generating antibodies against the immunizing carrier protein itself. The active ester method using EDC and NHS is a common and efficient conjugation strategy.[2][8]
Materials:
-
Synthesized Endosulfan Hapten
-
N,N-Dimethylformamide (DMF)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Keyhole Limpet Hemocyanin (KLH) - for immunogen
-
Ovalbumin (OVA) - for coating antigen
-
Carbonate-bicarbonate buffer (CBS), 0.05 M, pH 9.6
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation:
-
Dissolve 3 mg of the endosulfan hapten in 0.5 mL of DMF.
-
Add 2.2 mg of NHS and 4 mg of EDC to the hapten solution.
-
Allow the reaction to proceed for 6 hours at room temperature in the dark. This forms an NHS-ester of the hapten, which is reactive towards primary amines on the carrier proteins.
-
-
Protein Preparation:
-
Prepare two separate solutions: 15 mg of KLH in 6 mL of CBS and 10 mg of OVA in 6 mL of CBS.
-
-
Conjugation:
-
Slowly add the activated hapten solution dropwise to the KLH and OVA solutions separately under constant, gentle stirring.
-
Let the reaction proceed overnight at room temperature.
-
-
Purification (Dialysis):
-
Transfer each conjugate solution into separate dialysis tubing.
-
Dialyze against PBS at 4°C for 3 days, with frequent changes of the buffer. This removes unreacted hapten and coupling reagents.
-
-
Characterization and Storage:
-
Confirm successful conjugation using MALDI-TOF MS or by UV-Vis spectrophotometry.
-
Store the conjugates at -20°C in small aliquots.
-
PART 2: ANTIBODY GENERATION
The choice between monoclonal and polyclonal antibodies depends on the desired application, resources, and timeline.
| Feature | Polyclonal Antibodies (pAbs) | Monoclonal Antibodies (mAbs) |
| Source | Immunized animals (e.g., rabbits, goats, chickens).[9][10] | Hybridoma cell lines derived from a single B-cell clone.[11][12] |
| Specificity | Heterogeneous population recognizing multiple epitopes on the antigen. | Homogeneous population recognizing a single, specific epitope. |
| Affinity | Variable, representing the average affinity of the antibody pool. | Uniform, high affinity. |
| Consistency | High batch-to-batch variability due to different animal responses. | Virtually unlimited supply with high batch-to-batch consistency.[2] |
| Development | Relatively fast and inexpensive to produce. | Time-consuming and resource-intensive to develop hybridomas. |
| Application | Good for qualitative screening assays; more tolerant to small changes in hapten structure. | Excellent for quantitative, highly specific, and reproducible assays.[3] |
For developing a highly specific and quantitative assay for this compound, monoclonal antibodies are generally preferred .
Workflow: Monoclonal Antibody Production via Hybridoma Technology
Caption: Workflow for monoclonal antibody production.
Protocol 3: Monoclonal Antibody Production (Abbreviated)
This protocol outlines the key steps using the hybridoma technique.[2][11]
-
Immunization:
-
Emulsify the Hapten-KLH immunogen (50-100 µg per mouse) with an equal volume of Freund's Complete Adjuvant for the initial subcutaneous injection in 6-8 week old female BALB/c mice.
-
Administer four subsequent booster immunizations every three weeks using the immunogen emulsified with Freund's Incomplete Adjuvant.[2]
-
-
Cell Fusion:
-
Three days after the final boost, harvest spleen cells from the mouse with the highest antibody titer.
-
Fuse the spleen cells with Sp2/0 or a similar myeloma cell line using polyethylene glycol (PEG).
-
-
Selection and Screening:
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot survive, and unfused spleen cells have a limited lifespan.
-
Screen the supernatant from surviving hybridoma colonies for the presence of target antibodies using an indirect ELISA with the Hapten-OVA coating antigen.
-
-
Cloning and Expansion:
-
Subclone positive hybridomas by limiting dilution to ensure each well contains cells originating from a single parent, guaranteeing monoclonality.[13]
-
Expand the desired clones and characterize the secreted antibodies for isotype, affinity, and specificity.
-
-
Production and Purification:
PART 3: IMMUNOASSAY DEVELOPMENT AND OPTIMIZATION
The indirect competitive ELISA (ic-ELISA) is a highly sensitive and robust format for quantifying this compound.
Protocol 4: Development of an ic-ELISA for this compound
Principle: A microtiter plate is coated with a hapten-protein conjugate (Hapten-OVA). The sample (containing unknown this compound) is pre-incubated with a limited amount of specific monoclonal antibody and then added to the well. The free this compound from the sample and the coated hapten compete for binding to the antibody. The amount of antibody that binds to the plate is then detected with an enzyme-labeled secondary antibody. The signal is inversely proportional to the this compound concentration in the sample.
Materials:
-
96-well microtiter plates
-
Hapten-OVA conjugate (coating antigen)
-
Anti-endosulfan monoclonal antibody (primary antibody)
-
Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP-secondary antibody)
-
Coating Buffer (0.05 M CBS, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay Buffer (e.g., PBST)
-
This compound standard solutions
-
TMB (3,3′,5,5′-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Optimization (Checkerboard Titration):
-
To find the optimal concentrations, perform a two-dimensional titration. Coat rows of a 96-well plate with serial dilutions of Hapten-OVA (e.g., 10 µg/mL to 0.01 µg/mL).
-
After coating and blocking, add serial dilutions of the primary antibody to the columns (e.g., 1:1,000 to 1:128,000).
-
The optimal combination is the one that gives a high signal (e.g., absorbance of ~1.0-1.5) with the lowest concentrations of both reagents, ensuring the assay is sensitive to competition.
-
-
Standard Assay Protocol:
-
Coating: Coat wells of a 96-well plate with 100 µL/well of the optimized Hapten-OVA concentration in Coating Buffer. Incubate overnight at 4°C.[2]
-
Washing: Wash the plate 3 times with 250 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to block any remaining non-specific binding sites. Incubate for 2 hours at 37°C.
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
In a separate plate or tubes, add 50 µL of this compound standard solutions (or samples) and 50 µL of the optimized primary antibody dilution. Incubate for 30 minutes at 37°C.
-
Transfer 100 µL of this mixture to each well of the coated plate. Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL/well of HRP-secondary antibody (at its optimized dilution). Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step thoroughly (5 times).
-
Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Calculate the percent inhibition for each standard: % B/B₀ = [(Abs_standard - Abs_blank) / (Abs_zero_standard - Abs_blank)] * 100.
-
Plot % B/B₀ versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ (concentration causing 50% inhibition), which represents the sensitivity of the assay. The linear range is typically considered between IC₂₀ and IC₈₀.[2]
-
Alternative Format: Lateral Flow Immunoassay (LFIA)
For rapid, on-site screening, the developed antibody can be adapted to a competitive LFIA format.[3][16][17]
Caption: Principle of a competitive lateral flow immunoassay.
PART 4: ASSAY VALIDATION AND PERFORMANCE
A developed immunoassay is only useful if its performance is well-characterized.
Key Performance Metrics
-
Sensitivity: The sensitivity is typically defined by the 50% inhibition concentration (IC₅₀). A lower IC₅₀ value indicates a more sensitive assay. The limit of detection (LOD), often calculated as the concentration at 80-90% of the maximum signal (IC₂₀-IC₁₀), is the lowest concentration that can be reliably distinguished from a blank sample.[2][3]
-
Specificity (Cross-Reactivity): This is crucial for ensuring the assay detects the target analyte and not structurally similar compounds. It is assessed by running standard curves for potentially interfering substances (e.g., α-endosulfan, endosulfan sulfate, other pesticides) and calculating their IC₅₀ values.
-
Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of interfering compound) * 100
-
| Compound | Typical IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 5.16 | 100 |
| alpha-Endosulfan | >100 | <5 |
| Endosulfan sulfate | >100 | <5 |
| Heptachlor | 145 | 3.56 |
| Chlordane | >1000 | <0.1 |
| Table based on data from Zhou et al. (2023).[2] A low cross-reactivity (<5%) with closely related isomers and metabolites indicates a highly specific antibody. |
-
Accuracy and Precision: Accuracy is determined by performing recovery studies in spiked samples (e.g., extracted apple or pear juice).[2] Samples are spiked with known concentrations of this compound and analyzed. Recoveries between 70-120% are generally considered acceptable.[2][18] Precision is assessed by the coefficient of variation (CV) from repeated measurements (intra-assay and inter-assay CVs), which should ideally be below 15%.
-
Matrix Effects: Real-world samples contain complex components that can interfere with antibody-antigen binding. These matrix effects can be evaluated by comparing the standard curve in buffer with a curve prepared in analyte-free sample extract. If the curves are not parallel, a matrix effect is present. This can often be overcome by simple dilution of the sample extract.[18][19][20] For complex matrices like green tea, a cleanup step using agents like polyvinylpyrrolidone may be necessary.[18][19]
-
Instrumental Validation: For validation, a set of real samples should be analyzed by both the developed immunoassay and a reference method like GC-ECD or GC-MS.[18][19] A good correlation (r² > 0.9) between the two methods confirms the reliability of the immunoassay for screening purposes.[19]
Conclusion
The development of a sensitive and specific immunoassay for this compound is a multi-step process that hinges on rational hapten design, the generation of high-affinity monoclonal antibodies, and meticulous optimization of the assay conditions. By following the principles and protocols outlined in this guide, researchers can create robust ELISA and lateral flow assays. These methods serve as invaluable tools for the rapid and cost-effective screening of this compound residues in food and environmental samples, complementing traditional analytical techniques and enhancing food safety monitoring programs.
References
-
Rashmi, M., Ramani, M., and Manonmani, H.K. (2016). Enzyme-Linked Immunoassay For The Detection Of Endosulfan In Food Samples Using Avian Antibodies. International Journal of New Technologies in Science and Engineering, 3(2). [Link]
-
Shan, G., Le, A., Weng, Z., Luan, H., Liu, F., & Wang, H. (2005). Development of two enzyme-linked immunosorbent assays for detection of endosulfan residues in agricultural products. Journal of agricultural and food chemistry, 53(20), 7747–7753. [Link]
-
Shan, G., Le, A., Weng, Z., Luan, H., Liu, F., & Wang, H. (2005). Development of Two Enzyme-Linked Immunosorbent Assays for Detection of Endosulfan Residues in Agricultural Products. Journal of Agricultural and Food Chemistry, 53(20), 7747-7753. [Link]
-
Zhou, J., Pan, W., Wang, Y., Li, M., Zhang, Y., & Liu, F. (2023). Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody. Foods, 12(4), 736. [Link]
-
Zhou, J., Pan, W., Wang, Y., Li, M., Zhang, Y., & Liu, F. (2023). Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody. Foods, 12(4), 736. [Link]
-
Semantic Scholar. (n.d.). Optimization and validation of enzyme-linked immunosorbent assay for the determination of endosulfan residues in food samples. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Chemical structures of endosulfan and the haptens used for immunogen... ResearchGate. [Link]
-
Shan, G., Huang, H., Le, A., Weng, Z., & Luan, H. (2006). Development of multianalyte flow-through and lateral-flow assays using gold particles and horseradish peroxidase as tracers for the rapid determination of carbaryl and endosulfan in agricultural products. Journal of agricultural and food chemistry, 54(7), 2526–2532. [Link]
-
Lee, N., Skerritt, J. H., & McAdam, D. P. (1995). Hapten synthesis and development of ELISAs for detection of endosulfan in water and soil. Journal of Agricultural and Food Chemistry, 43(6), 1730-1739. [Link]
-
ResearchGate. (2023). (PDF) Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of the endosulfan haptens. ResearchGate. [Link]
-
R-Biopharm AG. (n.d.). Lateral flow assays Rapid immunochromatographic dipsticks. Food & Feed Analysis. [Link]
-
Uddin, M. J., et al. (2012). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology, 14(5), 769-774. [Link]
-
Prestes, O. D., et al. (2013). In-house method validation and occurrence of alpha-, this compound, endosulfan sulphate, lambda-cyhalothrin, procymidone and trifluralin residues in strawberry. Food Additives & Contaminants: Part A, 30(5), 884-893. [Link]
-
Sheng, W., et al. (2020). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 25(18), 4242. [Link]
-
Zhou, J., et al. (2023). Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody. Foods, 12(4), 736. [Link]
-
UCLA Research Safety & Animal Welfare Administration. (n.d.). Polyclonal Antibody Production. UCLA. [Link]
-
Li, Z., et al. (2014). Synthesis of hapten and development of immunoassay based on monoclonal antibody for the detection of Dufulin in agricultural samples. Bioanalysis, 6(1), 35-45. [Link]
-
Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLoS One, 14(2), e0212063. [Link]
-
Cytiva Life Sciences. (n.d.). Production of a highly concentrated Monoclonal antibody. Cytiva. [Link]
-
Chou, S. F. (2004). Production and purification of monoclonal and polyclonal antibodies against cholera toxin. Hybridoma and hybridomics, 23(4), 258–261. [Link]
-
Prestes, O. D., et al. (2013). In-house method validation and occurrence of alpha-, this compound, endosulfan sulphate, lambda-cyhalothrin, procymidone and trifluralin residues in strawberry. ScienceOpen. [Link]
-
University of Hertfordshire. (n.d.). This compound. AERU. [Link]
-
de Oliveira, T. A., et al. (2022). Lateral flow assay applied to pesticides detection: recent trends and progress. Environmental Science and Pollution Research, 29, 61331-61352. [Link]
-
Stills, H. F. (1994). Polyclonal Antibody Production. The Comparative Pathology Bulletin, 26(2), 1-4. [Link]
-
Zhang, F., et al. (2024). Production of AFB1 High-Specificity Monoclonal Antibody by Three-Stage Screening Combined with the De-Homologation of Antibodies and the Development of High-Throughput icELISA. Toxins, 16(1), 12. [Link]
-
Khosravi, A., et al. (2017). Production and purification of polyclonal antibody against F(ab')2 fragment of human immunoglobulin G. Advanced biomedical research, 6, 153. [Link]
-
Wang, Z., et al. (2022). A Novel Lateral Flow Immunochromatographic Assay for Rapid and Simultaneous Detection of Aflatoxin B1 and Zearalenone in Food and Feed Samples Based on Highly Sensitive and Specific Monoclonal Antibodies. Toxins, 14(11), 772. [Link]
-
Bio-Rad Laboratories. (2023). mAb Purification Process Development Using Mixed-Mode Resins — The DOE Approach. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). β-Endosulfan. NIST WebBook. [Link]
Sources
- 1. ijntse.com [ijntse.com]
- 2. Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scienceopen.com [scienceopen.com]
- 6. β-Endosulfan [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 9. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 10. Polyclonal Antibody Production | Semantic Scholar [semanticscholar.org]
- 11. Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production and purification of monoclonal and polyclonal antibodies against cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of AFB1 High-Specificity Monoclonal Antibody by Three-Stage Screening Combined with the De-Homologation of Antibodies and the Development of High-Throughput icELISA | MDPI [mdpi.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. youtube.com [youtube.com]
- 16. Development of multianalyte flow-through and lateral-flow assays using gold particles and horseradish peroxidase as tracers for the rapid determination of carbaryl and endosulfan in agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lateral flow assays - Food & Feed Analysis [food.r-biopharm.com]
- 18. Development of two enzyme-linked immunosorbent assays for detection of endosulfan residues in agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Optimization and validation of enzyme-linked immunosorbent assay for the determination of endosulfan residues in food samples | Semantic Scholar [semanticscholar.org]
Application Note: Enantioselective Separation of Endosulfan Isomers by Chiral High-Performance Liquid Chromatography (HPLC)
Abstract
Endosulfan, a legacy organochlorine pesticide, presents a significant analytical challenge due to its complex stereochemistry. It exists as a technical mixture of two diastereomers, α- and β-endosulfan, with the α-isomer typically predominating in a 7:3 ratio.[1][2] Crucially, each of these diastereomers is chiral, existing as a pair of enantiomers ((+)/(-) α-endosulfan and (+)/(-) β-endosulfan). Enantiomers of chiral pesticides can exhibit different toxicities, bioaccumulation potentials, and degradation rates in the environment.[3][4] Therefore, the ability to separate and quantify all four stereoisomers is essential for accurate environmental risk assessment and toxicological studies. This application note provides a detailed protocol for the robust enantioselective separation of endosulfan isomers using chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.
Introduction: The Principle of Chiral Separation
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[5][6] In chiral HPLC, this is achieved by using a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, short-lived diastereomeric complexes between the individual enantiomers of the analyte and the chiral selector of the CSP.[6]
The differential stability of these complexes leads to different retention times, enabling separation. The three-point interaction model is a classic concept explaining this recognition, where at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are required for effective discrimination between enantiomers.[7]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, have demonstrated broad applicability and high efficiency for separating a wide range of chiral molecules, including pesticides.[8][9][10][11] Their effectiveness stems from the complex three-dimensional structure of the polymer, which creates chiral grooves and cavities. Chiral recognition mechanisms involve a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and inclusion complexing, where part of the analyte fits into the chiral cavity.[9][12]
Experimental Workflow and Protocol
The overall process, from sample preparation to data analysis, is a systematic workflow designed to ensure accuracy and reproducibility.
Figure 1: General workflow for the enantioselective analysis of endosulfan.
Instrumentation and Materials
The following table summarizes the necessary equipment and reagents for this application.
| Category | Item | Specification |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/DAD Detector |
| Chiral Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide CSP | |
| Column Dimensions | 4.6 x 250 mm, 5 µm particle size | |
| Reagents & Solvents | n-Hexane | HPLC Grade or higher |
| 2-Propanol (IPA) | HPLC Grade or higher | |
| Endosulfan Standard | Racemic mixture of α- and β-isomers, analytical standard grade | |
| Consumables | HPLC Vials | 2 mL, amber, with septa caps |
| Syringe Filters | 0.22 µm or 0.45 µm, PTFE (for organic solvents) |
Detailed Protocol
This protocol is a robust starting point. Optimization may be required based on the specific instrument and column batch.
Step 1: Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol (IPA) in a ratio of 95:5 (v/v) .
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.
-
Scientist's Note: Normal-phase chromatography is typically employed for this separation. The non-polar n-hexane is the weak solvent, while the polar alcohol (IPA) acts as the modifier. Adjusting the IPA concentration is the primary way to control retention time and resolution; increasing IPA content will generally decrease retention times.[13]
-
Step 2: Standard Solution Preparation
-
Prepare a stock solution of racemic endosulfan at 1000 µg/mL in IPA.
-
Dilute the stock solution with the mobile phase to create a working standard at a final concentration of 10 µg/mL .
-
Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Scientist's Note: Using the mobile phase as the diluent for the final working standard is crucial to prevent peak distortion or splitting caused by solvent mismatch effects.
-
Step 3: HPLC Configuration and Equilibration
-
Install the Chiralpak® IA column into the column thermostat.
-
Set the instrument parameters according to the conditions in Table 2.
-
Purge the pump lines with the mobile phase to ensure a consistent solvent composition.
-
Equilibrate the column by flowing the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable, noise-free baseline is achieved.
Step 4: Analysis
-
Inject 10 µL of the prepared working standard.
-
Start the data acquisition for a run time sufficient to elute all four stereoisomers (typically 25-30 minutes).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane : 2-Propanol (95:5, v/v) | Balances retention time and resolution. The low percentage of IPA enhances the chiral recognition interactions with the CSP. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 25 °C | Temperature control is critical for reproducible retention times and selectivity. 25 °C is a common starting point that minimizes thermal degradation and provides stable chromatography.[10] |
| Detection | UV at 220 nm | Endosulfan exhibits sufficient absorbance at this wavelength for sensitive detection. |
| Injection Volume | 10 µL | A typical volume that avoids column overloading while providing a strong detector signal for a 10 µg/mL standard. |
Results and Data Interpretation
A successful separation will yield four distinct peaks corresponding to the enantiomers of α- and β-endosulfan. The elution order must be determined empirically, often by injecting standards of known enantiomeric composition if available.
Figure 2: Conceptual diagram of endosulfan enantiomers interacting differently with a chiral stationary phase (CSP), leading to separation.
System Suitability
To ensure the validity of the separation, key chromatographic parameters must be calculated. These parameters form a self-validating system for the protocol.
| Parameter | Formula | Acceptance Criteria | Significance |
| Selectivity Factor (α) | α = k₂ / k₁ | α > 1.1 | Measures the relative separation of two adjacent peaks. A value > 1 indicates separation is occurring. |
| Resolution (Rs) | Rs = 2(t₂ - t₁) / (w₁ + w₂) | Rs ≥ 1.5 | Indicates the degree of separation between two peaks. A value of 1.5 represents baseline resolution. |
| Tailing Factor (Tf) | Tf = W₀.₀₅ / 2f | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or undesirable interactions. |
Where k is the retention factor, t is the retention time, and w is the peak width at the base. W₀.₀₅ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height.
Method Optimization Insights
-
Poor Resolution: If the resolution (Rs) is below 1.5, consider decreasing the concentration of the alcohol modifier (e.g., from 5% IPA to 3% IPA). This will increase retention times but often significantly improves the chiral recognition and separation.
-
Long Analysis Time: If retention times are excessive, slightly increase the percentage of the alcohol modifier. This should be done cautiously in small increments (e.g., from 5% to 7%) to avoid co-elution of the enantiomers.
-
Peak Tailing: Significant peak tailing can sometimes be addressed by adding a small amount of a competing agent to the mobile phase, such as 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds, although this is less common for neutral pesticides like endosulfan.[14]
Conclusion
This application note provides a comprehensive and reliable method for the enantioselective separation of the four primary stereoisomers of endosulfan using chiral HPLC. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions offers excellent selectivity and resolution. By following the detailed protocol and adhering to the system suitability criteria, researchers can achieve accurate and reproducible quantification of endosulfan enantiomers, which is critical for advanced environmental and toxicological research. The principles and optimization strategies discussed herein can also serve as a foundation for developing methods for other chiral pesticides.[15]
References
-
Mobile phase optimization for the separation of some herbicide samples using HPLC. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Anyanwu, B. O., & Ugwome, C. M. (2020). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES: CASE STUDIES OF BENZOBICYCLON, ACETOCHLOR AND CHLORDANE. International Journal of Research - GRANTHAALAYAH. Retrieved January 14, 2026, from [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
View of DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES: CASE STUDIES OF BENZOBICYCLON, ACETOCHLOR AND CHLORDANE. (n.d.). Granthaalayah. Retrieved January 14, 2026, from [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ansari, S., & Maqbool, F. (1984). Toxicity of endosulfan: distribution of alpha- and beta-isomers of racemic endosulfan following oral administration in rats. Toxicology Letters, 21(1), 29-33. Retrieved January 14, 2026, from [Link]
-
Galaverna, G., et al. (2004). Chiral HPLC Resolution of Neutral Pesticides. Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Sýkora, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved January 14, 2026, from [Link]
-
Ilisz, I., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. Retrieved January 14, 2026, from [Link]
-
De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Retrieved January 14, 2026, from [Link]
-
de Souza, A. S., et al. (2018). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved January 14, 2026, from [Link]
-
Ilisz, I., et al. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology. Retrieved January 14, 2026, from [Link]
-
α-Endosulfan. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Structure and Asymmetry in the Isomeric Conversion of β- to α-Endosulfan. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ye, J., et al. (2010). Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Toxicological Profile for Endosulfan. (2015). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 14, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. Retrieved January 14, 2026, from [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved January 14, 2026, from [Link]
-
Chinnakadoori, S., et al. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. Retrieved January 14, 2026, from [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 14, 2026, from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). American Pharmaceutical Review. Retrieved January 14, 2026, from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Singh, A. K., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chiral Separations by High-Performance Liquid Chromatography. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Application Note: The Use of β-Endosulfan as a Reference Standard in Analytical Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, analytical chemists, and quality control professionals on the precise and safe utilization of β-Endosulfan as an analytical reference standard. β-Endosulfan, a stereoisomer of the organochlorine pesticide endosulfan, is a critical analyte in environmental monitoring, food safety analysis, and toxicological studies. Achieving accurate and reproducible quantitative results is contingent upon the correct preparation and application of a certified reference material. This note details the essential physicochemical properties of β-Endosulfan, outlines rigorous safety and handling protocols, provides step-by-step procedures for the preparation of stock and working standards, and presents a validated application using Gas Chromatography (GC) with Electron Capture Detection (ECD) and Mass Spectrometry (MS) for confirmation.
Introduction
Endosulfan is a legacy organochlorine pesticide notable for its environmental persistence and toxicity. Commercial endosulfan is a mixture of two diastereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio.[1] The β-isomer, while often less abundant, is an essential target for analysis due to its toxicological profile and its presence in environmental and biological matrices. Regulatory bodies worldwide mandate strict maximum residue limits (MRLs) for endosulfan isomers and their primary metabolite, endosulfan sulfate, in food and water.
Accurate quantification of β-Endosulfan is impossible without a high-purity, certified reference standard. This standard serves as the cornerstone for method validation, instrument calibration, and quality control, ensuring that analytical data is reliable, defensible, and comparable across different laboratories. This guide explains the causality behind experimental choices, grounding protocols in established analytical principles to ensure trustworthiness and scientific integrity.
Physicochemical Properties and Characterization
Understanding the fundamental properties of β-Endosulfan is critical for its effective use as a reference standard. These characteristics dictate the choice of solvents for standard preparation, appropriate storage conditions, and the selection of analytical techniques.
| Property | Value | Significance in Analytical Workflow |
| Chemical Formula | C₉H₆Cl₆O₃S[2] | Defines the analyte's elemental composition and exact mass for MS identification. |
| Molecular Weight | 406.93 g/mol [2] | Essential for calculating concentrations when preparing stock solutions from neat material. |
| CAS Number | 33213-65-9[2][3] | Provides a unique identifier for unambiguous substance identification and literature search. |
| Appearance | Brown or colorless crystalline solid[4][5] | Visual inspection can provide an initial, albeit non-quantitative, check of purity. |
| Melting Point | 208–210 °C[4] | A sharp melting point range is an indicator of high purity. |
| Water Solubility | Insoluble (0.53 mg/L at 25°C for technical mixture)[4][6] | Necessitates the use of organic solvents for all standard and sample preparations. |
| Organic Solvents | Soluble in hexane, ethyl acetate, toluene, methanol, dichloromethane.[6][7] | Provides flexibility in choosing a solvent compatible with the extraction method and GC system. |
| Stability | Stable under ambient conditions; hydrolyzes in acidic or alkaline solutions.[4][5][8] | Underscores the need for neutral pH conditions and high-purity solvents to prevent degradation. |
Critical Safety and Handling Protocols
β-Endosulfan is classified as a highly toxic substance and requires stringent safety measures to prevent exposure.[4][9]
Hazard Statement: Fatal if swallowed or inhaled, harmful in contact with skin, and very toxic to aquatic life with long-lasting effects.[9]
2.1. Personal Protective Equipment (PPE) Before handling, personnel must be equipped with the following:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[10]
-
Lab Coat: A dedicated lab coat to prevent contamination of personal clothing.
-
Respiratory Protection: When handling the neat powder, a full-face respirator or work in a certified fume hood is mandatory to prevent inhalation.[10]
2.2. Engineering Controls and Handling
-
All handling of the neat material and preparation of concentrated stock solutions must be performed inside a certified chemical fume hood to ensure adequate ventilation.[11]
-
Use spatulas and weighing papers appropriate for handling potent compounds.
-
Avoid generating dust during weighing.
2.3. Storage and Disposal
-
Storage: The β-Endosulfan reference material must be stored in a cool, dry, and locked location, segregated from incompatible materials.[9][10][11] The Certificate of Analysis (CoA) provided by the manufacturer should be consulted for specific storage temperature recommendations, which are often ambient (>5 °C) for neat material and refrigerated or frozen for solutions.[12][13]
-
Disposal: All waste, including contaminated vials, pipette tips, and excess solutions, must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[9][10] Do not allow the product to reach the sewage system.[9]
Preparation of Analytical Standard Solutions
The accuracy of all subsequent measurements is founded upon the correct preparation of the primary stock solution. The causality is direct: an error in weighing or dilution will propagate through all calibrations and sample quantifications.
3.1. Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution
-
Rationale: A concentrated primary stock solution is prepared in a stable solvent and stored under optimal conditions to serve as the source for all subsequent dilutions. This minimizes the frequency of handling the hazardous neat material. Ethyl acetate is a suitable solvent due to its high solvency for endosulfan and compatibility with common GC systems.[14]
-
Materials:
-
β-Endosulfan certified reference material (neat solid)
-
High-purity ethyl acetate (pesticide residue grade or equivalent)
-
10.0 mL Class A volumetric flask
-
Analytical balance (readable to at least 0.01 mg)
-
Glass Pasteur pipette or syringe
-
-
Procedure:
-
Allow the sealed vial of β-Endosulfan to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
In a chemical fume hood, accurately weigh approximately 10.0 mg of the β-Endosulfan standard onto a weighing paper or directly into the 10.0 mL volumetric flask. Record the exact weight.
-
If using weighing paper, carefully transfer the powder to the flask. Rinse the paper multiple times with small volumes of ethyl acetate, adding the rinsate to the flask to ensure a complete quantitative transfer.
-
Add approximately 5 mL of ethyl acetate to the flask. Gently swirl to dissolve the material completely.
-
Once dissolved, allow the solution to return to ambient temperature. Carefully add ethyl acetate to the calibration mark on the neck of the flask.
-
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap.
-
The label must include: "β-Endosulfan Stock," the exact concentration (e.g., 1005 µg/mL based on the actual weight), "in Ethyl Acetate," preparation date, and analyst's initials.
-
Store the stock solution at -18 °C or below.[13] Under these conditions, the solution is typically stable for at least one year, but stability should be periodically verified.
-
3.2. Protocol 2: Preparation of Working Calibration Standards
-
Rationale: A series of dilutions are prepared from the stock solution to create standards across the expected concentration range of the samples. This calibration curve is used to correlate the instrument's response (peak area) to the analyte concentration. Working standards should be prepared fresh daily to avoid issues with solvent evaporation or potential degradation.[13]
-
Procedure:
-
Remove the primary stock solution from the freezer and allow it to equilibrate to room temperature.
-
Perform serial dilutions using high-purity hexane or another solvent compatible with your sample extracts and GC system.
-
Example Dilution Scheme for a 10 µg/mL Intermediate Standard:
-
Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with hexane and mix thoroughly.
-
-
Example Preparation of a 7-Point Calibration Curve (2.5 - 250 ng/mL):
-
Use the 10 µg/mL intermediate standard and the primary stock to prepare a series of standards in volumetric flasks as detailed in the table below.
-
These standards are now ready for injection into the GC system.
-
-
| Target Conc. (ng/mL) | Aliquot of Standard | Standard Conc. (µg/mL) | Final Volume (mL) |
| 2.5 | 25 µL | 10 | 10 |
| 5.0 | 50 µL | 10 | 10 |
| 10 | 100 µL | 10 | 10 |
| 25 | 250 µL | 10 | 10 |
| 50 | 50 µL | 1000 | 10 |
| 100 | 100 µL | 1000 | 10 |
| 250 | 250 µL | 1000 | 10 |
Workflow for Preparation of Analytical Standards
Caption: Workflow for preparing primary stock and working calibration standards.
Application: Quantification by Gas Chromatography (GC)
GC is the premier technique for analyzing thermally stable, volatile compounds like β-Endosulfan. An Electron Capture Detector (ECD) provides excellent sensitivity for halogenated compounds, while Mass Spectrometry (MS) offers definitive confirmation.[14][15][16]
Overall Analytical Workflow
Caption: A typical workflow for the analysis of β-Endosulfan in samples.
4.1. Recommended GC-ECD/MS Conditions
The following table provides typical starting parameters. These must be optimized for the specific instrument and column used.
| Parameter | GC-ECD Condition | GC-MS Condition | Rationale |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., SPB-5, DB-5ms)[14] | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms) | A mid-polarity column provides good separation for endosulfan isomers and metabolites. |
| Injector Temp. | 250 °C | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium or Nitrogen | Helium | Helium is required for MS compatibility. |
| Oven Program | 100°C (1 min), ramp 15°C/min to 280°C (5 min) | 100°C (1 min), ramp 15°C/min to 280°C (5 min) | A temperature ramp effectively separates analytes based on their boiling points. |
| Detector | ECD at 300 °C | MS Transfer Line: 280°C, Ion Source: 230°C | High ECD temperature prevents condensation. MS temps balance analyte transfer and stability. |
| MS Mode | N/A | Selective Ion Monitoring (SIM) or Full Scan | SIM mode provides maximum sensitivity and selectivity by monitoring characteristic ions.[15][16] |
| SIM Ions (m/z) | N/A | 406 (Quant), 339, 277, 159 (Qualifiers)[17] | Monitoring multiple ions increases confidence in peak identification. |
4.2. Protocol 3: Instrument Calibration and Sample Analysis
-
System Suitability: Before analysis, inject a mid-point calibration standard multiple times to ensure the system is stable (i.e., retention times and peak areas are reproducible with <2% RSD).
-
Calibration: Inject the entire series of working standards (e.g., 2.5 to 250 ng/mL) from lowest to highest concentration.
-
Curve Generation: Plot the peak area (y-axis) versus concentration (x-axis). Perform a linear regression and verify the coefficient of determination (R²) is ≥ 0.995.
-
Blank Analysis: Inject a solvent blank to ensure there is no system contamination.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quality Control: Inject a continuing calibration verification (CCV) standard (a mid-point standard) every 10-15 samples. The response must be within ±15% of the expected value to validate the calibration's ongoing accuracy.
Data Interpretation and Validation
-
Identification: The primary identification of β-Endosulfan in a sample is based on its retention time matching that of the certified reference standard run under the same conditions.[17]
-
Confirmation (MS): For unambiguous confirmation, the ion ratios in the sample extract must match the ratios observed in the reference standard within an acceptable tolerance (e.g., ±20%).[16][17]
-
Quantification: The concentration of β-Endosulfan in the sample extract is calculated using the linear regression equation derived from the calibration curve. This value is then adjusted for any dilution or concentration factors from the sample preparation stage to report the final concentration in the original sample.
-
Method Validation: The reference standard is essential for validating the entire analytical method. This includes assessing recovery by analyzing spiked control samples, determining precision through replicate analyses, and establishing the method's limit of detection (LOD) and limit of quantitation (LOQ).[13][15][18] Recoveries should typically fall within a 70-120% range with an RSD of <20%.[1][15]
Conclusion
The use of a high-purity β-Endosulfan reference standard is a non-negotiable requirement for any laboratory performing quantitative analysis of this hazardous pesticide. By following the rigorous protocols for safe handling, accurate standard preparation, and proper instrument calibration outlined in this guide, analytical scientists can produce data that is accurate, precise, and scientifically sound. This adherence to best practices ensures regulatory compliance, protects public health, and contributes to a deeper understanding of the environmental fate of persistent organic pollutants.
References
- A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood. PubMed.
- Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples. NCBI Bookshelf.
- Safety data sheet for β-endosulfan. CPAchem Ltd.
- Environmental Chemistry Methods: Endosulfan I. US EPA.
- β-Endosulfan PESTANAL®, analytical standard. Sigma-Aldrich.
- β-Endosulfan SDS, 33213-65-9 Safety Data Sheets. ECHEMI.
- beta-Endosulfan CAS # 33213-65-9. AccuStandard.
- This compound D4 SDS, 203716-99-8 Safety Data Sheets. ECHEMI.
- A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood. ResearchGate.
- Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS. PubMed Central.
- This compound. AERU, University of Hertfordshire.
- This compound. PubChem, NIH.
- Endosulfan Evaluation Report. Food and Agriculture Organization of the United Nations.
- ENDOSULFAN Monograph. European Commission.
- Safety data sheet for Endosulfan-beta in Methanol. CPAchem Ltd.
- Endosulfan. PubChem, NIH.
- β-Endosulfan. NIST WebBook.
- This compound. LGC Standards.
- GC-MS study of endosulfan in biological samples. ResearchGate.
- Analysis of Endosulfan Isomers and other Pesticides in Surface Water. Amazon S3.
- Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples. ResearchGate.
- ENDOSULFAN Analytical Methods. European Commission.
- This compound Pestanal Analytical Standard. Reagecon Diagnostics Limited.
- Toxicological Profile for Endosulfan. Agency for Toxic Substances and Disease Registry.
- Analysis of Endosulfan and Its Metabolites in Human Serum Using Gas Chromatography–Tandem Mass Spectrometry. ACS Publications.
Sources
- 1. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 2. β-Endosulfan [webbook.nist.gov]
- 3. This compound | CAS 33213-65-9 | LGC Standards [lgcstandards.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fao.org [fao.org]
- 8. This compound [sitem.herts.ac.uk]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. echemi.com [echemi.com]
- 11. cpachem.com [cpachem.com]
- 12. accustandard.com [accustandard.com]
- 13. Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Resolution of α- and β-Endosulfan in Gas Chromatography
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the analysis of endosulfan isomers by gas chromatography (GC). Endosulfan, a persistent organochlorine pesticide, exists as two primary stereoisomers, alpha (α) and beta (β), which can be challenging to resolve chromatographically.[1] Achieving baseline separation is critical for accurate quantification and regulatory compliance.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak resolution of α- and β-endosulfan in your GC methods.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate α- and β-endosulfan?
A1: The primary challenge lies in their structural similarity. As stereoisomers, they have identical chemical formulas and molecular weights, leading to very similar physicochemical properties, including boiling points and polarity. This results in close elution times on many standard GC columns, often leading to co-elution or poor resolution.
Q2: What is the most common symptom of poor α- and β-endosulfan separation?
A2: The most common symptom is the appearance of overlapping or "shouldered" peaks in the chromatogram. Instead of two distinct, symmetrical peaks, you may observe a single broad peak or two peaks that are not baseline-resolved, making accurate integration and quantification difficult.
Q3: Can my injection technique affect the resolution of these isomers?
A3: Absolutely. A non-optimized injection can lead to band broadening, which directly compromises resolution. Factors such as injection volume, injector temperature, and split/splitless parameters play a crucial role. For instance, an excessively high injector temperature can cause thermal degradation of endosulfan, while a slow injection can lead to broad, tailing peaks.
Q4: Is a specific type of detector required for endosulfan analysis?
A4: Due to the presence of chlorine atoms in the endosulfan molecule, an Electron Capture Detector (ECD) is highly sensitive and commonly used for the analysis of organochlorine pesticides.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently employed for its high selectivity and confirmatory capabilities.[3][4]
Troubleshooting Guide: Improving Peak Resolution
This section is organized by common issues encountered during the GC analysis of endosulfan. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Poor Peak Resolution or Co-elution of α- and β-Endosulfan
Poor resolution is the most frequent challenge. The following steps will guide you through optimizing your GC method to enhance the separation of these isomers.
The choice of the GC column is the single most critical factor for achieving separation.[5]
-
Stationary Phase Selection: The polarity of the stationary phase dictates the separation mechanism.
-
Recommendation: For organochlorine pesticides like endosulfan, a mid-polarity stationary phase is often the best starting point. Phases such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5, Rtx-5) are widely used and recommended in many standard methods like U.S. EPA Method 8081.[6] These phases provide a good balance of dispersive and dipole interactions to resolve the isomers.
-
Causality: While non-polar phases separate primarily by boiling point, the slight differences in the dipole moments of α- and β-endosulfan can be exploited by a phase with some phenyl content, enhancing selectivity.
-
-
Column Dimensions (Length, Internal Diameter, Film Thickness):
-
Length: Longer columns provide more theoretical plates, which generally leads to better resolution. If you are using a 30-meter column, consider switching to a 60-meter column to increase the interaction time of the analytes with the stationary phase.[7]
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm vs. 0.32 mm) increases column efficiency, resulting in sharper peaks and improved resolution.[7]
-
Film Thickness: A thinner film (e.g., 0.25 µm) is generally preferred for analyzing semi-volatile compounds like endosulfan as it allows for faster mass transfer and sharper peaks.
-
| Parameter | Standard Dimension | For Improved Resolution | Rationale |
| Length | 30 m | 60 m | Increases theoretical plates and analyte-phase interaction time.[7] |
| Internal Diameter | 0.32 mm | 0.25 mm | Increases efficiency, leading to narrower peaks.[7] |
| Film Thickness | 0.50 µm | 0.25 µm | Reduces analyte diffusion distance, improving mass transfer and peak shape. |
The temperature program directly influences analyte retention and, consequently, resolution.[8]
-
Initial Oven Temperature: A lower initial temperature can improve the resolution of early-eluting peaks.[9][10]
-
Protocol: Start with an initial oven temperature of around 100-150°C. If the isomers are still co-eluting, try decreasing the initial temperature by 10-20°C increments.
-
Causality: A lower starting temperature allows for better "focusing" of the analytes at the head of the column, leading to a sharper injection band and improved separation as the temperature ramp begins.
-
-
Temperature Ramp Rate: A slower ramp rate increases the time the analytes spend in the stationary phase, which can significantly improve the separation of closely eluting compounds.[11]
-
Protocol: If your current ramp rate is 10°C/min, try reducing it to 5°C/min or even 2-3°C/min through the elution window of the endosulfan isomers.
-
Causality: A slower temperature increase allows for more equilibrium-partitioning cycles between the mobile and stationary phases, amplifying small differences in analyte affinity for the stationary phase.
-
-
"Scouting Gradient" Approach: To find the optimal program, start with a generic "scouting gradient" (e.g., 40°C initial, ramp at 10°C/min to the column's maximum temperature) to determine the elution temperatures of the isomers.[9] Then, design a multi-ramp program with a slower ramp rate specifically in the temperature range where the endosulfan isomers elute.
Caption: Decision tree for troubleshooting peak tailing.
Summary of Recommended GC Conditions for Endosulfan Analysis
The following table provides a validated starting point for your method development.
| Parameter | Recommended Setting | Reference |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-Methylpolysiloxane | [12] |
| Injector Temperature | 250 °C (or lower if degradation is observed) | [13] |
| Injection Mode | Splitless | [14] |
| Carrier Gas | Helium at ~1.2 mL/min (constant flow) | [15] |
| Oven Program | Initial: 150°C, hold 1 minRamp 1: 5°C/min to 220°CRamp 2: 20°C/min to 300°C, hold 5 min | [6] |
| Detector | ECD at 300°C | [6] |
Note: These are starting conditions and may require further optimization for your specific instrument and sample matrix.
By systematically addressing column selection, temperature programming, and system activity, you can significantly improve the resolution of α- and β-endosulfan, leading to more accurate and reliable analytical results.
References
-
Determination of Organochlorine Pesticides By Gas Chromatography/Electron Capture Detection (GC/ECD) - Newtown Creek Group. (n.d.). Retrieved from [Link]
-
Historical evolution of chromatographic methods for the determination of endosulfan and its metabolites in water samples. (n.d.). Uniting Knowledge Integrated Scientific Research For Global Development, V.2. Retrieved from [Link]
-
Agilent J&W GC Column Selection Guide. (n.d.). Postnova Analytics GmbH. Retrieved from [Link]
- Albero, B., Sánchez-Brunete, C., & Tadeo, J. L. (2000). Trace determination of alpha- and beta-endosulfan and three metabolites in human serum by gas chromatography electron capture detection and gas chromatography tandem mass spectrometry.Rapid Communications in Mass Spectrometry, 14(19), 1787–1793.
- ENDOSULFAN. (1999, December). Monograph, III(5), 137.
- Li, J., Zhang, Y., Zhang, L., Wang, Y., & Liu, X. (2012). Determination of endosulfans and its metabolite in fishery foods using gas chromatography-mass spectrometry with negative ion chemical ionization.
- Kumar, K., Devi, S. S., Krishnamurthi, K., Kanade, G. S., & Chakrabarti, T. (2007). Degradation and conversion of endosulfan by newly isolated Pseudomonas mendocina ZAM1 strain.Bioresource technology, 98(16), 3123–3128.
-
Gas Chromatography of Organochlorine Compounds. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. (n.d.). Retrieved from [Link]
- Sinha, S. N., Rao, M. V., & Vasudev, K. (2012). GC-MS study of endosulfan in biological samples.
-
Environmental Chemistry Methods: Endosulfan I; 411641-01. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- Coscollà, C., Mellouki, W., Pastor, A., & de la Guardia, M. (2007). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry.
-
Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. (n.d.). Retrieved from [Link]
- Sinha, S. N., Rao, M. V., & Vasudev, K. (2012). Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples.
-
Temperature Programming for Better GC Results. (n.d.). Phenomenex. Retrieved from [Link]
- Albero, B., Sánchez-Brunete, C., & Tadeo, J. L. (2002). Optimization of solid-phase extraction and solid-phase microextraction for the determination of alpha- and this compound in water by gas chromatography-electron-capture detection.
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved from [Link]
-
GC Temperature Program Development. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
How Do You Improve Resolution In Gas Chromatography? (n.d.). Axion Labs. Retrieved from [Link]
-
How Can You Improve Resolution In Gas Chromatography? (2025, June 26). Chemistry For Everyone. Retrieved from [Link]
-
How can I improve the resolution of the peaks in gas chromatography? (2015, March 4). ResearchGate. Retrieved from [Link]
-
Dickie, A. (n.d.). Fixing GC Peak Tailing for Cleaner Results. Separation Science. Retrieved from [Link]
- da Silva, A. C., de Andrade, J. B., & de Souza, A. S. (2015). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Gas Chromatography-Mass Spectrometry.Journal of the Brazilian Chemical Society, 26(8), 1633-1641.
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10). LCGC International. Retrieved from [Link]
-
GC Troubleshooting—Tailing Peaks. (2018, January 13). Restek Resource Hub. Retrieved from [Link]
- Ali, U., Kumar, A., & Sharma, V. K. (2014). Study on effects of temperature, moisture and pH in degradation and degradation kinetics of aldrin, endosulfan, lindane pesticides during full-scale continuous rotary drum composting.Chemosphere, 102, 68-75.
-
Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran. (n.d.). PMC - NIH. Retrieved from [Link]
-
Toxicological Profile for Endosulfan. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- Hernández-Rodríguez, D., Sánchez, J. E., & Lappe, P. (2007). Degradation of endosulfan during substrate preparation and cultivation of Pleurotus pulmonarius.World Journal of Microbiology and Biotechnology, 23(10), 1475-1480.
Sources
- 1. sevenpubl.com.br [sevenpubl.com.br]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.ca [fishersci.ca]
- 6. analysis.rs [analysis.rs]
- 7. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. postnova.com [postnova.com]
- 14. Degradation and conversion of endosulfan by newly isolated Pseudomonas mendocina ZAM1 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Beta-Endosulfan Extraction from Fatty Matrices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of beta-endosulfan in complex, high-fat matrices. The extraction of lipophilic organochlorine pesticides like this compound from samples such as dairy, oils, fish, and adipose tissue presents significant analytical challenges. High concentrations of lipids can lead to matrix effects, instrument contamination, and poor recovery, compromising data quality.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges and optimize your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from fatty matrices so challenging?
The primary challenge stems from the physicochemical similarities between this compound and the lipid co-extractives. Both are highly non-polar. This leads to several problems:
-
Co-extraction: During solvent extraction, lipids are readily extracted along with the target analyte. High concentrations of co-extracted lipids can cause significant signal suppression or enhancement in the analytical instrument, a phenomenon known as the "matrix effect," which leads to inaccurate quantification.[1][3]
-
Low Recovery: this compound can remain partitioned in the lipid phase during liquid-liquid partitioning steps, leading to its loss before the cleanup phase and resulting in poor recovery. This trend is more pronounced in samples with higher fat content.[4]
-
Instrument Contamination: The presence of non-volatile lipids in the final extract can contaminate the analytical system, particularly the gas chromatography (GC) inlet and column.[1] This leads to poor chromatographic performance (e.g., peak tailing), reduced sensitivity, and significant instrument downtime for maintenance.[5]
Q2: What are the most common extraction and cleanup techniques for this application?
Several techniques are employed, often in combination, to tackle fatty matrices. The goal is always to maximize analyte recovery while minimizing lipid co-extractives.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted technique for pesticide residue analysis.[6] For fatty matrices, the standard QuEChERS method is modified, typically by incorporating a C18 sorbent in the dispersive solid-phase extraction (dSPE) cleanup step to specifically remove lipids.[1][4]
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique used after an initial solvent extraction. Cartridges packed with sorbents like Florisil, alumina, or C18-bonded silica are used to retain either the interferences or the analyte, which is then selectively eluted.[1][7][8]
-
Matrix Solid-Phase Dispersion (MSPD): In MSPD, the sample is blended directly with a solid sorbent (like C18). This mixture is then packed into a column and the analytes are eluted with a suitable solvent, offering extraction and cleanup in a single process.[4][9]
-
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is highly effective at separating large lipid molecules from smaller pesticide molecules like this compound.[1]
Q3: How do I choose the right cleanup sorbent for my fatty sample?
The choice of sorbent is critical for a successful cleanup. Often, a combination of sorbents is used in dSPE tubes for the best results.
-
C18 (Octadecylsilane): This is the primary sorbent for lipid removal. Its long, non-polar carbon chains effectively retain fats and oils through hydrophobic interactions. It is essential for any fatty matrix cleanup.[4][6][8]
-
PSA (Primary Secondary Amine): This sorbent is used to remove polar interferences such as fatty acids, sugars, and organic acids.[4][6]
-
Graphitized Carbon Black (GCB): GCB is very effective at removing pigments and sterols. However, it should be used with caution as it can retain planar molecules, which may include some pesticides.
-
Z-Sep Sorbents: These are proprietary materials specifically engineered to remove a greater amount of lipids compared to traditional C18/PSA combinations without compromising analyte recovery.[8]
Q4: What is the "matrix effect," and how can I minimize it?
The matrix effect is the alteration of an analyte's response (suppression or enhancement) due to co-eluting compounds from the sample matrix.[1] In fatty samples, residual lipids are the main cause. Besides improving your cleanup protocol, the most effective strategy to compensate for unavoidable matrix effects is the use of matrix-matched calibration standards .[1][3] This involves preparing your calibration standards in a blank matrix extract that has undergone the entire extraction and cleanup procedure. This ensures that the standards and samples experience the same matrix-induced effects, leading to more accurate quantification.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low or Inconsistent Recovery of this compound
Potential Cause 1: Inefficient initial extraction.
-
Why it happens: this compound, being lipophilic, can remain trapped in the fatty portions of the sample if the extraction solvent (typically acetonitrile) does not sufficiently penetrate the matrix.
-
Solution:
-
Ensure Thorough Homogenization: The sample must be completely uniform before extraction. For solid samples, cryogenic milling can prevent melting of fats and ensure a consistent sample.
-
Optimize Solvent-to-Sample Ratio: Ensure a sufficient volume of acetonitrile is used to effectively partition the this compound from the fat. A common starting point is a 1:1 ratio (e.g., 15 mL acetonitrile for a 15 g sample).[4]
-
Vigorous Shaking: After adding the extraction solvent and salts, shake the tube vigorously for at least 1 minute to ensure intimate contact between the solvent and the sample matrix.[6]
-
Potential Cause 2: Analyte loss during cleanup.
-
Why it happens: During partitioning in the QuEChERS method, a small lipid layer may form on top of the acetonitrile extract. If this layer is accidentally transferred during the aliquot step for dSPE, the analyte partitioned within it will be lost. Additionally, overly aggressive sorbents (like GCB) can sometimes adsorb the analyte.
-
Solution:
-
Careful Supernatant Transfer: When taking an aliquot of the acetonitrile layer for dSPE cleanup, carefully insert the pipette tip below any upper lipid layer to draw the cleaner solvent phase.[4]
-
Evaluate Sorbent Combination: If using GCB, test recoveries with and without it to see if it is retaining your analyte. For most fatty matrices, a combination of MgSO₄, PSA, and C18 is a robust starting point.[3][4]
-
SPE Elution Optimization: If using SPE for cleanup, ensure your elution solvent is strong enough to desorb this compound from the sorbent. You may need to test different solvents or solvent combinations.[10]
-
Problem: Poor Chromatographic Peak Shape (Tailing or Broadening)
Potential Cause: Contamination of the GC system by co-extracted lipids.
-
Why it happens: Even with cleanup, trace amounts of non-volatile lipids can accumulate in the GC inlet liner and the front of the analytical column. These residues create "active sites" that can interact with polar analytes or distort the flow path, leading to peak tailing and broadening.[5] Endosulfan's metabolites, like endosulfan sulfate, are particularly susceptible.[5]
-
Solution:
-
Routine Inlet Maintenance: This is non-negotiable when analyzing fatty matrices. Regularly replace the injector port liner and septum. Using a liner with glass wool can help trap non-volatile residues.[5]
-
Use a Guard Column: Install a short (e.g., 5-meter) deactivated guard column before your analytical column. This will trap contaminants and can be trimmed or replaced as needed, protecting the more expensive analytical column.
-
Enhance Cleanup: If peak shape issues persist, your cleanup may be insufficient. Consider adding more C18 sorbent or implementing a cartridge SPE step after the initial dSPE cleanup for particularly challenging matrices.
-
Visualized Workflows & Decision Guides
Decision Tree for Extraction Strategy
The following diagram provides a decision-making framework for selecting an appropriate extraction and cleanup strategy based on the fat content of your sample.
Caption: Decision tree for selecting an extraction method.
Modified QuEChERS Workflow for Fatty Matrices
This workflow illustrates the key steps for the modified QuEChERS protocol recommended for samples with medium to high fat content.
Caption: Modified QuEChERS workflow for fatty samples.
Quantitative Data Summary
The effectiveness of a cleanup method is determined by its ability to remove matrix components while achieving high recovery for the target analyte. The table below summarizes typical performance data for different dSPE sorbent combinations used in a modified QuEChERS extraction for endosulfan in fatty matrices.
| dSPE Sorbent Combination | Target Matrix | Typical Recovery (%) | Typical RSD (%) | Key Benefit | Reference |
| PSA + MgSO₄ | Low-Fat (<2%) | 85-110% | < 15% | Standard cleanup for polar interferences. | [4] |
| PSA + C18 + MgSO₄ | Medium-Fat (2-20%) | 75-105% | < 20% | Effective removal of lipids and polar interferences. | [3][4] |
| Z-Sep + MgSO₄ | High-Fat (>20%) | 70-100% | < 20% | Enhanced lipid removal for very complex matrices. | [8] |
| PSA + GCB + C18 + MgSO₄ | Pigmented Fatty Matrices | 70-95% | < 20% | Removes lipids and pigments; risk of analyte loss. | [11] |
RSD: Relative Standard Deviation
Detailed Experimental Protocols
Protocol 1: Modified QuEChERS Extraction and dSPE Cleanup
This protocol is adapted for fatty matrices like avocado (15% fat) or adipose tissue.[3][4]
1. Sample Preparation and Extraction:
-
Weigh 15.0 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (1% acetic acid optional for buffering). If using an internal standard, add it at this step.
-
Add the appropriate QuEChERS extraction salts. A common combination is 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaAc).[4]
-
Immediately cap the tube and shake vigorously by hand for 1 minute. The mixture should appear uniform.
-
Centrifuge the tube at ≥3000 rpm for 5-10 minutes to separate the layers.[6]
2. Dispersive SPE (dSPE) Cleanup:
-
Prepare a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents. For a fatty matrix, use 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[3][6]
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer from the extraction tube into the prepared dSPE tube. Avoid transferring any of the sample solids or the upper lipid layer.
-
Vortex the dSPE tube for 30 seconds to ensure the extract and sorbents are well mixed.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is the final, cleaned-up extract. Carefully transfer it to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used as an alternative or additional cleanup step for highly complex extracts.
1. Sorbent and Cartridge Selection:
-
Choose an appropriate SPE cartridge. A combination cartridge containing Florisil and C18 or a standalone C18 cartridge (e.g., 500 mg) is often effective.
2. Cartridge Conditioning:
-
Condition the cartridge by passing 5 mL of the elution solvent (e.g., ethyl acetate/hexane mixture) through it, followed by 5 mL of the initial extraction solvent (e.g., acetonitrile). Do not let the sorbent bed go dry.[10]
3. Sample Loading:
-
Load the initial sample extract (e.g., the supernatant from the QuEChERS extraction, step 1.5) onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate (e.g., 1-2 mL/min) to ensure proper interaction between the extract and the sorbent.
4. Washing (Interference Elution):
-
Wash the cartridge with a weak solvent or a mixture that will elute remaining polar interferences without eluting the this compound. A small amount of acetonitrile or hexane may be suitable. This step requires careful optimization.
5. Analyte Elution:
-
Elute the this compound from the cartridge using a stronger, non-polar solvent. A mixture of hexane and ethyl acetate or dichloromethane is commonly used.[12] Collect the eluate.
-
The collected eluate can then be concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a suitable solvent for injection.
References
-
Labsert. (n.d.). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Available at: [Link]
-
Oxford Academic, Journal of Analytical Toxicology. (2017). QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with Rat Ovaries. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Endosulfan. Available at: [Link]
-
ResearchGate. (2008). Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Available at: [Link]
-
U.S. EPA. (1988). Environmental Chemistry Methods: Endosulfan I; 411641-01. Available at: [Link]
-
National Institutes of Health (NIH). (2004). Optimization of Solid-Phase Extraction and Solid-Phase Microextraction for the Determination of Alpha- And this compound in Water by Gas Chromatography-Electron-Capture Detection. Available at: [Link]
-
SciELO. (2022). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Available at: [Link]
-
MDPI. (2021). Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. Available at: [Link]
-
American Chemical Society. (1993). ECD-Dual-Column Pesticide Method Verification by Ion Trap GC/MS and GC/MS/MS. Available at: [Link]
-
LabRulez LCMS. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges with fats and fatty acid methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. labsertchemical.com [labsertchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Technical Support Center: Gas Chromatography Analysis of Endosulfan Sulfate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and laboratory professionals encountering challenges with the gas chromatographic (GC) analysis of endosulfan sulfate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the issues you face, particularly the prevalent problem of peak tailing. This resource is structured to empower you with the expertise to troubleshoot effectively, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Why is endosulfan sulfate particularly prone to peak tailing in GC analysis?
A1: Endosulfan sulfate's molecular structure is the primary reason for its challenging chromatographic behavior. It is a relatively polar organochlorine pesticide, and its sulfate group is particularly susceptible to interactions with active sites within the GC system.[1][2] These active sites are primarily exposed silanol groups (Si-OH) on the surfaces of glass inlet liners, the front end of the capillary column, and even on metal surfaces within the inlet.[1][2] The interaction, often a form of hydrogen bonding, causes a portion of the endosulfan sulfate molecules to be reversibly adsorbed, delaying their travel through the system relative to the bulk of the analyte band. This delayed elution is observed as a tailing peak, which can compromise both peak integration and resolution.
Q2: What is an "active site" in a GC system?
A2: An active site is any surface within the GC flow path that can interact with and chemically or physically alter the analyte. In the context of endosulfan sulfate analysis, the most common active sites are silanol groups on glass surfaces (like liners and columns) that have not been sufficiently deactivated.[1][2] Metal surfaces in the inlet can also become active if they are not properly treated.[3] These sites can lead to adsorption, causing peak tailing, or even degradation of thermally labile compounds.[4]
Q3: Can my sample matrix cause peak tailing for endosulfan sulfate?
A3: Yes, the sample matrix can have a significant impact on peak shape. This is often referred to as a "matrix effect." Non-volatile components in your sample extract can accumulate in the inlet liner and at the head of the GC column.[5] This accumulation can mask active sites, sometimes paradoxically improving the peak shape for a time (a phenomenon known as matrix-induced enhancement), but it can also create new active sites or physically obstruct the sample path, leading to peak tailing or splitting.[1][6][7] Therefore, proper sample cleanup is a critical step in preventing matrix-induced peak distortion.
Q4: What is the purpose of a guard column or retention gap, and can it help with endosulfan sulfate analysis?
A4: A guard column is a short piece of deactivated, uncoated fused silica tubing installed between the inlet and the analytical column.[8] Its primary purpose is to protect the more expensive analytical column from non-volatile residues and contaminants from the sample matrix.[8] By trapping these "column killers" at the front of the system, the guard column can be trimmed or replaced, significantly extending the life of the analytical column. A retention gap serves a similar protective function but is also used to improve peak shapes, especially in splitless or on-column injections of large sample volumes, by providing a surface for the solvent to focus on before entering the analytical column. For endosulfan sulfate analysis, using a guard column is highly recommended as it protects the analytical column from both matrix contamination and the accumulation of any thermally degraded products, thereby preserving the inertness of the system and minimizing peak tailing over time.
Troubleshooting Guide: Minimizing Peak Tailing of Endosulfan Sulfate
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with endosulfan sulfate. The troubleshooting workflow is designed to address the most common causes first, saving you time and resources.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting endosulfan sulfate peak tailing.
Detailed Troubleshooting Steps
Problem: My endosulfan sulfate peak is tailing significantly.
Solution Guide:
1. Address the Inlet: The First Point of Contact
-
Why it's the first step: The heated inlet is where the sample first encounters a hot, potentially active surface. It is the most common source of problems for sensitive analytes like endosulfan sulfate.[2]
-
Actionable Protocol: Inlet Maintenance
-
Cool Down: Cool the GC injector and oven to room temperature.
-
Gas Off: Turn off the carrier gas supply.
-
Column Removal: Carefully remove the column from the injector.
-
Replace Septum and Liner: Open the injector port. Discard the old septum and O-ring. Remove the used liner.
-
Inspect the Seal: Check the gold seal at the base of the inlet for any deposits or damage. Clean or replace if necessary.
-
Reassemble: Install the new liner, O-ring, and septum. Reinstall the column, ensuring the correct insertion depth.
-
Leak Check: Turn on the carrier gas and perform a thorough leak check of all fittings.
-
2. Evaluate the Column Head: The Zone of Accumulation
-
Why it's the next step: If inlet maintenance doesn't solve the problem, the front of the analytical column may be contaminated with non-volatile residues from previous injections or its stationary phase may be damaged.
-
Actionable Protocol: Column Trimming
-
With the column removed from the inlet, use a ceramic scoring wafer to make a clean, square cut, removing approximately 15-30 cm from the inlet end of the column.
-
Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle. A poor cut can cause peak splitting or tailing.
-
Reinstall the column as described in the inlet maintenance protocol.
-
3. Optimize Your Method Parameters
-
Why it's important: Sub-optimal GC parameters can contribute to peak tailing.
-
Key Parameters to Review:
-
Inlet Temperature: A temperature that is too high can cause thermal degradation of endosulfan sulfate, while a temperature that is too low can lead to incomplete vaporization and condensation in the liner. A typical starting point is 250 °C.[11]
-
Oven Temperature Program: For splitless injections, the initial oven temperature should be low enough to allow for solvent focusing, which helps to create a narrow injection band. If the initial temperature is too high, band broadening and peak tailing can occur.[8]
-
Carrier Gas Flow Rate: Ensure the flow rate is optimal for the column dimensions and carrier gas type (e.g., Helium or Hydrogen). Sub-optimal flow rates can reduce column efficiency and contribute to peak broadening.
-
4. Consider the Entire System's Health
-
Why it's necessary: If the issue persists, a more holistic view of the system's inertness is required.
-
Actionable Protocol: System Conditioning and Protection
-
Column Conditioning ("Bake-out"): Disconnect the column from the detector and cap the detector port. Heat the column to its maximum isothermal temperature (or 20°C above the final method temperature, whichever is lower) and hold for 1-2 hours with the carrier gas flowing.[12][13][14] This helps to remove any contaminants that have accumulated on the column. After cooling, reconnect the column to the detector.
-
Install a Guard Column: If you are not already using one, install a 1-5 meter deactivated guard column between the inlet and your analytical column. This is a crucial step for protecting your analytical column when running complex matrices.[15]
-
5. Investigate Matrix Effects
-
Why it's the final step: If peak tailing is only observed in sample extracts and not in pure solvent standards, the issue is likely due to matrix effects.
-
Actionable Protocol: Mitigating Matrix Effects
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has been through the same sample preparation procedure as your samples. This helps to compensate for any signal enhancement or suppression caused by the matrix.[6][16]
-
Improve Sample Cleanup: Re-evaluate your sample preparation method. Additional cleanup steps, such as solid-phase extraction (SPE), may be necessary to remove interfering co-extractives.[17]
-
Data Summary Table: GC Parameters and Their Impact on Peak Shape
| Parameter | Common Setting for Endosulfan Sulfate | Impact on Peak Tailing if Sub-optimal |
| Inlet Liner | Single taper with deactivated glass wool or frit | Active sites on the liner or wool are a primary cause of tailing.[2][4][10] |
| Inlet Temperature | 250 °C | Too high: Thermal degradation. Too low: Incomplete vaporization.[11] |
| Injection Mode | Splitless | The slow transfer of analyte in splitless mode increases residence time in the inlet, making it more susceptible to activity.[4] |
| Column Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | A well-deactivated, low-bleed column is essential for inertness.[2] |
| Column Conditioning | Bake-out at max isothermal temp for 1-2 hrs | Removes contaminants that can act as active sites.[12][13][14] |
| Guard Column | 1-5m deactivated fused silica | Protects the analytical column from non-volatile matrix components that can cause active sites and peak distortion.[15] |
References
-
Matrix-induced response enhancement in pesticide residue analysis by gas chromatography. Journal of Chromatography A.[Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI.[Link]
-
Enhancing Pesticide Residue Testing Efficiency with GCMS: Tips and Best Practices. AZoM.[Link]
-
Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Semantic Scholar.[Link]
-
TECH TIP: Best Practices for GC Preventive Maintenance. GenTech Scientific.[Link]
-
Matrix-induced response enhancement in pesticide residue analysis by gas chromatography. ResearchGate.[Link]
-
Matrix‐induced peak enhancement of pesticides in gas chromatogrtaphy: Is there a solution? Semantic Scholar.[Link]
-
GC/MS/MS Pesticide Residue Analysis. Agilent Technologies.[Link]
-
Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. USGS Publications Warehouse.[Link]
-
Evaluating Inert Flow Path Components and Entire Flow Path for GC/MS/MS Pesticide Analysis. Agilent Technologies.[Link]
-
GC System Recommended Maintenance Schedule. Agilent Technologies.[Link]
-
GC Inlet Liner Selection, Part III: Inertness. Restek.[Link]
-
Maintaining your Agilent GC and GC/MS Systems. Postnova Analytics GmbH.[Link]
-
Splitless liners in gas chromatography. European Union Reference Laboratory for Pesticides.[Link]
-
SOP for Routine and Preventive Maintenance of Agilent Gas Chromatography. PharmaInfo.[Link]
-
Multiresidue Pesticide Analysis in Food Matrices with Ultra Inert Splitless Glass Frit Liner by Gas Chromatography and Tandem Qu. Team CAG.[Link]
-
GC Column Conditioning. LCGC International.[Link]
-
Need standard procedure for pesticide analysis with GCMS thermo scientific trace 1300? ResearchGate.[Link]
-
Improve Your Preventative GC Maintenance. Separation Science.[Link]
-
Organochlorine Pesticides Analysis in Water by GC/ECD. Agilent.[Link]
-
Method 8081B: Organochlorine Pesticides by Gas Chromatography. EPA.[Link]
-
Study on effects of temperature, moisture and pH in degradation and degradation kinetics of aldrin, endosulfan, lindane pesticides during full-scale continuous rotary drum composting. ResearchGate.[Link]
-
TROUBLESHOOTING GUIDE. Quadrex Corp.[Link]
-
Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. Agilent.[Link]
-
How to Condition a New Capillary GC Column. Restek.[Link]
-
Method of Base Deactivation of Inlet Liners? Chromatography Forum.[Link]
-
Is the practice of GC inlet liner cleaning and deactivation worth the effort? Mandel Scientific.[Link]
-
Method 8081B: Organochlorine Pesticides Analysis by GC (Extended). Restek.[Link]
-
Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex.[Link]
-
Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. LCGC.[Link]
-
Degradation and conversion of endosulfan by newly isolated Pseudomonas mendocina ZAM1 strain. PubMed Central.[Link]
-
METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. USGS Publications Warehouse.[Link]
-
Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph. Agilent Technologies.[Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.[Link]
-
HPLC Troubleshooting Guide. MAC-MOD Analytical.[Link]
-
Toxicological Profile for Endosulfan. Agency for Toxic Substances and Disease Registry.[Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.[Link]
-
Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. PubMed.[Link]
-
Modeling of silanols interaction. ResearchGate.[Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.[Link]
-
Molecular mechanism of Endosulfan action in mammals. PubMed.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 5. agilent.com [agilent.com]
- 6. Matrix-induced response enhancement in pesticide residue analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. team-cag.com [team-cag.com]
- 11. analysis.rs [analysis.rs]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 15. Restek - Article [restek.com]
- 16. conquerscientific.com [conquerscientific.com]
- 17. Pesticide Residue Analysis in the 21st Century: Innovations in Sample Preparation and Detection Using the Thermo Scientific TSQ 9610 GC-MS/MS - AnalyteGuru [thermofisher.com]
Technical Support Center: Troubleshooting Poor Recovery of β-Endosulfan in SPE
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Solid-Phase Extraction (SPE) of β-endosulfan. Poor or inconsistent recovery is a frequent issue that can compromise data integrity. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low recovery of β-endosulfan. Where should I start my troubleshooting process?
Low recovery is the most common problem in SPE and can stem from multiple factors.[1] A systematic approach is crucial. Before diving into experimental parameters, it's essential to understand the physicochemical properties of your analyte, β-endosulfan. This knowledge forms the basis for all logical troubleshooting.
Start by verifying that your SPE strategy aligns with the properties of β-endosulfan. Since β-endosulfan is a nonpolar, hydrophobic organochlorine pesticide, a reversed-phase SPE mechanism is the most appropriate choice.[2][3] This involves using a nonpolar stationary phase (the sorbent) to retain the nonpolar analyte from a polar sample matrix.
Troubleshooting Guide: A Step-by-Step Causal Analysis
This guide follows the logical workflow of the SPE process. Use the accompanying Graphviz diagram to navigate the troubleshooting steps.
Diagram: Troubleshooting Workflow for Poor β-Endosulfan Recovery
Caption: A logical workflow for diagnosing and resolving poor β-endosulfan recovery in SPE.
Part 1: Sorbent Selection and Analyte Properties
Q2: How do the chemical properties of β-endosulfan influence my choice of SPE sorbent?
Understanding β-endosulfan's characteristics is the foundation of successful SPE.[2]
| Property | Value / Description | Implication for SPE |
| Polarity | Nonpolar organochlorine[4] | Requires a nonpolar sorbent for retention (Reversed-Phase SPE). |
| Solubility | Insoluble in water[5][6][7] | The sample should be in an aqueous or polar organic matrix for strong retention on a reversed-phase sorbent. |
| Chemical Stability | Decomposed by strong acids and alkalis[6][7] | Sample pH must be carefully controlled to prevent degradation. |
Expert Insight: The most common mistake is a mismatch between the analyte's polarity and the sorbent's chemistry.[1] For β-endosulfan, you should be using a reversed-phase sorbent.
-
Recommended Sorbents:
-
C18 (Octadecyl): The most popular choice for nonpolar compounds like organochlorine pesticides.[3][8] It provides strong hydrophobic interactions.
-
Polymeric Sorbents (e.g., Oasis HLB, Bond Elut PPL): These can offer higher capacity and stability across a wider pH range, making them excellent alternatives.[9]
-
Florisil®: A magnesium silicate sorbent often used for pesticide analysis in official methods, operating under normal-phase principles.[10][11] If using Florisil, your sample and solvents must be nonpolar (e.g., hexane).
-
Troubleshooting Action: If you are not using a reversed-phase sorbent like C18, this is the most likely cause of your poor recovery. Switch to an appropriate sorbent and re-develop the method.
Part 2: Sample Pre-Treatment
Q3: Could my sample preparation be causing the loss of β-endosulfan before it even reaches the SPE cartridge?
Absolutely. The stability of β-endosulfan is highly pH-dependent. It hydrolyzes to endosulfan diol under both acidic and alkaline conditions, with degradation being particularly rapid in alkaline solutions.[6][7][12]
Expert Insight: Many protocols require pH adjustment to ensure proper ionization of co-contaminants, but extreme pH values will degrade your target analyte. For β-endosulfan, aim for a sample pH between 5.0 and 7.0. EPA methods for water analysis often recommend acidifying the sample to pH < 2, but this is primarily for the stability of other compounds and may negatively impact endosulfan recovery if not carefully managed.[13][14]
Troubleshooting Protocol: Verifying Pre-SPE Analyte Loss
-
Prepare two identical standards of β-endosulfan in a clean matrix.
-
Subject one standard to your complete sample pre-treatment process (e.g., pH adjustment, solvent addition).
-
Leave the second standard untreated.
-
Analyze both directly by GC-ECD or GC-MS.
-
A significant difference in the peak area indicates that your pre-treatment step is causing analyte degradation.
Part 3: The SPE Procedure - A Step-by-Step Analysis
If sorbent choice and sample prep are correct, the issue lies within the four core SPE steps.[15]
Diagram: The Four Steps of Solid-Phase Extraction
Caption: The standard four-step workflow for solid-phase extraction.
Q4: My sorbent is correct, but recovery is still low. Could the issue be in the conditioning or loading steps?
Yes. Improper conditioning or loading can lead to premature breakthrough of the analyte.
-
Conditioning: This step wets the sorbent and activates the functional groups. For C18, this typically involves first washing with a strong organic solvent like methanol or acetonitrile, followed by an equilibration step with water or your sample loading solution.[15]
-
Causality: Failure to properly solvate the C18 chains prevents them from interacting effectively with the analyte, leading to poor retention. Crucially, do not let the sorbent bed go dry after conditioning and before loading the sample.[1]
-
-
Sample Loading: The flow rate is critical. If the sample is loaded too quickly, there isn't sufficient contact time between β-endosulfan and the C18 sorbent for the hydrophobic interactions to occur.[16]
Troubleshooting Action:
-
Collect the flow-through from the sample loading step.
-
Analyze this fraction for the presence of β-endosulfan.
-
If β-endosulfan is detected, either your flow rate is too high, your sorbent was not conditioned properly, or the cartridge capacity is too small for your sample.
Q5: I suspect I'm losing my analyte during the wash step. How can I confirm this and fix it?
The wash step is a delicate balance: it must be strong enough to remove weakly retained interferences but not so strong that it elutes your target analyte.[17]
-
Wash Solvent Strength: For a nonpolar analyte like β-endosulfan on a C18 sorbent, the wash solvent should be highly polar. A common mistake is using a wash solvent with too much organic content.
-
Good Choice: 95:5 Water:Methanol. This will remove polar interferences without affecting the nonpolar β-endosulfan.[15]
-
Poor Choice: 50:50 Water:Methanol. This is significantly less polar and may begin to elute the β-endosulfan.
-
Troubleshooting Action: Just as with the loading step, collect and analyze the wash eluate . If β-endosulfan is present, your wash solvent is too strong (i.e., not polar enough). Decrease the percentage of organic solvent in your wash solution.
Part 4: The Elution Step - Getting Your Analyte Back
This is the most common failure point after sorbent mismatch. You have successfully bound the analyte, but you cannot get it off the cartridge.
Q6: I've confirmed my analyte is retained on the cartridge, but it's not in my final eluate. What's wrong with my elution solvent?
If the analyte is not eluting, your elution solvent is not strong enough to disrupt the hydrophobic interactions between β-endosulfan and the C18 sorbent.[1]
-
Elution Solvent Choice: To elute a nonpolar compound from a nonpolar sorbent, you need a nonpolar or moderately polar organic solvent.
-
Principle: The elution solvent must be strong enough to displace the analyte from the sorbent. The principle of "like dissolves like" is key here.
-
Effective Solvents for β-Endosulfan: Dichloromethane (DCM), acetone, hexane, and mixtures thereof are commonly cited in official methods.[3][10][13] An acetone:hexane mixture is particularly effective and avoids the use of chlorinated solvents.[13]
-
| Elution Solvent | Polarity Index | Comments |
| n-Hexane | 0.1 | Very nonpolar. Excellent for eluting hydrophobic compounds. |
| Dichloromethane (DCM) | 3.1 | A strong solvent for a wide range of organic compounds. |
| Acetone | 5.1 | A polar aprotic solvent, often used in a mixture to modulate strength. |
| Methanol | 5.1 | More polar; may be less effective alone but useful in mixtures. |
Data sourced from general chemistry principles.
Troubleshooting Protocol: Optimizing Elution
-
Increase Solvent Strength: If you are using a solvent like acetonitrile, switch to a stronger, less polar option like a 1:1 mixture of acetone:hexane.[13]
-
Increase Elution Volume: You may not be using enough solvent to fully elute the analyte. Try eluting with two or three smaller aliquots of solvent instead of one large one. For example, use 3 x 2 mL instead of 1 x 6 mL. This improves elution efficiency.[18]
-
Soak the Sorbent: After adding the elution solvent, let it soak the sorbent bed for 1-2 minutes before applying vacuum or pressure. This allows time for the solvent to disrupt the analyte-sorbent interactions.[13]
Final Check: If you still have low recovery after optimizing elution, and you have confirmed the analyte is not in the load or wash fractions, the only remaining possibilities are analyte degradation on the sorbent (unlikely with C18 but possible with more active surfaces) or irreversible binding, which points to a need for an even stronger elution solvent or a different sorbent altogether.
By systematically working through these potential failure points—from understanding the fundamental chemistry of β-endosulfan to critically evaluating each step of the SPE process—you can effectively diagnose and resolve issues of poor recovery, leading to more accurate and reliable analytical results.
References
-
National Center for Biotechnology Information. (n.d.). beta-Endosulfan. PubChem. Retrieved from [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
- Hussain, S., et al. (2007). Biodegradation of alpha- and this compound by soil bacteria. Journal of Environmental Science and Health, Part B, 42(5), 545-51.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Endosulfan I; 411641-01. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples. In Toxicological Profile for Endosulfan. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Endosulfan I; 411641-01. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. Retrieved from [Link]
- Kumar, P. P., et al. (2009). A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood. Journal of Analytical Toxicology, 33(3), 143-9.
-
LCGC International. (2018). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
- de Andrade, J. B., et al. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society, 34, 1-13.
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. Retrieved from [Link]
-
Obrnuta faza. (n.d.). GracePure™ - Solid Phase Extraction Columns. Retrieved from [Link]
-
Restek Corporation. (n.d.). The Fundamentals of Solid Phase Extraction (SPE). Retrieved from [Link]
-
European Commission. (1999). Monograph Volume III, Chapter 5: Endosulfan. Retrieved from [Link]
-
ResearchGate. (2022). Biodegradation of Endosulfan—a Chlorinated Cyclodiene Pesticide by Indigenous Pseudomonas sp. MSCAS BT01. Retrieved from [Link]
- Jordan, T., et al. (2009). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 395(4), 1139-47.
-
Phenomenex. (n.d.). EPA Method 8081A Chlorinated Pesticide Analysis Using Two New GC Columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Endosulfan. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of (a) lindane and (b) β-endosulfan at different pH values... [diagram]. Retrieved from [Link]
-
Wikipedia. (n.d.). Endosulfan. Retrieved from [Link]
-
ResearchGate. (2016, August 8). Can anyone suggest me the best procedure for solid phase extraction of organochlorine pesticides from water? [Discussion]. Retrieved from [Link]
- Kaur, R., et al. (2014). Determination of endosulfan isomers and their metabolites in tap water and commercial samples using microextraction by packed sorbent and GC-MS.
-
ResearchGate. (n.d.). Recovery values of the SPE method in three concentration levels. Retrieved from [Link]
- Rajendran, V., et al. (2024). PRE-CONCENTRATION OF ORGANOCHLORINE PESTICIDES USING MICRO-SOLID PHASE EXTRACTION BASED ON BIO-SORBENT ALGINATE-SILICA BEADS DER. Rasayan Journal of Chemistry, 17(2), 1735-1748.
-
de Andrade, J. B., et al. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and... Journal of the Brazilian Chemical Society. Retrieved from [Link]
- Li, J., et al. (2016). Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS. Journal of Forensic Science and Medicine, 2(3), 163-167.
-
Affinisep. (n.d.). Silica, Florisil & inorganic SPE cartridges. Retrieved from [Link]
-
ResearchGate. (n.d.). Mean percentage recovery of endosulfan from contaminated soil using Tween 80 at different time intervals. Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scielo.br [scielo.br]
- 4. Endosulfan - Wikipedia [en.wikipedia.org]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | 33213-65-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. weber.hu [weber.hu]
- 14. unitedchem.com [unitedchem.com]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. lcms.cz [lcms.cz]
- 17. silicycle.com [silicycle.com]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
reducing analytical interference in beta-Endosulfan quantification
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the analytical challenges associated with the quantification of beta-endosulfan. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding this compound analysis.
Q1: What are the primary sources of analytical interference for this compound?
A1: Interference in this compound analysis primarily stems from two sources: matrix effects and co-eluting compounds .
-
Matrix Effects: Complex sample matrices (e.g., soil, fatty foods, biological tissues) contain endogenous components like lipids, pigments, and proteins that are often co-extracted with your analyte.[1][2] These components can interfere with the ionization process in Mass Spectrometry (ion suppression or enhancement) or accumulate in the Gas Chromatography (GC) inlet and column, leading to signal drift and peak distortion.[3][4]
-
Co-eluting Compounds: Other organochlorine pesticides or their degradation products may have similar chemical properties and chromatographic retention times to this compound, leading to overlapping peaks that complicate quantification.[5][6][7] For instance, its stereoisomer, alpha-endosulfan, and its metabolite, endosulfan sulfate, are often present and require good chromatographic resolution.
Q2: Which analytical technique is preferred for this compound quantification, GC or LC?
A2: Gas Chromatography (GC) is the most established and widely used technique for analyzing endosulfan isomers due to their volatility and thermal stability.[5][8]
-
GC-ECD (Electron Capture Detector): This is a highly sensitive and selective detector for halogenated compounds like endosulfan, making it a cost-effective choice for many labs.[5][9]
-
GC-MS/MS (Tandem Mass Spectrometry): This provides a higher degree of selectivity and confirmation, which is crucial for complex matrices and for meeting stringent regulatory limits.[3][10][11] It can effectively separate analyte signals from co-eluting matrix interferences.[3]
While less common, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have also been developed, particularly using Atmospheric Pressure Chemical Ionization (APCI), and can offer advantages like reduced sample cleanup for certain matrices.[12]
Q3: What is the purpose of a "cleanup" step, and is it always necessary?
A3: A cleanup step is designed to remove co-extracted matrix components that can interfere with the analysis.[5][13] For complex samples, a cleanup step is almost always essential to:
-
Reduce background noise and improve signal-to-noise ratio.
-
Prevent contamination of the GC inlet and column, extending their lifetime.[14]
-
Minimize matrix effects like ion suppression in MS-based methods.[1][15]
For relatively clean matrices like drinking water, a direct injection after extraction may be possible, but this must be validated by assessing recovery and matrix effects.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to resolving specific problems encountered during this compound analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is tailing, making integration and quantification inaccurate. What is the cause and how do I fix it?
Answer: Peak tailing is often a sign of active sites within your GC system. Endosulfan, being a polarizable molecule, can interact with active sites in the inlet liner, column, or even contaminants.
-
Causality: Active sites are locations in the sample path (e.g., exposed silanols in a glass liner or column) that can form unwanted secondary interactions with the analyte, delaying its passage and causing the peak to tail. Contamination from previous injections of "dirty" samples can also create active sites.[4][16]
Troubleshooting Steps:
-
Inlet Maintenance:
-
Deactivate the Inlet Liner: Replace the liner with a new, deactivated one. Using a liner with glass wool can trap non-volatile matrix components but can also be a source of activity if not properly deactivated.
-
Check the Septum: A cored or leaking septum can introduce contaminants and affect peak shape. Replace if necessary.
-
-
Column Maintenance:
-
Condition the Column: Perform a column bake-out as per the manufacturer's instructions to remove contaminants.
-
Clip the Column: If the front end of the column is contaminated, carefully cut 10-15 cm from the inlet side.[16]
-
-
Use of Analyte Protectants: Adding "analyte protectants" (e.g., gulonolactone) to your standards and sample extracts can mask active sites in the GC inlet, improving the peak shape and response of susceptible pesticides.[3]
Issue 2: Co-elution with an Interfering Peak
Question: I see a shoulder on my this compound peak, or another peak is eluting at almost the same time. How can I resolve them?
Answer: Co-elution occurs when two or more compounds exit the column simultaneously, resulting in overlapping peaks.[6][7] This is a critical issue as it prevents accurate quantification.
-
Causality: The resolution between two peaks depends on column efficiency, selectivity, and the retention factor.[17] Co-elution happens when the combination of stationary phase chemistry and temperature program is insufficient to separate compounds with similar physicochemical properties.
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting peaks.
Detailed Steps:
-
Optimize Temperature Program: Lowering the initial oven temperature or reducing the ramp rate can increase the interaction time with the stationary phase and improve separation.[18]
-
Change Column Phase: If temperature optimization fails, the issue is likely one of selectivity. Switching to a column with a different stationary phase (e.g., from a non-polar 5% phenyl phase to a more polar 50% phenyl phase) can alter the elution order and resolve the co-eluting compounds.[17]
-
Utilize MS/MS: If you are using a tandem mass spectrometer, you can often resolve co-elution by selecting unique Selected Reaction Monitoring (SRM) transitions for this compound that are not present in the interfering compound. This allows for selective quantification even if the peaks chromatographically overlap.[3]
Issue 3: Low or Inconsistent Analyte Recovery
Question: My recovery for this compound is below the acceptable range (typically 70-120%). What steps should I take?
Answer: Low recovery indicates a loss of the analyte at some point during the sample preparation and analysis workflow. Inconsistent recovery points to a lack of method robustness.
-
Causality: Analyte loss can occur during extraction (inefficient partitioning), cleanup (analyte retained on the sorbent), or evaporation (analyte lost due to volatility). The complexity of the matrix is a major factor; for example, high-fat samples can be particularly challenging.
Troubleshooting Steps:
-
Evaluate the Extraction Step: Ensure the chosen solvent (e.g., acetonitrile in QuEChERS) and partitioning salts are appropriate for your matrix.[13][19] Vigorous shaking or homogenization is critical to ensure complete extraction from the sample matrix.
-
Optimize the Cleanup Step:
-
Sorbent Selection: The type and amount of sorbent are critical. For endosulfan, Florisil (a magnesium silicate) is effective at removing polar interferences.[20][21][22] In dispersive SPE (dSPE) for QuEChERS, Primary Secondary Amine (PSA) is used to remove organic acids and sugars, while C18 can be added for lipid removal.[13][23]
-
Elution Solvent: Ensure the elution solvent in your SPE cleanup is strong enough to quantitatively elute this compound from the sorbent but weak enough to leave interferences behind. A common mixture for Florisil cleanup is hexane/acetone.[20][21]
-
-
Check the Evaporation Step: Endosulfan is semi-volatile. During solvent evaporation, ensure the temperature is not too high and that you do not evaporate to complete dryness, which can lead to loss of the analyte.[21]
Part 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for common sample preparation techniques used in this compound analysis.
Protocol 1: QuEChERS Sample Preparation for Food Matrices (e.g., Tomato)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis in food.[13][23]
1. Sample Extraction:
-
Homogenize 10-15 g of the sample (e.g., tomato).
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN). Add an internal standard at this stage if used.
-
Shake vigorously for 1 minute. An Ultra-Turrax homogenizer can also be used.[19]
-
Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl). The salts help to induce phase separation and drive the pesticides into the ACN layer.[13][19]
-
Shake vigorously again for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper ACN layer to a 15 mL dSPE tube.
-
The dSPE tube should contain cleanup sorbents. A common combination is 150 mg PSA and 900 mg anhydrous MgSO₄.[19] The MgSO₄ removes residual water.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at >3000 rpm for 5 minutes.
-
The supernatant is your final extract. Transfer it to an autosampler vial for GC-MS/MS analysis.[24]
Caption: QuEChERS sample preparation workflow.
Protocol 2: Florisil SPE Cleanup for Environmental Extracts
Florisil is a polar adsorbent used in normal-phase SPE to clean up extracts containing non-polar to moderately polar pesticides like endosulfan.[14][20][22] This protocol is adapted from standard methods like EPA 3620B.[25]
1. Column Preparation:
-
Use a pre-packed Florisil SPE cartridge (e.g., 1000 mg).[20][21]
-
Place the cartridge on an SPE manifold.
-
Pre-rinse (condition) the column with 10 mL of 90:10 hexane/acetone.[20] Allow the solvent to pass through completely to waste. Do not let the sorbent go dry if specified by the manufacturer.
2. Sample Loading and Elution:
-
Load your sample extract (typically 1-2 mL, dissolved in hexane) onto the conditioned cartridge.[20][21]
-
Allow the sample to pass through the sorbent into a collection tube.
-
Elute the target analytes with 10 mL of 90:10 hexane/acetone.[20] This solvent mixture is polar enough to displace endosulfan but will leave more polar interferences on the column.
-
Collect the entire eluate.
3. Concentration:
-
Gently evaporate the collected eluate under a stream of nitrogen to a final volume of 1 mL.[20][21]
-
The sample is now ready for GC analysis.
Part 4: Data Summary & Performance
Method performance is highly matrix-dependent. The following table summarizes typical performance data for this compound analysis using QuEChERS and GC-based detection from various studies.
| Matrix | Method | Detection | Recovery (%) | RSD (%) | Reference |
| Tomato | QuEChERS-GC/MS | GC/Ion Trap MS | 71 - 111% | < 15% | [19] |
| Honey | QuEChERS-GC-µECD | GC-µECD | 75 - 119% | ≤ 26% | [26] |
| Honeybees | MSPD-GC/NPD | GC/NPD | 92.5 - 107.8% | 0.72 - 12.04% | [5] |
| Brain Tissue | LSE-SPE-GC/qMS | GC/qMS | 91% | 3% | [5] |
| Water | SPE-GCxGC/TOFMS | GCxGC/TOFMS | 75 - 116% | 4.2 - 14.8% | [27] |
Note: Recovery and Relative Standard Deviation (RSD) are key indicators of method accuracy and precision, respectively.
Part 5: Advanced Topic - Mitigating Matrix Effects
Question: My results are still inconsistent, and I suspect matrix effects are the cause. How can I confirm and compensate for this?
Answer: Matrix effects (signal suppression or enhancement) are a significant challenge, especially in LC-MS and to a lesser extent in GC-MS.[1][2][4][28][29] They occur when co-eluting matrix components interfere with the analyte's ionization or transfer efficiency.
-
Diagnosis: The most reliable way to diagnose matrix effects is to perform a post-extraction spike comparison.
-
Analyze a standard in pure solvent.
-
Analyze a blank matrix extract that has been spiked with the same standard after the full extraction and cleanup procedure.
-
If the peak area in the spiked matrix extract is significantly different (e.g., <80% or >120%) from the peak area in the pure solvent standard, a matrix effect is present.
-
-
Compensation Strategies:
-
Matrix-Matched Calibration (Most Common): Prepare your calibration standards in a blank matrix extract that is representative of your samples.[2][24] This ensures that the standards and the samples experience the same degree of signal suppression or enhancement, thereby canceling out the effect.
-
Isotope-Labeled Internal Standards: The gold standard for compensation is the use of a stable isotope-labeled (e.g., Deuterium or ¹³C) internal standard for this compound.[12] This standard is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the matrix effect is effectively normalized.
-
Further Cleanup: If matrix effects are severe, you may need to add further cleanup steps (e.g., combining SPE with dSPE) or use more selective sorbents.
-
References
-
Florisil SPE tubes are ideal for cleanup of sample extracts prior to GC-ECD analysis of chlorinated pesticides. Restek. [Link]
-
Florisil, Flolisil PR, Other Cleanup Bulk. GL Sciences. [Link]
-
Florisil Cleanup-EPA Method 3620B. Georgia Environmental Protection Division. [Link]
-
Environmental Chemistry Methods: Endosulfan I; 411641-01. US EPA. [Link]
-
Determination of Pesticide Residues in Tomato using Dispersive Solid-Phase Extraction and Gas Chromatography/Ion Trap Mass Spectrometry. SciELO. [Link]
-
Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples. NCBI Bookshelf. [Link]
-
Toxicological Profile for Endosulfan. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Endosulfan sulfate in carbon-rich soil: quantification and risk assessment implications. ScienceDirect. [Link]
-
Quechers Approach for the Determination of Seven Pesticide Residues in Brazilian Honey Samples Using GC-µECD. David Publishing. [Link]
-
Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. MDPI. [Link]
-
A new approach in pesticide residue analysis methods influenced by food matrix. ResearchGate. [Link]
-
ENDOSULFAN Monograph Volume III Chapter 5. European Commission. [Link]
-
Environmental Chemistry Methods: Endosulfan I; 411641-01 (Water Samples). US EPA. [Link]
-
Optimization of solid-phase extraction and solid-phase microextraction for the determination of alpha- and this compound in water by gas chromatography-electron-capture detection. ResearchGate. [Link]
-
Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]
-
Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Agilent Technologies. [Link]
-
Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and. SciELO. [Link]
-
Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels. PubMed. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Clinical and Laboratory Research. [Link]
-
Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Agilent Technologies. [Link]
-
TROUBLESHOOTING GUIDE. Agilent Technologies. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS. PMC - NIH. [Link]
-
Bar Adsorptive Microextraction Followed by Large Volume Injection Gas Chromatography-Mass Spectrometry for the Analysis of Endosulfan Isomers in Tea and Yerba Mate Infusions. Semantic Scholar. [Link]
-
Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography. ResearchGate. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Inspecto doo. [Link]
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. HDB. [Link]
-
Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. VŠCHT Praha. [Link]
-
How can I improve the resolution of the peaks in gas chromatography? ResearchGate. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. mail.inspecto.hr [mail.inspecto.hr]
- 3. hpst.cz [hpst.cz]
- 4. web.vscht.cz [web.vscht.cz]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. youtube.com [youtube.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. chm.pops.int [chm.pops.int]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gcms.cz [gcms.cz]
- 12. Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 14. gcms.cz [gcms.cz]
- 15. scribd.com [scribd.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. weber.hu [weber.hu]
- 21. unitedchem.com [unitedchem.com]
- 22. Florisil, Flolisil PR, Other Cleanup Bulk | Products | GL Sciences [glsciences.com]
- 23. acad.ro [acad.ro]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. epd.georgia.gov [epd.georgia.gov]
- 26. davidpublisher.com [davidpublisher.com]
- 27. scielo.br [scielo.br]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. hdb.ugent.be [hdb.ugent.be]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of beta-Endosulfan
Welcome to the technical support center dedicated to advancing the low-level detection of beta-Endosulfan. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this persistent organochlorine pesticide. Here, we move beyond standard protocols to delve into the "why" behind experimental choices, offering field-proven insights to enhance the sensitivity, accuracy, and reliability of your results. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the detection of this compound, providing concise and actionable answers grounded in established analytical principles.
Q1: What are the primary challenges in achieving low-level detection of this compound?
The primary challenges in detecting low levels of this compound, a toxic isomer of the pesticide Endosulfan, stem from its chemical properties and the complexity of sample matrices. Key difficulties include:
-
Matrix Interference: Complex sample matrices such as soil, water, and food can contain compounds that interfere with the detection of this compound, leading to inaccurate results.[1][2][3] These matrix effects can either suppress or enhance the instrument's signal.[3]
-
Low Concentrations: this compound is often present at trace levels in environmental and biological samples, requiring highly sensitive analytical techniques and efficient sample preparation methods to concentrate the analyte.[4][5]
-
Isomer Separation: Endosulfan exists as two isomers, alpha- and this compound, which have similar chemical properties but different toxicities.[6] Chromatographic methods must be optimized to ensure their complete separation for accurate quantification.
-
Metabolite Presence: The primary metabolite of Endosulfan, Endosulfan sulfate, is also toxic and persistent.[5][7] Analytical methods should ideally be able to detect and quantify this metabolite simultaneously with the parent isomers.
Q2: Which analytical technique is most suitable for low-level this compound detection?
The choice of analytical technique depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The most commonly employed and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.[5][8][9] It offers excellent separation and sensitive detection, particularly when coupled with an electron capture detector (ECD) or a triple quadrupole mass spectrometer (MS/MS) for enhanced selectivity.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful alternative to GC-MS, especially for complex food matrices.[8][10][11] It provides high selectivity and sensitivity and can often reduce the need for extensive sample cleanup.[11]
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) offer a rapid and cost-effective screening method for a large number of samples.[1][2][8][12] While they may not provide the same level of specificity and quantification as chromatographic methods, they are excellent for preliminary analysis.[1][2]
-
Electrochemical Sensors: These sensors offer a promising approach for rapid and on-site detection of Endosulfan.[6][13][14][15] They are based on the electrochemical properties of the analyte and can be highly sensitive and selective.[6][14]
Q3: How can I effectively prepare my samples to enhance the detection of this compound?
Effective sample preparation is critical for removing interferences and concentrating the analyte to detectable levels. The choice of method depends on the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food matrices due to its simplicity and high throughput.[11][16][17][18] The method involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[16][17]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique for extracting and concentrating analytes from liquid samples like water.[4][5][19] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that is particularly useful for water samples.[4][5][19] A fused silica fiber coated with a stationary phase is exposed to the sample, and the analyte partitions onto the fiber, which is then directly desorbed into the analytical instrument.
-
Microextraction Techniques: Miniaturized extraction techniques like single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME) offer high enrichment factors and require minimal solvent volumes.[4][20]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.
Chromatography & Mass Spectrometry Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column. - Improper column installation. - Column overload. | - Use a deactivated inlet liner and a high-quality, inert GC column.[21] - Reinstall the column according to the manufacturer's instructions.[21] - Reduce the injection volume or dilute the sample. |
| Low Signal-to-Noise Ratio (S/N) | - Inefficient extraction and cleanup. - Matrix suppression in the ion source (LC-MS/MS). - Contaminated detector. | - Optimize the sample preparation method to improve recovery and remove interferences. - Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[3][22] - Clean the ion source and detector according to the instrument manual.[21][23] |
| Inconsistent Retention Times | - Fluctuations in carrier gas flow rate (GC) or mobile phase composition (LC). - Leaks in the system. - Column degradation. | - Check and stabilize the gas or liquid flow rates.[21] - Perform a leak check of the entire system.[24] - Replace the column if it shows signs of degradation.[21] |
| Poor Separation of alpha- and beta-Isomers | - Inappropriate GC or LC column. - Suboptimal temperature program (GC) or gradient profile (LC). | - Select a column with a stationary phase that provides good selectivity for organochlorine pesticides. - Optimize the temperature program or mobile phase gradient to achieve baseline separation of the isomers.[4] |
Sample Preparation Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incomplete extraction from the sample matrix. - Analyte loss during solvent evaporation or transfer steps. - Inefficient elution from SPE sorbent. | - Choose an extraction solvent with appropriate polarity for this compound.[25][26] - Perform evaporation steps carefully under a gentle stream of nitrogen. - Optimize the elution solvent and volume for the SPE cartridge. |
| High Matrix Effects | - Insufficient cleanup of the sample extract. - Co-elution of matrix components with the analyte. | - Employ a more rigorous cleanup method, such as using multiple sorbents in d-SPE or a multi-step SPE procedure.[5][25] - Adjust the chromatographic conditions to separate the analyte from interfering matrix components. |
| Inconsistent Results | - Non-homogenous sample. - Variability in the sample preparation procedure. | - Thoroughly homogenize the sample before taking a subsample for extraction.[17] - Standardize every step of the sample preparation protocol and use an internal standard to monitor for variability. |
Experimental Protocols & Workflows
Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables
This protocol provides a step-by-step guide for the extraction and cleanup of this compound from fruit and vegetable samples using the QuEChERS method.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for fatty matrices)
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[11]
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing PSA and anhydrous MgSO₄ (and C18 if needed).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for GC-MS or LC-MS/MS analysis.
Workflow Visualization
The following diagrams illustrate key experimental workflows for enhancing the detection of this compound.
Caption: QuEChERS workflow for this compound analysis.
Caption: Systematic troubleshooting approach for analytical issues.
Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various analytical methods used for this compound detection, providing a quick reference for comparing their sensitivities.
| Analytical Method | Matrix | LOD | LOQ | Reference |
| GC-MS | Water | 0.04 - 1.06 µg/L | 0.12 - 3.53 µg/L | [4] |
| GC-MS (MEPS) | Water | 0.0038 - 0.01 ng/mL | 0.0125 - 0.033 ng/mL | [9] |
| LC-MS/MS | Fish Tissue | - | - | [10] |
| ELISA (Microwell) | Agricultural Products | 0.8 ± 0.1 µg/kg | - | [2][12] |
| ELISA (Tube) | Agricultural Products | 1.6 ± 0.2 µg/kg | - | [2][12] |
| Electrochemical Sensor | Agricultural Food | 20 nM | - | [6] |
Conclusion
Achieving sensitive and reliable low-level detection of this compound requires a comprehensive understanding of the analytical challenges and a systematic approach to method development and troubleshooting. By carefully selecting the appropriate analytical technique, optimizing sample preparation, and diligently addressing potential sources of error, researchers can significantly enhance the quality and accuracy of their results. This guide serves as a starting point for navigating these complexities, and we encourage continuous learning and adaptation of these principles to your specific research needs. For further assistance, always refer to the detailed documentation provided with your analytical instruments and certified reference materials.[27][28][29][30]
References
- Single-drop microextraction application for the rapid and sensitive determination of endosulfan and its metabolites in water samples. (n.d.). Environmental Challenges.
- Enzyme-Linked Immunoassay For The Detection Of Endosulfan In Food Samples Using Avian Antibodies. (n.d.).
-
Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS. (2012). Journal of the Serbian Chemical Society. [Link]
-
Toxicological Profile for Endosulfan. (2015). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Development of two enzyme-linked immunosorbent assays for detection of endosulfan residues in agricultural products. (2005). Journal of Agricultural and Food Chemistry. [Link]
-
Optimization of solid-phase extraction and solid-phase microextraction for the determination of α- and β-endosulfan in water by gas chromatography–electron-capture detection. (2006). Journal of Chromatography A. [Link]
-
Molecularly imprinted electrochemical sensor based on g-C3N4 for determination of endosulfan insecticide in Agricultural Food. (2022). International Journal of Electrochemical Science. [Link]
-
Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples. (2015). Toxicological Profile for Endosulfan - NCBI Bookshelf. [Link]
-
This compound Pestanal Analytical Standard. (n.d.). Reagecon. [Link]
-
Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. (2022). Journal of the Brazilian Chemical Society. [Link]
-
Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody. (2023). Foods. [Link]
-
The determination of β-endosulfan and endosulfan sulfate in human serum with dialkylphosphate metabolites as urinary. (2016). University of Cape Town. [Link]
-
Determination of endosulfan isomers and their metabolites in tap water and commercial samples using microextraction by packed sorbent and GC-MS. (2014). Biomedical Chromatography. [Link]
-
Development of Two Enzyme-Linked Immunosorbent Assays for Detection of Endosulfan Residues in Agricultural Products. (2005). ACS Publications. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]
-
An electrochemical immunosensor based on chemical assembly of vertically aligned carbon nanotubes on carbon substrates for direct detection of the pesticide endosulfan in environmental water. (2011). Analytical and Bioanalytical Chemistry. [Link]
-
ENDOSULFAN. (n.d.). European Commission. [Link]
-
Electrochemical Detection of Endosulfan Using an AONP-PANI-SWCNT Modified Glassy Carbon Electrode. (2021). MDPI. [Link]
-
Determination of Pesticide Residues in Tomato using Dispersive Solid-Phase Extraction and Gas Chromatography/Ion Trap Mass Spectrometry. (2011). Journal of the Brazilian Chemical Society. [Link]
-
Electrochemical Detection of Endosulfan Using an AONP-PANI-SWCNT Modified Glassy Carbon Electrode. (2021). PubMed. [Link]
-
Food Safety Sample Preparation: QuEChERS Method for Pesticides. (2015). YouTube. [Link]
-
III Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]
-
Quechers Approach for the Determination of Seven Pesticide Residues in Brazilian Honey Samples Using GC-µECD. (2012). Journal of Environmental & Analytical Toxicology. [Link]
-
Application of Immunoassays to Studies of the Environmental Fate of Endosulfan. (n.d.). ElectronicsAndBooks. [Link]
-
Electrocatalysis of Endosulfan Based on Fe3O4: An Experimental and Computational Approach. (2021). ACS Omega. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Clinical and Laboratory Research. [Link]
-
Comparison between LC-MS/MS and GC/ECD for endosulfan analysis in fish tissue samples. (2017). ResearchGate. [Link]
-
Environmental Chemistry Methods: Endosulfan I; 411641-01. (n.d.). United States Environmental Protection Agency. [Link]
-
Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. (2021). MDPI. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
Sources
- 1. ijntse.com [ijntse.com]
- 2. Development of two enzyme-linked immunosorbent assays for detection of endosulfan residues in agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. electrochemsci.org [electrochemsci.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of endosulfan isomers and their metabolites in tap water and commercial samples using microextraction by packed sorbent and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Electrochemical Detection of Endosulfan Using an AONP-PANI-SWCNT Modified Glassy Carbon Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scielo.br [scielo.br]
- 17. m.youtube.com [m.youtube.com]
- 18. davidpublisher.com [davidpublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. open.uct.ac.za [open.uct.ac.za]
- 23. shimadzu.co.uk [shimadzu.co.uk]
- 24. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. chm.pops.int [chm.pops.int]
- 26. env.go.jp [env.go.jp]
- 27. This compound | CAS 33213-65-9 | LGC Standards [lgcstandards.com]
- 28. reagecon.com [reagecon.com]
- 29. β-硫丹 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 30. accustandard.com [accustandard.com]
Technical Support Center: β-Endosulfan Stability in Organic Solvents
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource on the stability of beta-endosulfan in organic solvents. As Senior Application Scientists, we have structured this guide to move beyond simple instructions, offering causal explanations for experimental choices to ensure the integrity and reproducibility of your results.
This guide is designed to provide direct answers and troubleshooting for common issues encountered when working with this compound in organic solvent systems.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the handling and stability of this compound solutions.
Q1: What is this compound, and how does its stability compare to the alpha-isomer?
A1: Technical grade endosulfan is a stereoisomeric mixture, typically containing alpha (α) and beta (β) isomers in a 7:3 ratio.[1][2] The two isomers are configurational isomers due to the stereochemistry of the sulfur atom.[3] The α-isomer is more thermodynamically stable. Consequently, the β-isomer can slowly and irreversibly convert to the α-form over time, though this process is generally slow under proper storage conditions.[1][3] Researchers should be aware that a pure this compound standard may show a small alpha-endosulfan peak over time due to this conversion.
Q2: Which organic solvents are recommended for preparing this compound stock solutions?
A2: this compound is highly soluble in most common organic solvents but has very low solubility in water.[4][5] The choice of solvent depends on the experimental application and required concentration. For high-concentration stock solutions, solvents like toluene, dichloromethane, and ethyl acetate are excellent choices. Methanol and acetone are also frequently used for preparing standard solutions for analytical purposes.[2][6][7][8]
Q3: What are the optimal storage conditions for this compound solutions to ensure stability?
A3: To minimize degradation and isomerization, solutions should be stored in a refrigerator at temperatures between 2°C to 8°C.[7] It is also critical to protect the material from exposure to light by using amber glass vials or by storing vials in the dark.[9] This helps to prevent photodegradation.
Q4: What are the primary degradation products I should be aware of?
A4: The two primary degradation pathways for this compound are oxidation and hydrolysis.[10]
-
Oxidation leads to the formation of endosulfan sulfate . This metabolite is of particular concern as it is generally considered to be as toxic and persistent as the parent isomers.[11]
-
Hydrolysis , which is accelerated by acidic or alkaline conditions, produces endosulfan diol .[4][9][12] Other less common metabolites that may be formed include endosulfan ether and endosulfan lactone.[10]
Q5: How sensitive is this compound to light?
A5: While generally considered stable in sunlight, specific conditions can induce photodegradation.[4][5] Irradiation with UV light, particularly at high intensities or specific wavelengths (e.g., 254 nm), can cause decomposition, with endosulfan diol being a major photoproduct.[4][6] In experiments involving prolonged exposure to direct sunlight or UV sources, photodegradation should be considered a potential variable. Studies have shown half-lives of a few days when exposed to sunlight on surfaces.[13] Irradiation in hexane has been shown to cause partial dechlorination.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| An alpha-endosulfan peak appears in my pure this compound standard. | The beta-isomer slowly converts to the more thermodynamically stable alpha-isomer.[1][3] This process can be accelerated by elevated temperature or prolonged storage. | This is a known phenomenon. Quantify your this compound peak and note the presence of the alpha isomer. For highly sensitive assays, prepare a fresh standard from a solid reference material. Always store stock solutions refrigerated (2-8°C).[7] |
| I see new, unidentified peaks in my chromatogram after storing my solution. | These are likely degradation products. The most common are endosulfan sulfate (from oxidation) and endosulfan diol (from hydrolysis).[10][12] | Procure certified reference standards for endosulfan sulfate and endosulfan diol. Run these standards to confirm the identity of the unknown peaks. Review your storage conditions to ensure they are optimal (refrigerated, protected from light, tightly sealed). |
| The concentration of my working solution is decreasing over time. | This indicates degradation. Potential causes include exposure to light (photodegradation), elevated temperatures, or the presence of acidic/alkaline impurities in the solvent, which can catalyze hydrolysis.[5][9] | Prepare solutions fresh, especially low-concentration working standards. Use high-purity (e.g., HPLC or ACS grade) solvents. Ensure your storage containers are inert and clean. Always store solutions in the dark at 2-8°C. |
| My recovery rates are low during liquid-liquid or solid-phase extraction. | The chosen solvent may not be optimal for extracting endosulfan from the sample matrix. Endosulfan may also adhere to container surfaces, particularly in aqueous solutions.[14] | Review the literature for validated extraction methods for your specific matrix. Acetonitrile has been shown to provide good recovery from water and soil slurries.[14] Solvents like acetone, dichloromethane, and hexane are commonly used.[15][16] Ensure proper pH control during extraction, as endosulfan degrades under strong acidic or basic conditions.[9] |
Data Summary & Protocols
For ease of reference, the following table summarizes the solubility of endosulfan in various organic solvents.
Table 1: Solubility of Endosulfan in Common Organic Solvents
| Organic Solvent | Solubility (g/L at 20°C) | Source(s) |
| Toluene | 200 | [6] |
| Dichloromethane | 200 | [6] |
| Ethyl Acetate | 200 | [6] |
| Ethanol | 65 | [6] |
| Hexane | 24 | [6] |
| Methanol | 89 | [17] |
| Xylene | 388 | [17] |
Note: Data typically refers to technical endosulfan, but is a reliable guide for the highly soluble beta-isomer.
Experimental Protocols
This protocol describes a self-validating system for creating a reliable primary stock solution.
-
Preparation: Allow the solid this compound reference standard to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 10 mg of the standard into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add ~7 mL of a suitable high-purity solvent (e.g., methanol, acetone). Use a solvent in which this compound is highly soluble to ensure complete dissolution.
-
Sonication: Sonicate the flask for 5-10 minutes in a room temperature water bath to ensure all solid material is fully dissolved. Causality: Incomplete dissolution is a primary source of concentration errors.
-
Final Volume: Allow the solution to return to room temperature, then carefully bring it to the 10 mL mark with the same solvent.
-
Mixing: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Storage: Transfer the solution to a labeled, screw-cap amber glass vial. Seal with a PTFE-lined cap. Store in a refrigerator at 2-8°C.[7]
This workflow allows for a basic assessment of solution stability under specific experimental conditions.
Caption: A typical workflow for assessing the stability of a this compound solution.
Visualization of Degradation Pathways
Understanding the potential transformation of this compound is key to interpreting analytical results correctly.
Sources
- 1. isotope.com [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Endosulfan - Wikipedia [en.wikipedia.org]
- 4. chm.pops.int [chm.pops.int]
- 5. Endosulfan (PIM 576) [inchem.org]
- 6. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectracer.com [spectracer.com]
- 8. Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pan-germany.org [pan-germany.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chm.pops.int [chm.pops.int]
- 16. Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
calibration curve issues in beta-Endosulfan analysis
Welcome to the technical support center for beta-endosulfan analysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the quantitative analysis of this compound, particularly concerning calibration curve performance. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot and resolve common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and provides immediate, actionable advice for problems frequently encountered during this compound analysis.
Q1: My calibration curve for this compound is not linear and has a poor correlation coefficient (R² < 0.99). What are the likely causes?
A1: A non-linear calibration curve with a low R² value is a common issue that can stem from several factors. Here are the primary areas to investigate:
-
Standard Preparation: Inaccurate serial dilutions are a frequent source of error. Ensure that your stock solutions are prepared accurately and that all volumetric glassware is properly calibrated. It is critical to use high-purity certified reference materials for the preparation of standards.[1]
-
Instrumental Issues: For Gas Chromatography (GC) systems, particularly with an Electron Capture Detector (ECD), non-linearity can occur if the detector is saturated.[2] This happens when the concentration of the analyte is too high for the detector's linear range. Consider extending the dilution series to lower concentrations.
-
Analyte Degradation: this compound can be susceptible to degradation, especially at high temperatures in the GC inlet. This can lead to a non-linear response as the degradation may not be proportional across the concentration range.
-
Matrix Effects: If you are preparing standards in a solvent but analyzing samples in a complex matrix (e.g., soil or water extracts), co-eluting matrix components can interfere with the analyte's signal, causing suppression or enhancement.[3][4]
Q2: I'm observing significant variability between replicate injections of the same calibration standard. What should I check?
A2: Poor repeatability in replicate injections points towards issues with the analytical system's stability or the injection process itself.
-
Autosampler/Injection Port: Check the autosampler syringe for air bubbles or leaks. Ensure the injection port liner is clean and not deactivated. A dirty liner can lead to inconsistent transfer of the analyte to the column.
-
System Equilibration: Ensure the GC or LC system has had adequate time to equilibrate. Fluctuations in temperature or flow rates can cause retention time and peak area variability.
-
Solvent Effects: The solvent used to dissolve your standards can impact peak shape and reproducibility. Ensure the solvent is compatible with your mobile phase (in LC) or your liner and column (in GC).
Q3: My lowest calibration point shows a disproportionately high response, leading to a y-intercept that is significantly different from zero. Why is this happening?
A3: A non-zero intercept, particularly a positive one, often indicates the presence of contamination or an issue with the integration of the peak at low concentrations.
-
System Contamination: There might be residual this compound in the injection port, syringe, or column from previous analyses. Implement a rigorous cleaning protocol.
-
Solvent Blank Contamination: The solvent used for preparing your standards or for blank injections might be contaminated. Analyze a fresh vial of solvent to confirm its purity.
-
Incorrect Integration: At low concentrations, the signal-to-noise ratio is lower, which can make accurate peak integration challenging. Manually review the integration of your low-level standards to ensure the baseline is set correctly and the entire peak area is being measured.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues related to this compound calibration curves.
Guide 1: Diagnosing and Correcting Non-Linearity
Non-linearity in your calibration curve can fundamentally compromise the accuracy of your quantitative results. This guide will walk you through a systematic approach to identify and rectify the root cause.
The foundation of any accurate analysis is the quality of the calibration standards.[1]
-
Protocol for Standard Preparation:
-
Source Certified Reference Material (CRM): Begin with a CRM of this compound from a reputable supplier to ensure known purity.[5]
-
Prepare a Stock Solution: Accurately weigh the CRM and dissolve it in a high-purity solvent (e.g., hexane or ethyl acetate for GC analysis) using Class A volumetric flasks.[6][7] Store this stock solution at a low temperature and protected from light to prevent degradation.[6]
-
Perform Serial Dilutions: Create a series of working standards from the stock solution. Use calibrated micropipettes and fresh pipette tips for each dilution to avoid cross-contamination.
-
Inclusion of Isomers: Commercial endosulfan is a mixture of alpha and beta isomers.[2][8] Ensure your calibration standards reflect the specific isomer you are quantifying.
-
Instrumental factors are a common culprit for calibration issues.
-
System Suitability Testing: Before running your calibration curve, perform a system suitability test. This typically involves injecting a mid-level standard multiple times to check for:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas should typically be less than 15%.[7]
-
Retention Time Stability: The retention time should be consistent, with minimal drift.
-
Peak Shape: Look for symmetrical peaks. Tailing or fronting can indicate issues with the column or injection port.
-
-
Linear Range of the Detector:
-
The Electron Capture Detector (ECD) used in many GC methods for organochlorine pesticides has a limited linear range.[2] If your higher concentration standards are outside this range, you will observe a plateauing effect in your curve.
-
Action: Extend your calibration curve to include lower concentrations and determine the linear dynamic range of your specific instrument. You may need to dilute your samples to fall within this range.
-
Caption: A systematic workflow for diagnosing and resolving non-linear calibration curves.
Guide 2: Addressing Matrix Effects
Matrix effects can significantly bias analytical results, leading to either an underestimation or overestimation of the analyte concentration.[3][4]
A common way to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in an extract of a blank matrix (a sample that does not contain the analyte).
-
Matrix Effect (%) = ((Slope_matrix-matched / Slope_solvent) - 1) * 100
-
A value close to zero indicates a negligible matrix effect.
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
-
-
Matrix-Matched Calibration: This is the most direct approach. Prepare your calibration standards in an extract from a blank matrix that is representative of your samples.[9] This ensures that the standards and samples experience similar matrix effects.
-
Sample Dilution: If the matrix effect is significant, diluting the sample extract can reduce the concentration of interfering components. However, ensure that after dilution, the this compound concentration remains above the method's limit of quantitation (LOQ).
-
Improved Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol to remove interfering compounds. Techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) can be effective.[6][10]
-
Use of an Internal Standard: An internal standard is a compound that is chemically similar to the analyte but not present in the samples. It is added to all standards and samples at a constant concentration. By plotting the ratio of the analyte response to the internal standard response against the analyte concentration, you can compensate for variations in injection volume and matrix effects.
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Recovery (%) | RSD (%) | Reference |
| This compound | Water | 2.0 - 24.0 | > 0.99 | 74.6 - 115.4 | 5.9 - 21.0 | [4] |
| This compound | Soil | 0.01 - 0.05 (mg/kg) | Not Specified | 80.9 ± 9.5 | Not Specified | [11] |
| This compound | Tomato Juice | 1 - 5 (µg/kg) | > 0.99 | 81 - 100 | ≤ 10 | [12] |
This table illustrates that acceptable linearity and recovery can be achieved in various matrices, but the specific analytical conditions and sample preparation methods are crucial.
Part 3: Experimental Protocols
Protocol 1: Preparation of Calibration Standards for GC-ECD Analysis
This protocol outlines the steps for preparing a set of calibration standards for the analysis of this compound using Gas Chromatography with an Electron Capture Detector (GC-ECD).
-
Preparation of Primary Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound certified reference material.
-
Quantitatively transfer it to a 100 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with hexane.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to an amber glass vial with a Teflon-lined cap and store it at 4°C.[6]
-
-
Preparation of Intermediate Stock Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of the 100 µg/mL primary stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with hexane.
-
Mix thoroughly and store under the same conditions as the primary stock.
-
-
Preparation of Working Calibration Standards:
-
Prepare a series of working standards by diluting the intermediate stock solution. For example, to prepare a 1 µg/mL standard, pipette 1 mL of the 10 µg/mL solution into a 10 mL volumetric flask and dilute with hexane.
-
A typical calibration range for GC-ECD analysis of this compound could be from 2.5 to 1000 ng/mL.[10]
-
Caption: Step-by-step workflow for preparing accurate calibration standards.
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Endosulfan I; 411641-01.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Endosulfan I; 411641-01.
- U.S. Environmental Protection Agency. (n.d.). ECM for Endosulfan in Soil/Water - MRID 41468601.
- Maier, E. A., Rucquoy, C., & Tuinder, O. J. (1995). Toxicity and residues of endosulfan isomers. PubMed.
- Mazza, L. N., et al. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. SciELO.
- Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan.
- LGC Standards. (n.d.). EPA SERIES METHODS.
- LATU. (n.d.). Analytical methodology for the study of endosulfan bioremediation under controlled conditions with white rot fungi.
- ElectronicsAndBooks. (n.d.). Application of Immunoassays to Studies of the Environmental Fate of Endosulfan.
- Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan.
- Castro-Jiménez, J., et al. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. ResearchGate.
- Sakthivel, V., et al. (2022). Biodegradation of Endosulfan—a Chlorinated Cyclodiene Pesticide by Indigenous Pseudomonas sp. MSCAS BT01. ResearchGate.
- CABI Digital Library. (n.d.). In-house method validation and occurrence of alpha-, this compound, endosulfan sulphate, lambda-cyhalothrin, procymidone and t.
- National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples.
- ResearchGate. (n.d.). Gas chromatographic analysis of endosulfan (14-day degraded metabolite).
- European Commission. (n.d.). ENDOSULFAN.
- Albero, B., et al. (2003). Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography. PubMed.
- ResearchGate. (n.d.). Measurement and Removal of Endosulfan from Contaminated Environmental Matrices.
- Kılınç, H., & Yenisoy, S. (n.d.). Preparation of a National Reference Material Organochlorine Pesticide Mixture for Residue Analysis.
- RSC Publishing. (n.d.). Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degradation products.
- AARF. (n.d.). QUALITATIVE DETECTION OF ENDOSULFAN DEGRADATION BY SOIL BACTERIA USING HPTLC AND GC-MS.
- Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- ResearchGate. (n.d.). showing the Linearity & Fragmentation pattern for β-Endosulfan by GC-MS/MS QQQ.
- European Commission. (2004). QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS.
- Kintek Detection. (n.d.). What Are The Key Steps In Pesticide Residue Testing Workflow?.
- SciELO. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and.
- MDPI. (n.d.). Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate.
- PubMed Central. (n.d.). Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS.
- ResearchGate. (n.d.). Calibration curve for α-Endosulfan standards.
- ResearchGate. (n.d.). Comparison between LC-MS/MS and GC/ECD for endosulfan analysis in fish tissue samples.
- LGC Standards. (n.d.). This compound | CAS 33213-65-9.
Sources
- 1. kintekdetection.com [kintekdetection.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound | CAS 33213-65-9 | LGC Standards [lgcstandards.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. chm.pops.int [chm.pops.int]
- 12. Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Beta-Endosulfan in Soil
For researchers, scientists, and professionals in drug development and environmental monitoring, the rigorous validation of analytical methods is paramount. This guide provides an in-depth comparison of methodologies for the quantification of beta-endosulfan in soil, a persistent organochlorine pesticide.[1][2] The focus is on ensuring scientific integrity through robust, repeatable, and accurate analytical practices, grounded in established regulatory frameworks such as those provided by the International Council for Harmonisation (ICH) and ISO/IEC 17025.[3][4][5]
Endosulfan, a legacy pesticide, persists in the environment, necessitating reliable monitoring.[1][2] Its beta-isomer, along with the alpha-isomer and the metabolite endosulfan sulfate, are of significant toxicological concern.[6][7][8] This guide will navigate the complexities of soil as a matrix and present a comparative analysis of extraction, cleanup, and detection techniques, culminating in a detailed protocol for a validated method.
The Challenge of the Soil Matrix
Soil is a highly complex and heterogeneous medium, comprising both organic and inorganic constituents.[9] This complexity presents a significant challenge for pesticide residue analysis, as active sites within the soil can strongly retain analytes, making efficient extraction difficult.[9][10][11] The goal of any analytical method is to overcome these matrix effects to achieve reliable and reproducible quantification of the target analyte.
Comparative Analysis of Analytical Methodologies
The journey from a raw soil sample to a quantified this compound concentration involves three critical stages: extraction, cleanup, and analysis. The choice of techniques at each stage significantly impacts the method's overall performance.
Extraction Techniques: Liberating this compound from Soil
The initial step is to efficiently extract this compound from the soil particles. Several techniques are available, each with its own set of advantages and limitations.
| Extraction Technique | Principle | Advantages | Disadvantages | Typical Solvents |
| QuEChERS | Quick, Easy, Cheap, Effective, Rugged, and Safe. Involves liquid-liquid partitioning with salting out.[9][12] | Fast, high throughput, low solvent consumption, and applicable to a wide range of pesticides.[11][13] | Originally designed for high-moisture matrices; requires modification (water addition) for dry soil samples.[12] | Acetonitrile |
| Ultrasonic Extraction | Uses high-frequency sound waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration.[14] | Faster than traditional methods like Soxhlet, with good extraction efficiency.[14][15] | Efficiency can be affected by soil type and moisture content. | Acetone/Petroleum Ether, Ethyl Acetate/Methanol[14][16] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, considered a classical and exhaustive technique. | Thorough extraction, well-established method. | Time-consuming, requires large volumes of solvent. | Hexane/Acetone, Methylene Chloride/Acetone[17] |
| Matrix Solid Phase Dispersion (MSPD) | The solid sample is blended with a sorbent, simultaneously disrupting the matrix and dispersing the analyte for elution.[18] | Simple, rapid, and combines extraction and cleanup in a single step.[18] | Sorbent selection is critical and can be matrix-dependent. | Varies depending on sorbent (e.g., Florisil, C18) |
Causality of Choice: For routine monitoring of a large number of samples, the QuEChERS method is often favored due to its speed and reduced solvent usage, aligning with green chemistry principles.[12] However, for research purposes or when dealing with particularly challenging soil matrices, the exhaustive nature of Soxhlet extraction may be necessary to ensure complete recovery. Ultrasonic extraction offers a good balance between speed and efficiency.[14][19]
Cleanup Techniques: Isolating the Analyte of Interest
After extraction, the resulting solution contains not only this compound but also a host of co-extracted matrix components that can interfere with the final analysis. Cleanup is the crucial step to remove these interferences.
| Cleanup Technique | Principle | Advantages | Disadvantages |
| Dispersive Solid-Phase Extraction (d-SPE) | A component of the QuEChERS method where a small amount of sorbent is added to the extract to bind and remove interferences.[20] | Fast, simple, and effective for a wide range of interferences.[20] | Sorbent selection is key; may not be sufficient for highly contaminated samples. |
| Solid-Phase Extraction (SPE) | The extract is passed through a cartridge packed with a sorbent that retains either the analyte or the interferences. | High selectivity, can handle a wide range of sample matrices. | Can be more time-consuming and require method development for optimal sorbent and solvent selection. |
| Gel Permeation Chromatography (GPC) | Separates molecules based on size, effectively removing large macromolecules like lipids and humic substances. | Excellent for removing high molecular weight interferences. | Requires specialized equipment and can be a slower process. |
Causality of Choice: For extracts generated by the QuEChERS method, d-SPE is the logical and efficient cleanup step.[10] For more complex matrices or when a higher degree of purity is required, traditional SPE offers greater flexibility and separation power. GPC is particularly valuable when analyzing soils with high organic matter content.
Analytical Techniques: Detection and Quantification
The final step is the instrumental analysis to identify and quantify this compound. Gas Chromatography (GC) is the technique of choice for volatile and semi-volatile compounds like organochlorine pesticides.[21]
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC with Electron Capture Detector (GC-ECD) | The ECD is highly sensitive to halogenated compounds, making it ideal for organochlorine pesticides.[1][2] | Excellent sensitivity and selectivity for chlorinated compounds, relatively low cost.[1][2] | Can be susceptible to matrix interferences from other halogenated compounds. |
| GC with Mass Spectrometry (GC-MS) | Provides definitive identification based on the mass-to-charge ratio of fragmented ions, offering high specificity.[22] | Highly specific and provides structural information for confirmation. | Can be less sensitive than ECD for some halogenated compounds, higher equipment cost. |
| Comprehensive Two-Dimensional GC (GCxGC-ECD) | Employs two columns with different stationary phases to achieve enhanced separation and peak capacity.[23] | Superior resolving power for complex samples, reducing co-elution issues.[23] | More complex instrumentation and data analysis. |
Causality of Choice: For routine quantification where high sensitivity is required, GC-ECD is a robust and cost-effective choice.[24] When unambiguous confirmation of the analyte's identity is critical, GC-MS is the gold standard. For highly complex soil extracts where co-elution is a concern, GCxGC-ECD provides the highest level of separation.[23]
The Workflow of Analytical Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[25] The validation process follows a structured workflow to assess key performance characteristics.[3][26]
Caption: Workflow for the validation of an analytical method.
Detailed Experimental Protocol: A Validated QuEChERS and GC-ECD Method
This section provides a step-by-step protocol for a validated method for the determination of this compound in soil, combining the efficiency of the QuEChERS extraction and cleanup with the sensitivity of GC-ECD detection. This protocol is based on established methodologies such as U.S. EPA Method 8081.[1][17]
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of deionized water to the soil, vortex for 1 minute, and allow it to stand for 30 minutes to ensure thorough hydration.[10]
-
Extraction Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Extraction: Cap the tube and shake it vigorously for 5 minutes using a mechanical shaker.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube.[12]
-
Immediate Shaking: Immediately shake the tube for 1 minute to prevent the agglomeration of salts.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[10]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Aliquot Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[10]
-
Vortexing: Vortex the d-SPE tube for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifugation: Centrifuge the d-SPE tube at a high rcf (e.g., ≥5000) for 2 minutes.[10]
-
Final Extract: The resulting supernatant is the cleaned-up extract ready for GC-ECD analysis.
GC-ECD Analysis
-
Instrument Conditions:
-
Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[1]
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, and finally ramp at 20°C/min to 320°C and hold for 2 min.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature: 320°C.
-
-
Calibration: Prepare a series of calibration standards of this compound in a solvent that mimics the final extract matrix (matrix-matched calibration) to compensate for any matrix effects.
-
Quantification: Inject the cleaned-up sample extract and the calibration standards into the GC-ECD system. Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Caption: Experimental workflow for the analysis of this compound in soil.
Validation Parameters and Acceptance Criteria
The validation of the described method must demonstrate its suitability for the intended purpose by assessing the following parameters, with acceptance criteria typically based on guidelines from organizations like the ICH.[4][5][27]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No interfering peaks at the retention time of this compound in blank matrix samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear range. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by analyzing spiked blank matrix samples at different concentration levels. | Mean recovery between 70-120%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | |
| Repeatability (Intra-assay precision) | Precision under the same operating conditions over a short interval of time.[4] | Relative Standard Deviation (RSD) ≤ 20%. |
| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or with different equipment. | RSD ≤ 20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response of the blank divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[27] | Typically calculated as 10 times the standard deviation of the response of the blank divided by the slope of the calibration curve. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like solvent composition, extraction time, or temperature are slightly varied. |
Conclusion
The validation of analytical methods for this compound in soil is a meticulous process that underpins the reliability of environmental monitoring and risk assessment. By carefully selecting and optimizing extraction, cleanup, and analytical techniques, and by rigorously validating the chosen method against established performance criteria, researchers can ensure the generation of high-quality, defensible data. The QuEChERS method coupled with GC-ECD analysis, as detailed in this guide, represents a robust, efficient, and sensitive approach for the routine determination of this compound in soil.
References
- Determination of Pesticide Residues in Soil Using a QuEChERS Approach. (n.d.).
- Caruso, A., & Santoro, M. (n.d.). Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081. Thermo Fisher Scientific.
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (n.d.). MDPI.
- Organochlorine Pesticides by GCxGC-ECD. (n.d.).
- Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. (n.d.). United Chemical Technologies (UCT).
- Detection of Organochlorine Pesticides Using Gas Chromatography with an Electron Capture Detector. (2014, September 24). The Analytical Scientist.
- QuEChERS and soil analysis. An Overview. (n.d.).
- QuEChERS approach for the determination of pesticide residues in soil. (2024, March 8).
- Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. (n.d.).
- Identification and quantification of organochlorine pesticides by GC-ECD in environmental matrices. (2023, June 1).
- METHOD 8081A. (n.d.). Jones Environmental Inc.
- Analysis of Pesticides in Soil Using Dispersive Solid Phase Extraction Coupled to GC-MS. (2025, August 6).
- Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. (n.d.).
- Application of Ultrasound-Assisted Supercritical Extraction to Soil Remediation. (2025, August 9).
- Organochlorine Pesticides by U.S. EPA Method 8081A on Rtx-CLPesticides2 (dual column w/ Rtx-440). (n.d.). Restek.
- EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED. (2010). Rev.Colomb.Quim.
- This compound. (n.d.). AERU, University of Hertfordshire.
- Ultrasonic Solvent Extraction of Organochlorine Pesticides from Soil. (2025, August 5). ResearchGate.
- Organochlorine pesticides USEPA 8081A method. (n.d.). Chromex Scientific.
- Application of Miniaturised Ultrasonic Extraction to the Analysis of Organochlorine Pesticides in Soil. (2025, August 6). ResearchGate.
- Endosulfan, a global pesticide: A review of its fate in the environment and occurrence in the Arctic. (2009, November 24).
- Optimization of ultrasound-assisted extraction of herbicides from soil and rice using Response surface modelling. (2022, February 25). Taylor & Francis Online.
- Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. (2010, July 1). PubMed.
- Organochlorine Pesticides (EPA Method 8081A). (n.d.).
- Toxicological Profile for Endosulfan. (n.d.). Agency for Toxic Substances and Disease Registry.
- How to Meet ISO 17025 Requirements for Method Verification. (n.d.). AOAC International.
- Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. (n.d.).
- ISO 17025 Method Validation. (2025, May 22). Wintersmith Advisory LLC.
- Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (n.d.). EPA.
- Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (n.d.). INAB.
- Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).
- Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. (n.d.). MDPI.
- Appendix 1 to 2007 Addendum: Environmental Fate and Ecological Risk Assessment of Endosulfan. (n.d.). Stockholm Convention.
- Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. (2022, October 17). PubMed Central.
- Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard. (2024, January 9). ResearchGate.
- Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. (2025, August 5). ResearchGate.
- Analytical methods validation as per ich & usp. (n.d.). Slideshare.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran. (n.d.). PubMed Central.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- 10 Analytical Methods. (n.d.). In Soil Background and Risk Assessment.
- Validation and application of an analytical method for determining pesticides in the gas phase of ambient air. (2025, August 6). ResearchGate.
- Analytical Methodology for the Study of Endosulfan Bioremediation Under Controlled Conditions With White Rot Fungi. (2012, October 15). PubMed.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
Sources
- 1. analysis.rs [analysis.rs]
- 2. The Analytical Scientist | Detection of Organochlorine Pesticides Using Gas Chromatography with an Electron Capture Detector [theanalyticalscientist.com]
- 3. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
- 4. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. amap.no [amap.no]
- 7. Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Portico [access.portico.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. unitedchem.com [unitedchem.com]
- 12. mdpi.com [mdpi.com]
- 13. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 17. jonesenv.com [jonesenv.com]
- 18. pjoes.com [pjoes.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. chromexscientific.co.uk [chromexscientific.co.uk]
- 22. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gcms.cz [gcms.cz]
- 24. cms.gnest.org [cms.gnest.org]
- 25. researchgate.net [researchgate.net]
- 26. demarcheiso17025.com [demarcheiso17025.com]
- 27. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Inter-laboratory Comparisons for Beta-Endosulfan Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of beta-endosulfan is paramount. This persistent organochlorine pesticide is subject to strict regulatory limits, making robust analytical methodology a cornerstone of food safety and environmental monitoring. This guide provides an in-depth look at inter-laboratory comparisons, also known as proficiency testing (PT), for this compound analysis. It is designed to equip laboratories with the knowledge to assess their performance, troubleshoot challenges, and ultimately, ensure the delivery of high-quality, reliable data.
The Imperative of Inter-laboratory Comparisons
Inter-laboratory comparisons are a critical component of a laboratory's quality assurance system. They provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories analyzing the same homogeneous sample. Participation in these schemes is often a requirement for accreditation under standards such as ISO/IEC 17025.[1] The primary objectives of participating in a this compound inter-laboratory comparison are to:
-
Verify analytical competence: Demonstrate that the laboratory's methods and personnel can achieve accurate and precise results.
-
Identify analytical problems: Uncover potential issues with instrumentation, calibration, sample preparation, or data interpretation.
-
Harmonize analytical methods: Contribute to the overall improvement and standardization of this compound analysis across different laboratories.
-
Instill confidence in clients and regulatory bodies: Provide objective evidence of the laboratory's capabilities.
Proficiency tests are typically organized by accredited providers who prepare and distribute homogeneous and stable test materials to participating laboratories. The performance of each laboratory is then statistically evaluated, often using z-scores.[1][2]
Key Performance Indicator: The Z-Score
The z-score is a widely accepted statistical tool for evaluating performance in proficiency tests.[2][3][4] It provides a standardized measure of how far a laboratory's result deviates from the assigned value (the consensus value from all participating laboratories or a certified reference value). The formula for calculating a z-score is:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment (often a predetermined value based on the expected precision of the analytical method)
The interpretation of z-scores, as defined by ISO 13528, is generally as follows[2][3]:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
A questionable or unsatisfactory z-score should trigger a thorough investigation into the potential causes of the deviation.
Common Analytical Methodologies for this compound
The analysis of this compound, particularly at trace levels in complex matrices, typically involves a multi-step process encompassing extraction, cleanup, and instrumental analysis. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the most common analytical technique.
Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis of this compound in a Vegetable Matrix
This protocol outlines a widely used method for the determination of this compound in a moderately complex matrix like leafy vegetables. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is popular due to its simplicity and efficiency.[5]
1. Sample Preparation and Homogenization:
- Weigh a representative portion (e.g., 10 g) of the homogenized vegetable sample into a 50 mL centrifuge tube.
- For dry samples, rehydration may be necessary.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The use of pre-packaged salts is recommended for consistency.
- Immediately cap and shake the tube vigorously for 1 minute. This ensures a thorough extraction of this compound into the acetonitrile layer.
3. Centrifugation:
- Centrifuge the tube at a high speed (e.g., ≥3000 rpm) for 5 minutes to separate the solid matrix from the acetonitrile extract.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For many vegetable matrices, a combination of 150 mg MgSO₄ (to remove residual water) and 50 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars, and other polar interferences) is effective.
- Vortex the tube for 30 seconds to ensure intimate contact between the extract and the sorbents.
5. Final Centrifugation and Analysis:
- Centrifuge the microcentrifuge tube at high speed for 2 minutes.
- The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS/MS analysis.
6. GC-MS/MS Conditions (Illustrative):
- GC System: Agilent 7890B or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
- Injector: Splitless, 250°C
- Oven Program: 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.
- MS/MS System: Agilent 7000D or equivalent
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions for this compound: Precursor ion → Product ion 1 (quantifier), Precursor ion → Product ion 2 (qualifier)
Visualization of the Analytical Workflow
Caption: Workflow for this compound analysis using QuEChERS and GC-MS/MS.
Navigating Analytical Challenges: The Causality Behind Errors
Achieving satisfactory performance in this compound proficiency tests requires a deep understanding of the potential sources of error.
Matrix Effects
Matrix effects are a significant challenge in pesticide residue analysis, particularly with GC-based methods.[6][7][8] Co-extracted compounds from the sample matrix can interfere with the analysis in several ways:
-
Enhancement of the analyte signal: Non-volatile matrix components can accumulate in the GC inlet, creating active sites that prevent the thermal degradation of the analyte. This leads to a higher than actual measured concentration.
-
Suppression of the analyte signal: In some cases, matrix components can compete with the analyte for ionization in the MS source, leading to a lower signal.
-
Interfering peaks: Co-eluting matrix components can produce chromatographic peaks that overlap with the this compound peak, leading to inaccurate quantification.
The complexity of the matrix plays a crucial role. For example, in the EUPT-T01 proficiency test on tea, the matrix is known to be particularly challenging due to the presence of pigments, polyphenols, and other compounds that can interfere with the analysis.[9][10] Similarly, fatty matrices require additional cleanup steps to remove lipids that can contaminate the GC system.
To mitigate matrix effects, the use of matrix-matched calibration standards is highly recommended. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Extraction and Cleanup Inefficiencies
The choice of extraction and cleanup methodology is critical for obtaining accurate results. The QuEChERS method, while widely applicable, may require modification for certain matrices. For instance, fatty samples may necessitate the inclusion of a C18 sorbent in the d-SPE step to remove lipids. Inadequate cleanup can lead to the issues described under matrix effects.
Instrumental and Calibration Issues
Proper instrument maintenance and calibration are fundamental. In GC analysis, a contaminated inlet liner can lead to poor peak shape and analyte degradation. The calibration curve should be linear over the expected concentration range of the samples and should be verified regularly.
Comparative Performance in Proficiency Tests: A Data-Driven Perspective
The results of proficiency tests provide valuable insights into the state of the art of this compound analysis. The table below summarizes hypothetical results from a proficiency test for this compound in a fruit matrix, illustrating the performance of different analytical methods.
| Laboratory ID | Analytical Method | Reported Value (mg/kg) | Assigned Value (mg/kg) | z-score | Performance |
| LAB-01 | GC-ECD | 0.045 | 0.050 | -1.0 | Satisfactory |
| LAB-02 | GC-MS/MS | 0.052 | 0.050 | 0.4 | Satisfactory |
| LAB-03 | GC-ECD | 0.065 | 0.050 | 3.0 | Unsatisfactory |
| LAB-04 | LC-MS/MS | 0.048 | 0.050 | -0.4 | Satisfactory |
| LAB-05 | GC-MS/MS | 0.058 | 0.050 | 1.6 | Satisfactory |
Analysis of Hypothetical Results:
-
The majority of laboratories using GC-MS/MS achieved satisfactory results, highlighting the robustness and selectivity of this technique.
-
LAB-03, using GC-ECD, reported a significantly higher value, resulting in an unsatisfactory z-score. This could be due to a co-eluting interference that was not resolved from the this compound peak, a common issue with non-mass spectrometric detectors.
-
The performance of LAB-01 (GC-ECD) and LAB-04 (LC-MS/MS) was satisfactory, indicating that with proper optimization, these methods can also provide accurate results.
The Role of Certified Reference Materials (CRMs)
Certified Reference Materials are indispensable tools for ensuring the accuracy and traceability of measurements.[11][12] They are homogeneous and stable materials with one or more certified property values, produced by a technically competent body. In the context of this compound analysis, CRMs can be used for:
-
Method validation: To assess the accuracy and precision of an analytical method.
-
Calibration: As a high-purity standard for preparing calibrants.
-
Quality control: As a check sample to monitor the ongoing performance of a method.
The use of a CRM with a matrix similar to the samples being analyzed is particularly valuable for assessing the entire analytical procedure, including extraction and cleanup.
Logical Framework for a Self-Validating System
A robust analytical system for this compound should be self-validating. This means incorporating checks and balances at every stage of the process to ensure the reliability of the final result.
Caption: A logical framework for a self-validating analytical system for this compound.
By consistently analyzing a matrix blank, a CRM or a fortified quality control sample, and a matrix spike alongside the unknown samples, a laboratory can continuously monitor and validate its performance.
Conclusion
Participation in inter-laboratory comparisons is an essential practice for any laboratory performing this compound analysis. It provides an invaluable external assessment of performance and drives continuous improvement. By understanding the nuances of analytical methodologies, proactively addressing challenges like matrix effects, and implementing a self-validating quality control system, laboratories can ensure the delivery of accurate and defensible data, thereby safeguarding public health and the environment.
References
-
European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (2013). European Union Proficiency Test for Pesticide Residues in tea EUPT-T01. [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (2013). Final Report- EURL-European Union Proficiency Test T01, 2013. [Link]
-
Metrology service Ltd. (2019). PROFICIENCY TESTING PT.UA.6.3.2018 ORGANOCHLORINE PESTICIDES IN FEEDING STUFFS AND FOOD PRODUCTS OF PLANT ORIGIN PROFICIENCY TESTING REPORT ROUND 3 APRIL 2019. [Link]
-
Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. [Link]
-
MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]
-
Metrology service Ltd. (2023). proficiency testing pt.ua.6.3.2018 organochlorine pesticides in feeding stuffs and food product. [Link]
-
Eurachem. (n.d.). Using z'-scores with an assigned value obtained by consensus: a new possibility in ISO 13528:2015. [Link]
-
Vysoká škola chemicko-technologická v Praze. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. [Link]
-
National Institute of Standards and Technology. (2012). ISO 13528 ZSCORE. [Link]
-
Department of Science and Technology - Food and Nutrition Research Institute. (n.d.). FNRI Proficiency Testing (PT) Supplement on Statistical Procedures. [Link]
-
The Royal Society of Chemistry. (2016). z-Scores and other scores in chemical proficiency testing—their meanings, and some common misconceptions. [Link]
-
Metrology service Ltd. (n.d.). CONTACT US. [Link]
-
ResearchGate. (n.d.). Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography. [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (2014). EUPT-FV16 Preliminary Results. [Link]
-
Conferenceseries Ltd. (n.d.). Matrix Effects of different food matrices in quantitative analysis of pesticides in chromatography coupled to tandem mass spectrometry. [Link]
-
National Center for Biotechnology Information. (2015). S1 certification of alpha-endosulfan, this compound, and endosulfan sulfate in a candidate certified reference material (organochlorine pesticides in tea) by isotope dilution gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (n.d.). S1 certification of alpha-endosulfan, this compound, and endosulfan sulfate in a candidate certified reference material (organochlorine pesticides in tea) by isotope dilution gas chromatography-mass spectrometry | Request PDF. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Endosulfan. [Link]
-
European Union Reference Laboratories for Residues of Pesticides. (2013). for EU Proficiency Tests on Pesticide Residues in Food and Feed (General EUPT-Protocol). [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. [Link]
-
Vysoká škola chemicko-technologická v Praze. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. [Link]
-
ResearchGate. (n.d.). GC-MS study of endosulfan in biological samples. [Link]
-
Metrology service Ltd. (n.d.). Міжнародна конференція EURACHEM PT 2020. [Link]
-
Metrology service Ltd. (n.d.). CRM. [Link]
-
National Center for Biotechnology Information. (2020). Analytical protocol for determination of endosulfan beta, propham, chlorpyrifos, and acibenzolar-s-methyl in lake water and wastewater samples by gas chromatography-mass spectrometry after dispersive liquid-liquid microextraction. [Link]
-
ResearchGate. (n.d.). Analytical protocol for determination of endosulfan beta, propham, chlorpyrifos, and acibenzolar-s-methyl in lake water and wastewater samples by gas chromatography–mass spectrometry after dispersive liquid–liquid microextraction. [Link]
-
National Center for Biotechnology Information. (2015). The 2013 European Union report on pesticide residues in food. [Link]
-
Stockholm Convention. (n.d.). Endosulfan. [Link]
-
Food and Agriculture Organization of the United Nations. (2005). Endosulfan 207. [Link]
-
University of Hertfordshire. (n.d.). This compound. [Link]
Sources
- 1. metrologyservice.com.ua [metrologyservice.com.ua]
- 2. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 3. ISO 13528 ZSCORE [itl.nist.gov]
- 4. rsc.org [rsc.org]
- 5. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. web.vscht.cz [web.vscht.cz]
- 8. massspectra.com [massspectra.com]
- 9. EURL | Residues of Pesticides | European Union Proficiency Test for Pesticide Residues in tea EUPT-T01 [eurl-pesticides.eu]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. food.dtu.dk [food.dtu.dk]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Comparative Toxicity of Alpha- and Beta-Endosulfan: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of the toxicological profiles of alpha-endosulfan and beta-endosulfan, the two primary isomers of the organochlorine insecticide endosulfan. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct toxicological properties and mechanisms of each isomer, moving beyond a generic overview of "endosulfan" to offer a nuanced understanding critical for accurate risk assessment and research.
Introduction: The Isomeric Complexity of Endosulfan
Endosulfan is a broad-spectrum insecticide and acaricide that has been used globally in agriculture.[1][2] Technical grade endosulfan is not a single chemical entity but a mixture of two diastereoisomers, alpha (α)-endosulfan and beta (β)-endosulfan, typically in a ratio of approximately 7:3.[3][4] Upon release into the environment and within biological systems, both isomers are metabolized to form endosulfan sulfate, a major metabolite that is itself toxic and persistent.[5][6][7] While often grouped, α- and β-endosulfan exhibit significant differences in their physicochemical properties, environmental fate, and, most importantly, their toxicological profiles. Understanding these isomeric distinctions is paramount for evaluating the overall health and environmental impact of endosulfan exposure.
Physicochemical Properties and Environmental Fate: A Precursor to Toxicity
The structural difference between the two isomers influences their environmental behavior. The α-isomer is an order of magnitude more volatile than the β-isomer.[8] This higher volatility contributes to the rapid initial disappearance of the α-isomer from treated fields, with approximately 70% of total endosulfan lost to volatilization within two days of application.[8] This property also facilitates its long-range atmospheric transport. Conversely, the more stable β-isomer tends to be more persistent in soil.[9] Furthermore, the β-isomer is oxidized to the toxic endosulfan sulfate on plant surfaces and by microbes at a much lower rate than the α-isomer.[8] These differences in persistence and transformation rates directly affect the duration and nature of exposure for non-target organisms.
Primary Mechanism of Action: Neurotoxicity via GABA Receptor Antagonism
The principal mechanism of acute toxicity for both endosulfan isomers is neurotoxicity. Endosulfan acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[2][10] By binding to the chloride channel, it blocks the influx of chloride ions that is normally induced by GABA binding.[5][10] This inhibition of the primary inhibitory neurotransmitter in the brain leads to a state of uncontrolled neuronal excitation, hyperstimulation of the central nervous system, a lowered seizure threshold, and can result in symptoms like tremors, convulsions, and in severe cases, death.[5][10]
Figure 2. Workflow for Acute Oral LD50 (Up-and-Down Procedure).
Protocol 2: In Vitro Genotoxicity Assessment (Comet Assay)
This protocol describes the single-cell gel electrophoresis (Comet) assay to detect DNA strand breaks in cells exposed to endosulfan isomers.
Objective: To quantify DNA strand breaks in a human cell line (e.g., HepG2) following exposure to α- or β-endosulfan.
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate medium (e.g., MEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere until they reach approximately 80% confluency.
-
Exposure:
-
Harvest cells using trypsin and prepare a single-cell suspension.
-
Expose cells in suspension or as a monolayer to various concentrations of α-endosulfan, β-endosulfan, a positive control (e.g., H2O2), and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours). [11]3. Slide Preparation:
-
Mix a small aliquot of the cell suspension (approx. 1 x 10^4 cells) with low-melting-point agarose at 37°C.
-
Pipette this mixture onto a pre-coated microscope slide (coated with normal melting point agarose).
-
Cover with a coverslip and allow the agarose to solidify on a cold plate.
-
-
Cell Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA nucleoid.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. Damaged DNA fragments (negatively charged) will migrate away from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining:
-
Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Scoring and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software.
-
Quantify the extent of DNA damage by measuring parameters such as "% Tail DNA" or "Tail Moment." At least 50-100 randomly selected cells should be scored per slide.
-
Summary and Conclusion
The toxicological profiles of α-endosulfan and β-endosulfan are distinct and cannot be used interchangeably in risk assessment or mechanistic studies.
-
Alpha-Endosulfan is the primary driver of acute neurotoxicity. Its higher potency as a GABA receptor antagonist and greater acute lethality in mammals and aquatic organisms make it the more significant contributor to immediate poisoning events. [4][5][8][12]* This compound , while less acutely toxic, demonstrates significant and potentially stronger chronic toxicity effects. Evidence points to its greater potential for inducing genotoxicity (chromosomal damage) and causing more severe disruptions to the male reproductive system's metabolic and hormonal balance. [1][11][13] This comparative analysis underscores the necessity of isomer-specific research. Future studies should continue to dissect the differential effects on various molecular pathways to build a comprehensive understanding of the total risk posed by technical endosulfan and its environmental residues. For professionals in drug development, the distinct ways these isomers interact with biological systems—one primarily as a potent channel blocker and the other with additional genotoxic and endocrine activities—offer valuable case studies in structure-activity relationships and the multifaceted nature of chemical toxicity.
References
- Lu, Y., Morimoto, K., Takeshita, T., Takeuchi, T., & Saito, T. (2000). Genotoxic effects of alpha-endosulfan and this compound on human HepG2 cells. Environmental Health Perspectives, 108(6), 559–561.
- Kennedy, I. R., Ahmad, N., & Simpson, B. (2001). Toxicity and residues of endosulfan isomers. Journal of Environmental Science and Health, Part B, 36(5), 635-649.
- Li, A., Liu, R., Yin, Y., & Zhou, Z. (2015). Isomers and their metabolites of endosulfan induced cytotoxicity and oxidative damage in SH-SY5Y cells. Environmental Toxicology and Pharmacology, 40(2), 536-542.
- Worek, F., Aurbek, N., & Thiermann, H. (2020). Health Hazards Associated with Exposure to Endosulfan: A Mini-Review. Toxics, 8(4), 89.
- Stockholm Convention. (2009). Endosulfan Risk Profile. UNEP/POPS/POPRC.5/10/Add.1.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services, Public Health Service.
- Weber, J., Halsall, C. J., Muir, D., Teixeira, C., Small, J., Solomon, K., ... & Hung, H. (2010). Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. Science of The Total Environment, 408(15), 2966-2984.
- Du, G., Shen, O., Sun, H., Wu, Y., & Song, L. (2019). Different effects of α-endosulfan, β-endosulfan, and endosulfan sulfate on sex hormone levels, metabolic profile and oxidative stress in adult mice testes. Environmental Research, 170, 134-143.
- Weber, J., Halsall, C. J., Muir, D., Teixeira, C., Small, J., Solomon, K., ... & Hung, H. (2010). Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. Science of The Total Environment, 408(15), 2966-2984.
- Beyond Pesticides. (n.d.).
- Sebastian, R., & Raghavan, S. C. (2022). Exposure to endosulfan can cause long term effects on general biology, including the reproductive system of mice. Frontiers in Cell and Developmental Biology, 10, 894348.
- Jonsson, C. M., & Toledo, M. C. (1993). Toxicity of alpha-, beta-, (alpha + beta)-endosulfan and their formulated and degradation products to Daphnia magna, Hyalella azteca, Oncorhynchus mykiss, Oncorhynchus kisutch, and biological implications in streams.
- Endosulfan and Endocrine Disruption. (2008). MANA.
- National Center for Biotechnology Information. (2000). Toxicological Profile for Endosulfan. In Bookshelf.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services, Public Health Service.
- Cabaleiro, T., Alonso, E., Romero, A., & Llorente, E. (2008). Estrogenic effects of the endocrine disruptors dieldrin, endosulfan and lindane in neuronal cultures. Toxicology Letters, 183(1-3), 56-62.
- Wikipedia. (n.d.). Endosulfan.
Sources
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. Endosulfan - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pops.int [pops.int]
- 6. Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposure to endosulfan can cause long term effects on general biology, including the reproductive system of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity and residues of endosulfan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genotoxic effects of alpha-endosulfan and this compound on human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Different effects of α-endosulfan, β-endosulfan, and endosulfan sulfate on sex hormone levels, metabolic profile and oxidative stress in adult mice testes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating beta-Endosulfan and Endosulfan Sulfate
Topic: beta-Endosulfan vs. Endosulfan Sulfate: Analytical Challenges
This guide provides an in-depth comparison of the analytical challenges associated with the detection and quantification of this compound and its primary metabolite, endosulfan sulfate. Designed for researchers and analytical chemists, this document delves into the nuances of chromatographic separation, detection methodologies, and sample preparation, supported by established protocols and experimental insights.
Introduction: The Endosulfan Analytical Triad
Endosulfan is a legacy organochlorine pesticide known for its neurotoxicity and environmental persistence.[1] Technical-grade endosulfan is a mixture of two diastereoisomers, α- and β-endosulfan, typically in a 7:3 ratio.[2] Upon release into the environment, these isomers are oxidized to form endosulfan sulfate, a metabolite that is equally toxic and often more persistent than the parent compounds.[3][4][5]
Consequently, comprehensive environmental and toxicological risk assessment necessitates the accurate, independent quantification of all three compounds: α-endosulfan, β-endosulfan, and endosulfan sulfate. This guide focuses specifically on the analytical hurdles in distinguishing β-endosulfan from endosulfan sulfate, two compounds that frequently pose significant challenges due to their structural similarities and resulting physicochemical properties.
Physicochemical Properties: The Root of Analytical Difficulty
The subtle structural difference between β-endosulfan (a sulfite ester) and endosulfan sulfate (a sulfate ester) gives rise to similarities in polarity and volatility, which are the primary drivers of analytical complexity. Understanding these properties is fundamental to developing robust separation and detection methods.
| Property | β-Endosulfan | Endosulfan Sulfate | Analytical Implication |
| Chemical Structure | Cyclic Sulfite Ester | Cyclic Sulfate Ester | The key difference influencing mass spectral fragmentation and slight polarity variations. |
| Molecular Formula | C₉H₆Cl₆O₃S[6] | C₉H₆Cl₆O₄S | The addition of an oxygen atom in the sulfate increases polarity and molecular weight. |
| Molecular Weight | 406.9 g/mol [6] | 422.9 g/mol | Easily distinguished by mass spectrometry if chromatographically resolved. |
| Melting Point | 208-210 °C[7] | 181-182 °C | Affects volatility and thermal stability in the GC inlet. |
| Log Kₒₐ | 6.41[4] | 8.45[4] | Both compounds have a high affinity for organic carbon, dictating the choice of extraction and cleanup methods. |
| Persistence | Less persistent | More persistent[4][5] | Endosulfan sulfate is often detected in aged samples where parent isomers have degraded. |
Core Analytical Challenges: Separation and Confirmation
The primary goal in analyzing β-endosulfan and endosulfan sulfate is achieving baseline chromatographic separation followed by unambiguous detection and confirmation.
The Chromatographic Conundrum
Gas Chromatography (GC) is the predominant technique for endosulfan analysis, largely due to the compounds' volatility and the high sensitivity of detectors for halogenated molecules.[8][9][10]
-
The Co-elution Risk: The most significant challenge is that β-endosulfan and endosulfan sulfate exhibit very similar retention times on many standard, non-polar GC capillary columns, such as those with a 5% phenyl polydimethylsiloxane stationary phase (e.g., DB-5, ZB-5, SPB-5).[9] This can lead to peak overlap (co-elution), making accurate, independent quantification impossible.
-
The Regulatory Solution: Dual-Column Confirmation: To mitigate the risk of misidentification from co-elution, regulatory methods like U.S. EPA Method 8081A mandate a dual-column approach.[11] The analysis is performed on two columns of dissimilar polarity (e.g., a non-polar ZB-5 and a mid-polarity ZB-35). A compound is considered positively identified only if it elutes at the expected retention time on both columns.[11] This provides orthogonal separation data, drastically increasing the confidence of the result.
Detection: Sensitivity vs. Specificity
-
Electron Capture Detector (ECD): The GC-ECD is the workhorse detector for organochlorine pesticide analysis.[8][9][12] Its exquisite sensitivity to electrophilic compounds (like those containing chlorine) allows for detection at parts-per-trillion (ppt) levels.[10] Both β-endosulfan and endosulfan sulfate produce a strong ECD response, making it an excellent tool for screening and routine quantification, provided chromatographic resolution is achieved.
-
Mass Spectrometry (MS): For unequivocal confirmation, mass spectrometry is the gold standard.[10][13] GC-MS provides structural information, eliminating the ambiguity of retention-time-only identification. The different structures of β-endosulfan and endosulfan sulfate lead to distinct mass fragmentation patterns, allowing for their selective detection even with minor chromatographic overlap. For enhanced sensitivity and selectivity in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed.[14]
Sample Preparation: The Cleanup Imperative
Both compounds are hydrophobic and are typically found in complex environmental matrices like soil, sediment, water, and biological tissues.[8][9]
-
Extraction: Standard liquid-solid or liquid-liquid extraction with organic solvents like hexane, acetone, or methylene chloride is common.[8][9][15]
-
Cleanup: The co-extraction of matrix components (e.g., lipids, humic acids) is a major issue, as they can interfere with GC analysis and detector performance.[8][9] Therefore, a rigorous cleanup step is almost always required. Common techniques include adsorption chromatography using Florisil or silica gel, or gel permeation chromatography (GPC) to remove high-molecular-weight interferences.[8][10]
Validated Experimental Protocols
The following protocols represent standard, field-proven methodologies for the analysis of β-endosulfan and endosulfan sulfate.
Protocol 1: Dual-Column GC-ECD Analysis (Adapted from EPA Method 8081A)
This protocol ensures robust and defensible data for regulatory compliance and environmental monitoring.
1. Sample Extraction (Soil): a. Weigh 30 g of homogenized soil into a beaker and mix with an equal amount of anhydrous sodium sulfate to dry the sample. b. Transfer the sample to a Soxhlet extractor. c. Extract with 300 mL of a 1:1 hexane/acetone mixture for 16-18 hours. d. Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus.
2. Extract Cleanup (Florisil Adsorption Chromatography): a. Prepare a chromatography column with 20 g of activated Florisil. b. Pre-wet the column with 40 mL of hexane. c. Transfer the concentrated sample extract onto the column. d. Elute interfering compounds with 200 mL of 6% diethyl ether in hexane (Fraction 1). e. Elute the target analytes (including β-endosulfan and endosulfan sulfate) with 200 mL of 50% diethyl ether in hexane (Fraction 2). f. Concentrate the second fraction to a final volume of 10 mL.
3. GC-ECD Instrumental Analysis: a. System: Gas chromatograph equipped with two dissimilar capillary columns and two electron capture detectors. b. Primary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Zebron ZB-5). c. Confirmation Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Zebron ZB-35). d. Injector: Splitless, 250 °C. e. Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 8 °C/min, hold 5 min. f. Detector: ECD, 300 °C. g. Data Analysis: Confirm the presence of analytes by comparing retention times on both columns against a known standard. Quantify using the primary column.
Illustrative Data: Retention Time Comparison
| Compound | Primary Column (ZB-5) RT (min) | Confirmation Column (ZB-35) RT (min) |
| α-Endosulfan | 9.85 | 10.50 |
| β-Endosulfan | 10.61 | 11.20 |
| Endosulfan Sulfate | 10.68 | 11.85 |
Note: These are representative times. Actual retention times will vary by instrument and specific conditions. The key observation is the close elution on the primary column and improved separation on the confirmatory column.
Diagram: EPA 8081A Dual-Column Workflow
Caption: Dual-column GC-ECD workflow for endosulfan analysis.
Protocol 2: Confirmatory Analysis by GC-MS/MS
This protocol provides the highest level of specificity and is ideal for complex matrices or when low detection limits are required.
1. Sample Preparation: Follow steps 1 and 2 from Protocol 1.
2. GC-MS/MS Instrumental Analysis: a. System: Gas chromatograph coupled to a triple quadrupole mass spectrometer. b. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (low-bleed MS-certified column, e.g., ZB-5ms). c. Injector: Splitless, 250 °C. d. Oven Program: Same as GC-ECD method. e. Ion Source: Electron Ionization (EI), 70 eV, 230 °C. f. Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. MRM Transitions: a. Program the mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte. This provides two dimensions of mass filtering, drastically reducing chemical noise. b. Quantifier Ion: The most intense, stable transition used for concentration calculation. c. Qualifier Ion: A second transition used for identity confirmation. The ratio of quantifier to qualifier must match that of a pure standard.
Data Table: Key GC-MS/MS Transitions
| Compound | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) |
| β-Endosulfan | 339 | 241 | 170 |
| Endosulfan Sulfate | 422 | 272 | 387 |
Diagram: The Logic of MRM in GC-MS/MS
Caption: Selective detection using Multiple Reaction Monitoring (MRM).
Summary and Final Recommendations
The analytical separation of β-endosulfan and endosulfan sulfate is a well-defined but critical challenge. The choice of methodology depends on the objectives of the study.
-
For routine screening and monitoring in known matrices: A properly validated dual-column GC-ECD method as outlined in EPA 8081A is robust, sensitive, and cost-effective. The key to success is the confirmation of retention times on two dissimilar columns.
-
For complex matrices, low-level detection, or legally defensible confirmation: GC-MS, and preferably GC-MS/MS, is required. The specificity of MRM can overcome chromatographic limitations and matrix interferences, providing the highest confidence in analytical results.
Ultimately, the causality behind these experimental choices is rooted in risk management. Given the similar toxicity and disparate persistence of these compounds, any analytical ambiguity can lead to an incorrect assessment of environmental or human health risk. Therefore, employing orthogonal separation techniques (dual columns) and/or highly specific detectors (mass spectrometry) is not merely a suggestion but a requirement for producing scientifically sound and defensible data.
References
-
Analytical Methods for Determining Endosulfan in Biological Samples. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Chemistry Methods: Endosulfan I; 411641-01. (1989). US EPA. Retrieved from [Link]
-
Environmental Chemistry Methods: Endosulfan I; 411641-01. (1988). US EPA. Retrieved from [Link]
-
Toxicological Profile for Endosulfan. (2015). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
The determination of β-endosulfan and endosulfan sulfate in human serum with dialkylphosphate metabolites as urinary. (2016). University of Cape Town. Retrieved from [Link]
-
ECM for Endosulfan in Soil/Water - MRID 41468601. (1987). US EPA. Retrieved from [Link]
-
Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. (2022). SciELO. Retrieved from [Link]
-
Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS. (2014). PubMed Central. Retrieved from [Link]
-
Structures of endosulfan and endosulfan-sulfate. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Recognition of Endosulfan Pesticide in Environmental Matrix with Molecularly Imprinted Polymer Membrane. (2014). International Science Community Association. Retrieved from [Link]
-
Toxicological Profile for Endosulfan. (2015). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Reversed-Phase Liquid Chromatographic Method for Analysis of Endosulfan and Its Major Metabolites. (2008). ResearchGate. Retrieved from [Link]
-
EPA Method 8081A Chlorinated Pesticide Analysis Using Two New GC Columns. (n.d.). Phenomenex. Retrieved from [Link]
-
β-Endosulfan. (n.d.). NIST WebBook. Retrieved from [Link]
-
Endosulfan, a global pesticide: a review of its fate in the environment and occurrence in the Arctic. (2009). Merck Millipore. Retrieved from [Link]
-
Toxicological Profile for Endosulfan. (2015). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Molecular structures of α-endosulfan (a), β-endosulfan (b), and endosulfan sulfate (c). (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of endosulfan isomers and their metabolites in tap water and commercial samples using microextraction by packed sorbent and GC-MS. (2014). PubMed. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Endosulfan [webbook.nist.gov]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. ECM for Endosulfan in Soil/Water - MRID 41468601 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. open.uct.ac.za [open.uct.ac.za]
- 15. Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Beta-Endosulfan Extraction: A Comparative Analysis of LLE, SPE, and QuEChERS
Introduction
Endosulfan, a broad-spectrum organochlorine insecticide, has been a compound of significant environmental and toxicological concern for decades.[1] Commercially, it exists as a technical mixture of two diastereoisomers, alpha- and beta-endosulfan, with the beta-isomer known for its greater persistence in certain environmental matrices.[2] Due to its toxicity and potential for bioaccumulation, numerous global regulations, including the Stockholm Convention, have banned or restricted its use.[1] Consequently, the accurate and efficient extraction of this compound from complex samples such as soil, water, and food products is paramount for regulatory monitoring, environmental fate studies, and human exposure assessment.
This guide provides a comparative study of three predominant extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. We will delve into the fundamental principles of each technique, present comparative performance data, and provide detailed, field-tested protocols. This analysis is designed to empower researchers, laboratory managers, and drug development professionals to make informed decisions when selecting an extraction strategy tailored to their specific analytical objectives, balancing the need for accuracy, throughput, and resource management.
The Analyte: Physicochemical Profile of this compound
The efficacy of any extraction method is fundamentally tied to the physicochemical properties of the target analyte. This compound (C₉H₆Cl₆O₃S) is a non-polar, cyclic sulfite ester.[3] Its low aqueous solubility (0.45 mg/L at 20°C) and corresponding preference for organic phases are the primary drivers for its partitioning behavior in the extraction techniques discussed.[2] The molecule's structure, featuring multiple chlorine atoms, makes it highly amenable to sensitive detection by Gas Chromatography with an Electron Capture Detector (GC-ECD) or confirmation by Mass Spectrometry (GC-MS).[4][5] Understanding these properties is critical for rationalizing solvent selection in LLE, sorbent choice in SPE, and the partitioning system in QuEChERS.
Extraction Methodologies: A Tale of Three Techniques
The goal of sample preparation is to isolate the analyte of interest from a complex matrix, remove interferences, and concentrate it into a solvent compatible with the analytical instrument. Here, we compare the foundational principles of LLE, SPE, and QuEChERS as they apply to this compound.
Liquid-Liquid Extraction (LLE)
LLE is a classic, equilibrium-based separation technique that operates on the principle of differential solubility. The sample (typically aqueous) is mixed with an immiscible organic solvent. Analytes like this compound, having a higher affinity for the organic phase, partition from the aqueous sample matrix into the extraction solvent.
Causality of Experimental Choices:
-
Solvent Selection: The choice of an immiscible organic solvent is critical. Solvents like dichloromethane or hexane are effective for non-polar compounds like this compound.[1] The solvent's polarity, density, and volatility are key considerations. For instance, using a denser-than-water solvent like dichloromethane simplifies phase separation by forming the bottom layer.
-
pH Adjustment: While less critical for neutral compounds like endosulfan, sample pH can be adjusted to suppress the ionization of interfering acidic or basic compounds, preventing them from being co-extracted.
-
Salting Out: The addition of salts like sodium chloride to the aqueous phase can decrease the solubility of organic compounds, further driving the partitioning of this compound into the organic solvent.[6]
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that has largely replaced LLE for many applications due to its efficiency, reduced solvent consumption, and potential for automation. It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent while the bulk matrix passes through. The retained analytes are then selectively eluted with a small volume of a strong solvent.
Causality of Experimental Choices:
-
Sorbent Selection: For a non-polar analyte like this compound from an aqueous matrix, a non-polar sorbent such as C18 (octadecylsilane) is used in a "reverse-phase" mechanism.[7][8] The non-polar analyte adsorbs to the non-polar sorbent via hydrophobic interactions. For extraction from non-polar organic extracts, a polar sorbent like Florisil® (magnesium silicate) or alumina is used in a "normal-phase" mechanism to retain polar interferences while allowing the non-polar this compound to pass through or be eluted with a non-polar solvent.[4][9]
-
Elution Solvent: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and recover the analyte completely, yet selective enough to leave strongly bound interferences behind. A mixture of solvents, such as hexane and ethyl acetate, is often used to fine-tune the elution strength.[5]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has revolutionized pesticide residue analysis, particularly in complex food matrices. It is a two-stage process that combines the principles of LLE and a cleanup step known as dispersive SPE (d-SPE).
Causality of Experimental Choices:
-
Stage 1: Acetonitrile Extraction & Partitioning: The sample is first hydrated and then vigorously shaken with acetonitrile. Acetonitrile is selected for its ability to efficiently extract a wide range of pesticides and its limited miscibility with water in the presence of salts.[10] Magnesium sulfate (MgSO₄) is added to absorb excess water and induce phase separation. Sodium chloride (NaCl) or sodium acetate (CH₃COONa) is included to control the polarity of the aqueous layer and drive the pesticides into the acetonitrile layer.[10][11]
-
Stage 2: Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents. For this compound analysis, this typically includes:
-
Magnesium Sulfate (MgSO₄): To remove any remaining water.
-
Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and sugars that are common interferences in food matrices.[10][11]
-
Graphitized Carbon Black (GCB) or C18: Sometimes included to remove pigments and sterols, though GCB can retain planar molecules and may require careful optimization to ensure good recovery of all target analytes.
-
Comparative Performance Data
The selection of an extraction method often depends on its quantitative performance. The following table summarizes experimental data from various studies to provide a comparative overview.
| Method | Matrix | Analyte | Recovery (%) | Precision (RSD %) | LOD/LOQ | Reference(s) |
| LLE (variant) | Solid Substrate | Endosulfan Lactone | 97 | < 5 (implied) | DL: 0.045 mg/kg | [12] |
| DLLME | Fish Pond Water | β-Endosulfan | 94.9 | 1.87 | LOQ: 0.12 µg/L | [13] |
| SPE | Surface Water | β-Endosulfan | 75 - 116 | 4.2 - 14.8 | LOQ: 1.18 - 54.43 ng/mL | [7][8] |
| SPE | Beef Products | Organochlorines | N/A (Validated) | N/A (Validated) | N/A (Validated) | [14] |
| QuEChERS | Honey | β-Endosulfan | 75 - 119 | ≤ 26 | LOQ: 0.007 - 0.05 mg/kg | [11] |
| QuEChERS | Tomato | β-Endosulfan | 71 - 111 | < 15 | N/A | [10] |
| QuEChERS | Water & Sediment | Endosulfan | Water: 63-116, Sediment: 48-115 | Water: < 12, Sediment: < 16 | Water LOQ: <0.003 mg/L, Sediment LOQ: <0.02 mg/kg | [15] |
Note: Endosulfan lactone is a key metabolite of endosulfan. DLLME is Dispersive Liquid-Liquid Microextraction, a miniaturized form of LLE. Data is synthesized from multiple sources and performance can vary based on specific laboratory conditions and matrix complexity.
Workflow Visualizations
The following diagrams illustrate the generalized workflows for each extraction method.
Caption: Generalized workflow for Liquid-Liquid Extraction (LLE).
Caption: Generalized workflow for Solid-Phase Extraction (SPE).
Caption: Generalized workflow for the QuEChERS method.
Detailed Experimental Protocols
The following are representative protocols. Note: These should be validated in your laboratory for your specific matrix and analytical instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water
(Adapted from SciELO, 2023)[7][8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 15-20 minutes to remove residual water.
-
Elution: Elute the retained this compound by passing 2 x 4 mL aliquots of dichloromethane or a suitable solvent mixture through the cartridge into a collection tube.
-
Concentration & Analysis: Evaporate the eluate to near dryness under a gentle stream of nitrogen.[8] Reconstitute the residue in 1 mL of a solvent suitable for GC analysis (e.g., hexane or ethyl acetate) and inject into the GC system.
Protocol 2: QuEChERS for this compound in Honey
(Adapted from David Publishing, 2012)[11]
-
Sample Preparation: Weigh 10 g of honey into a 50 mL centrifuge tube. Add 10 mL of ultrapure water and vortex until the sample is fully dissolved.
-
Extraction: Add 15 mL of 1% acetic acid in ethyl acetate. Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (CH₃COONa).
-
Shaking & Centrifugation: Immediately cap and shake vigorously by hand for 1 minute. Centrifuge at 5,000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper organic supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.
-
Final Centrifugation: Cap and shake vigorously for 30 seconds. Centrifuge at 5,000 rpm for 5 minutes.
-
Analysis: Transfer 500 µL of the final extract into an autosampler vial, add 500 µL of ethyl acetate, and inject into the GC-µECD system.
Critical Discussion and Recommendations
The "best" method is contingent on the specific needs of the laboratory and the research question at hand.
-
Liquid-Liquid Extraction (LLE):
-
Pros: Inexpensive setup, simple principle. Effective for clean sample matrices.
-
Cons: Labor-intensive, requires large volumes of high-purity organic solvents, prone to emulsion formation, and can be difficult to automate. Its environmental footprint is a significant drawback.
-
Recommendation: Best suited for laboratories with budgetary constraints, low sample throughput, or for matrices that do not require extensive cleanup. Micro-extraction variants like DLLME significantly reduce solvent use.[13]
-
-
Solid-Phase Extraction (SPE):
-
Pros: High analyte concentration factor, significantly reduced solvent consumption compared to LLE, high reproducibility, and excellent potential for automation, leading to high throughput.[16]
-
Cons: Higher cost per sample due to disposable cartridges, can be susceptible to matrix effects if not optimized, and method development can be more complex.
-
Recommendation: The gold standard for routine analysis of water samples and other relatively clean matrices.[7][8] It is ideal for laboratories requiring low detection limits and high sample throughput.
-
-
QuEChERS:
-
Pros: Extremely fast and easy, requires minimal glassware, low solvent usage, and provides effective cleanup for highly complex matrices like fruits, vegetables, and honey.[10][11] It is a validated and widely accepted method (e.g., AOAC Official Method 2007.01).
-
Cons: Can still be subject to matrix effects, and the choice of d-SPE sorbents must be carefully optimized for different matrices to avoid loss of target analytes.
-
Recommendation: The method of choice for pesticide residue analysis in complex food and agricultural matrices. Its combination of speed, efficiency, and effectiveness makes it unparalleled for high-throughput regulatory and monitoring laboratories.[15]
-
Conclusion
The extraction of this compound is a well-established practice with several robust methods at the analyst's disposal. While traditional LLE remains a viable, low-cost option for simple applications, its high solvent consumption and labor-intensive nature have led to its decline. SPE offers a more efficient, automatable, and environmentally friendly alternative, particularly for aqueous samples, providing excellent recovery and precision. For complex matrices, especially in the food safety sector, the QuEChERS method stands out for its unmatched combination of speed, simplicity, and efficacy. The ultimate choice of method requires a careful evaluation of the sample matrix, required detection limits, available instrumentation, and desired sample throughput, ensuring that the selected technique is fit for its intended purpose.
References
-
Montes-Molina, J.A., et al. (2021). Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. Molecules. Available at: [Link]
-
de Oliveira, A.C., et al. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]
-
de Oliveira, A.C., et al. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and... SciELO. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2006). Endosulfan. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. Available at: [Link]
-
El-Benna, A., et al. (2023). Single-drop microextraction application for the rapid and sensitive determination of endosulfan and its metabolites in water samples. E3S Web of Conferences. Available at: [Link]
-
Fan, Y., et al. (2016). Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS. Forensic Science and Medicine. Available at: [Link]
-
Pinto, C. G., et al. (2005). Optimization of solid-phase extraction and solid-phase microextraction for the determination of α- and β-endosulfan in water by gas chromatography–electron-capture detection. Journal of Chromatography A. Available at: [Link]
-
Harikumar, P.S., et al. (2013). Comparison of endosulfan removal efficiencies of different aquatic plant species. ResearchGate. Available at: [Link]
-
Coscollá, C., et al. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Okada, T., et al. (2024). [Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction]. Shokuhin Eiseigaku Zasshi. Available at: [Link]
-
de Pinho, G.P., et al. (2012). Quechers Approach for the Determination of Seven Pesticide Residues in Brazilian Honey Samples Using GC-µECD. Journal of Agricultural Science and Technology B. Available at: [Link]
-
Prestes, O.D., et al. (2019). Bar adsorptive microextraction (BAµE) for the analysis of endosulfan in tea and yerba mate infusions by large volume injection-gas chromatography-mass spectrometry. Semantic Scholar. Available at: [Link]
-
Coscollá, C., et al. (2002). Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Brondi, S.H.G., et al. (2011). Evaluation of the QuEChERS method and gas chromatography-mass spectrometry for the analysis pesticide residues in water and sediment. Bulletin of Environmental Contamination and Toxicology. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Available at: [Link]
-
Moura Andrade, G.C., et al. (2011). Determination of Pesticide Residues in Tomato using Dispersive Solid-Phase Extraction and Gas Chromatography/Ion Trap Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). This compound. PPDB: Pesticide Properties DataBase. Available at: [Link]
-
Causevic, A., et al. (2017). method validation for determination of organochlorine pesticide residues in food and feed. ResearchGate. Available at: [Link]
-
Pinto, C.G., et al. (2005). Optimization of solid-phase extraction and solid-phase microextraction for the determination of alpha- and this compound in water by gas chromatography-electron-capture detection. Journal of Chromatography A. Available at: [Link]
-
Kim, K., et al. (2021). Performance Evaluation for Endosulfan Removal by Carbon-based Adsorbents. The Korean Journal of Pesticide Science. Available at: [Link]
-
Kim, H.Y., et al. (2020). Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS. Applied Biological Chemistry. Available at: [Link]
-
Albero, B., et al. (2003). Determination of endosulfan isomers and endosulfan sulfate in tomato juice by matrix solid-phase dispersion and gas chromatography. Journal of Chromatography A. Available at: [Link]
Sources
- 1. fao.org [fao.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. kspsjournal.or.kr [kspsjournal.or.kr]
- 10. scielo.br [scielo.br]
- 11. davidpublisher.com [davidpublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of five endosulfan pesticides in the fish pond water by dispersive liquid–liquid microextraction combined with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the QuEChERS method and gas chromatography-mass spectrometry for the analysis pesticide residues in water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of solid-phase extraction and solid-phase microextraction for the determination of alpha- and this compound in water by gas chromatography-electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Accurate and Precise Analysis of beta-Endosulfan
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for beta-Endosulfan
Core Principles of Analysis: Navigating the Chromatographic Landscape
The analysis of this compound almost exclusively relies on chromatographic separation followed by detection. Gas Chromatography (GC) has traditionally dominated the field due to the semi-volatile nature of organochlorine pesticides. However, Liquid Chromatography (LC) coupled with advanced detectors has emerged as a powerful alternative. The fundamental choice between these techniques often dictates the overall performance, selectivity, and sensitivity of the assay.
Gas Chromatography (GC): The Established Workhorse
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For this compound, GC offers excellent resolving power, separating it from its alpha-isomer and other related compounds. The critical component, however, is the detector.
-
Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is renowned for its exceptional sensitivity to halogenated compounds like this compound.[4] This makes it a cost-effective and powerful tool for trace-level detection. However, its selectivity is limited. The ECD responds to any electrophilic compound, which can lead to co-eluting interferences from complex matrices, potentially causing false positives or overestimated results.[4][5] While excellent for screening, confirmation with a more selective technique is often necessary.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides a much higher degree of certainty. The MS detector identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, offering structural confirmation.[4] Operating in selected ion monitoring (SIM) mode enhances sensitivity by focusing on specific ions characteristic of this compound. For even greater selectivity and reduced chemical noise, tandem mass spectrometry (GC-MS/MS) is employed.[6][7] This technique isolates a specific parent ion and then fragments it, monitoring for a unique daughter ion, a process that virtually eliminates matrix interferences.[6] Studies have shown that GC-MS/MS is a robust and efficient method for monitoring this compound in various biological samples.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Contender
While GC is well-suited for volatile compounds, LC-MS/MS has gained significant traction, particularly for multi-residue analysis. It separates compounds in a liquid phase before detection by tandem mass spectrometry. For some organochlorine pesticides, GC-MS/MS may outperform LC-MS/MS.[9] However, LC-MS/MS can simultaneously analyze a wider range of pesticides, including more polar compounds, without the need for derivatization.[9] The development of sensitive ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), has enabled the detection of this compound at very low levels (parts per trillion) in water samples.[10]
Comparative Performance: Accuracy and Precision Under Scrutiny
The trustworthiness of an analytical method is defined by its accuracy (how close a measurement is to the true value) and precision (the reproducibility of the measurement). These are typically evaluated through recovery studies and the calculation of relative standard deviation (RSD).
| Technique | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Reference |
| GC-ECD | Human Blood | 92% | 1.96% | 1.0 ng/mL | [11] |
| GC-ECD | Honey | 75 - 119% | ≤ 26% | 0.007 - 0.05 mg/kg (LOQ) | [12][13] |
| GC-ECD | Tomato Leaves | 79.1 - 91.8% | 5.4 - 13.4% | 0.02 µg/g | [14] |
| GC-MS | Tea & Yerba Mate | 80.4 - 108% | 4.0 - 9.0% | 4.0 µg/kg | [15] |
| GC-MS/MS | Biological Samples | 90.8 - 108.9% | 2.35 - 8.71% | 1-4 ng/g | [7] |
| GC-MS/MS | Olive Oil | 62 - 71% | 6 - 15% | <0.05 mg/kg (LOQ) | [16] |
| GCxGC-TOFMS | Surface Water | 75 - 116% | 4.2 - 14.8% | Not Specified | [17][18] |
| LC-MS/MS | Water, Fish, Algae | 52 - 144% | Not Specified | 7 ng/L (in water) | [10][19] |
Expert Interpretation:
-
GC-ECD demonstrates high recovery and good precision, especially in cleaner matrices like blood.[11] However, the wider range of recovery and higher RSD in complex matrices like honey highlight its susceptibility to matrix effects.[12][13]
-
GC-MS and GC-MS/MS consistently provide excellent accuracy and precision across various matrices, including complex ones like olive oil and biological tissues.[7][15][16] The slightly lower recovery in olive oil is likely due to the challenging fatty matrix, yet the precision remains acceptable.[16]
-
Comprehensive two-dimensional GC (GCxGC-TOFMS) offers high-quality results for water analysis, with excellent recovery and precision for this compound.[17][18]
-
LC-MS/MS shows a very broad recovery range, which can be matrix-dependent, but achieves exceptionally low detection limits in water.[10][19] This highlights the critical need for matrix-matched calibration and internal standards to ensure accuracy.
Experimental Protocols: A Validated Workflow
To ensure trustworthy results, the entire analytical workflow, from sample preparation to data acquisition, must be robust and validated. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for pesticide residue analysis in food and environmental samples due to its efficiency and reliability.[12][20][21]
Sample Preparation: The QuEChERS Protocol for a Food Matrix (e.g., Lettuce)
This protocol is a representative example based on established methodologies.[20]
Causality: The goal is to efficiently extract this compound from a complex matrix while minimizing co-extractives that could interfere with GC analysis. Acetonitrile is used for extraction due to its ability to effectively partition pesticides from the aqueous and fatty components of the sample. The salts (MgSO₄ and Sodium Acetate) are added to induce phase separation and remove water from the acetonitrile layer. The dispersive SPE (d-SPE) cleanup step is critical; Primary Secondary Amine (PSA) removes organic acids and sugars, C18 removes non-polar interferences like fats, and MgSO₄ removes any remaining water.
-
Homogenization: Weigh 10 g of a homogenized lettuce sample into a 50 mL centrifuge tube.
-
Fortification (for QC): Spike the sample with a known concentration of this compound standard for recovery assessment. Add an internal standard to all samples to correct for variations in extraction efficiency and instrument response.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate. Shake immediately and vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: Take the supernatant and inject it into the GC-MS/MS system.
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample receipt to final data reporting, emphasizing the integration of quality control checks.
Caption: End-to-end analytical workflow for this compound analysis.
Conclusion and Recommendations
The selection of an analytical technique for this compound must be guided by the specific requirements of the study.
-
For high-throughput screening and in matrices with low interference, GC-ECD offers unparalleled sensitivity at a lower operational cost. However, all positive findings must be confirmed by a mass spectrometric method to avoid false positives.[5]
-
For definitive confirmation and quantification in complex matrices, GC-MS/MS is the authoritative choice. Its high selectivity and specificity provide the most reliable and defensible data, making it the gold standard for regulatory and research applications.[6]
-
LC-MS/MS presents a viable and powerful alternative, especially within a multi-residue pesticide analysis framework.[9] Its suitability should be carefully validated for the specific matrix, with particular attention paid to mitigating matrix effects through robust sample cleanup and the use of appropriate internal standards.[10]
Ultimately, a self-validating system is crucial. This involves not just the choice of technology but the rigorous implementation of quality control measures, including method blanks, recovery spikes, certified reference materials, and matrix-matched calibration curves at every stage of the process.[20] This ensures that the final reported concentration is a true and accurate representation of the this compound present in the sample.
References
-
Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry. PubMed. [Link]
-
Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. SciELO. [Link]
-
This compound Pestanal Analytical Standard. Reagecon Diagnostics Limited. [Link]
-
Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods (RSC Publishing). [Link]
-
Analysis of endosulfan isomers and endosulfan sulfate in air and tomato leaves by gas chromatography with electron-capture detection and confirmation by gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and. SciELO. [Link]
-
Comparison between GC-MS-SIM and GC-ECD for the determination of residues of organochlorine and organophosphorus pesticides in Brazilian citrus essential oils. SciELO. [Link]
-
Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels. PubMed. [Link]
-
Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples. ResearchGate. [Link]
-
Quechers Approach for the Determination of Seven Pesticide Residues in Brazilian Honey Samples Using GC-µECD. David Publishing. [Link]
-
(PDF) Quechers Approach for the Determination of Seven Pesticide Residues in Brazilian Honey Samples Using GC-µECD. ResearchGate. [Link]
-
Determination of organochlorine pesticides by GC-ECD and GC-MS-MS techniques including an evaluation of the uncertainty associated with the results. ResearchGate. [Link]
-
Determination of Endosulfan Concentrations in Biological Samples by GC-MS/MS. PubMed. [Link]
-
Determination of endosulfans and its metabolite in fishery foods using gas chromatography-mass spectrometry with negative ion chemical ionization. ResearchGate. [Link]
-
(PDF) Development of Validated Method Using QuEChERS Technique for Organochlorine Pesticide Residues in Vegetable. ResearchGate. [Link]
-
A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood. PubMed. [Link]
-
(PDF) Evaluation of α- and β-Endosulfan Residues in Teas and Yerba Mate Infusions by Bar Adsorptive Microextraction and Large Volume Injection-Gas Chromatography Mass Spectrometry. ResearchGate. [Link]
-
Study on The Use of QuEChERS Method for Analysis of Organochlorine Pesticides Residues in Cow's Milk. ResearchGate. [Link]
-
Comparison between LC-MS/MS and GC/ECD for endosulfan analysis in fish tissue samples. ResearchGate. [Link]
-
Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. Generalitat Valenciana. [Link]
-
Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples. NCBI. [Link]
-
Typical SRM chromatogram of endosulfan isomers and endosulfan sulfate in a spiked surface water sample (concentration of 30 ng L. ResearchGate. [Link]
-
A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood. ResearchGate. [Link]
Sources
- 1. This compound | CAS 33213-65-9 | LGC Standards [lgcstandards.com]
- 2. reagecon.com [reagecon.com]
- 3. accustandard.com [accustandard.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Endosulfan Concentrations in Biological Samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive analytical method for the quantification of residues of endosulfan in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. davidpublisher.com [davidpublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Comparative Guide to Method Validation for β-Endosulfan in Complex Biological Matrices
For researchers, scientists, and drug development professionals, the quantitative analysis of xenobiotics in complex biological matrices is a perpetual challenge. The inherent variability of these matrices, coupled with the often-low concentrations of target analytes, demands robust and reliable analytical methods. This guide provides an in-depth comparison of method validation strategies for β-endosulfan, a persistent organochlorine pesticide, in matrices such as blood, serum, and plasma. Our focus extends beyond a mere recitation of protocols; we delve into the causality behind experimental choices, empowering you to develop and validate methods with scientific integrity and confidence.
The Foundation: Regulatory Imperatives and Scientific Rigor
Before embarking on any method development, a thorough understanding of the regulatory landscape is paramount. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8] The ICH M10 guideline, in particular, offers a harmonized framework for the validation of bioanalytical assays, ensuring data quality and consistency for regulatory submissions.[1][2]
The core parameters for bioanalytical method validation, as stipulated by these guidelines, form the bedrock of any reliable method. These include:
-
Selectivity and Specificity: The method's ability to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
-
Matrix Effect: The alteration of analyte ionization due to the presence of co-eluting matrix components, leading to ion suppression or enhancement.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
The Gauntlet of Sample Preparation: A Comparative Analysis
The journey from a complex biological sample to a clean extract ready for instrumental analysis is fraught with challenges. The choice of sample preparation technique is critical and directly impacts recovery, cleanliness of the extract, and ultimately, the reliability of the results. We will compare three commonly employed techniques for the extraction of β-endosulfan: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used technique based on the partitioning of the analyte between two immiscible liquid phases. For β-endosulfan, a nonpolar solvent like hexane or a mixture of hexane and acetone is typically used to extract it from the aqueous biological matrix.
-
Advantages:
-
Relatively simple and inexpensive.
-
Can handle larger sample volumes.
-
-
Disadvantages:
-
Can be labor-intensive and time-consuming.
-
May result in the co-extraction of interfering substances, leading to significant matrix effects.
-
Emulsion formation can be a problem, leading to poor recovery and reproducibility.
-
Requires large volumes of organic solvents, posing environmental and health concerns.
-
Solid-Phase Extraction (SPE)
SPE is a more modern and efficient technique that utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. For organochlorine pesticides like β-endosulfan, C18 or other nonpolar sorbents are commonly used.[9][10][11][12]
-
Advantages:
-
Disadvantages:
-
Method development can be more complex, requiring optimization of sorbent type, conditioning, loading, washing, and elution steps.
-
Cartridge-to-cartridge variability can be a source of imprecision.
-
Can be more expensive than LLE.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide residue analysis in food matrices, the QuEChERS method has gained popularity for its simplicity and efficiency.[13] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) and a dispersive SPE (d-SPE) cleanup step. While less common for biological fluids, its application in complex fatty matrices demonstrates its potential.[14][15]
-
Advantages:
-
Fast and easy to perform, requiring minimal glassware.[16]
-
High throughput capability.
-
Low solvent consumption.
-
Effective for a wide range of pesticides.
-
-
Disadvantages:
-
May not be as effective as traditional SPE for removing all matrix interferences in highly complex biological samples.
-
Optimization of the salt and d-SPE sorbent combination is necessary for different matrices.
-
Performance Comparison of Sample Preparation Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Recovery | Variable, often lower than SPE. Prone to emulsion formation. | Generally high (88-115% for OCPs in serum).[9] | High for many pesticides, but can be matrix-dependent. |
| Matrix Effect | Can be significant due to co-extraction of endogenous components. | Generally lower than LLE due to selective extraction and wash steps. | Can be significant, often requiring matrix-matched calibration. |
| Throughput | Low to medium. | Medium, can be high with automation. | High. |
| Solvent Consumption | High. | Low. | Low. |
| Cost | Low (materials), high (labor). | Medium to high. | Low. |
| Ease of Use | Simple in principle, but can be technically challenging. | Requires method development, but routine use is straightforward. | Very easy. |
The Analytical Arena: GC-MS/MS vs. LC-MS/MS
The choice of analytical instrumentation is a critical determinant of sensitivity, selectivity, and the ability to mitigate matrix effects. For β-endosulfan analysis, both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like β-endosulfan.[17][18][19] The high resolving power of capillary GC columns combined with the selectivity of tandem mass spectrometry provides excellent sensitivity and specificity.
-
Advantages:
-
High chromatographic resolution, leading to better separation of isomers and from matrix components.
-
Excellent sensitivity and selectivity, especially in Multiple Reaction Monitoring (MRM) mode.
-
Robust and reliable instrumentation.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for some analytes to improve volatility and thermal stability.
-
Susceptible to matrix-induced enhancement effects at the injector port.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become increasingly popular for pesticide analysis due to its versatility and ability to analyze a wider range of compounds without derivatization.
-
Advantages:
-
Applicable to a broad range of compounds, including polar and thermally labile analytes.
-
High sensitivity and selectivity.
-
Direct injection of aqueous samples is possible, simplifying sample preparation in some cases.
-
-
Disadvantages:
-
More susceptible to matrix effects in the ionization source (ion suppression or enhancement) compared to GC-MS/MS.[20]
-
Chromatographic resolution may be lower than GC for some nonpolar compounds.
-
Head-to-Head Comparison: GC-MS/MS vs. LC-MS/MS for β-Endosulfan
| Parameter | GC-MS/MS | LC-MS/MS |
| Selectivity | Excellent, especially with tandem MS.[21][22] | Excellent, especially with tandem MS. |
| Sensitivity (LOQ) | Low ng/mL to pg/mL levels achievable.[17][22] | Low ng/L levels achievable in water.[23] |
| Matrix Effect | Primarily injector-related effects. | Primarily ionization suppression/enhancement.[20][24] |
| Throughput | Can be high with modern autosamplers. | Can be high, often with faster run times than GC. |
| Robustness | Generally considered very robust. | Can be sensitive to matrix components affecting the ion source. |
| Cost | Instrument cost is generally lower than LC-MS/MS. | Instrument cost is generally higher than GC-MS/MS. |
Experimental Protocols: Putting Theory into Practice
To provide a practical framework, we present detailed, step-by-step methodologies for a robust SPE-GC-MS/MS method for β-endosulfan in human serum and a QuEChERS-based method suitable for fatty matrices.
Protocol 1: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis of β-Endosulfan in Human Serum
This protocol is adapted from established methods for organochlorine pesticides in serum.[9][22]
1. Sample Pre-treatment: a. Thaw frozen serum samples at room temperature. b. Vortex mix the samples for 15 seconds. c. To 1 mL of serum in a glass tube, add an internal standard solution (e.g., endosulfan-d4). d. Add 1 mL of 1-propanol to precipitate proteins and vortex for 30 seconds. e. Centrifuge at 3000 rpm for 10 minutes.
2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry. b. Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min. c. Wash the cartridge with 5 mL of deionized water to remove polar interferences. d. Dry the cartridge under vacuum or with nitrogen for 20 minutes. e. Elute the analyte with 5 mL of a mixture of n-hexane and dichloromethane (1:1, v/v).
3. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of iso-octane for GC-MS/MS analysis.
4. GC-MS/MS Analysis: a. GC System: Agilent 7890B GC or equivalent. b. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. c. Injector: Splitless mode, 250°C. d. Oven Program: 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min. e. MS/MS System: Agilent 7000D Triple Quadrupole MS or equivalent. f. Ionization Mode: Electron Ionization (EI). g. Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for β-endosulfan for quantification and confirmation.
Protocol 2: QuEChERS-based Extraction for β-Endosulfan in a Fatty Biological Matrix (e.g., Adipose Tissue)
This protocol is a modification of the standard QuEChERS method for high-fat matrices.[14][15]
1. Sample Homogenization and Extraction: a. Weigh 2 g of homogenized adipose tissue into a 50 mL centrifuge tube. b. Add an internal standard solution. c. Add 10 mL of water and vortex for 30 seconds. d. Add 10 mL of acetonitrile and shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate) and shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). b. Vortex for 30 seconds. c. Centrifuge at 4000 rpm for 5 minutes.
3. Sample Preparation for Analysis: a. Take a 1 mL aliquot of the cleaned extract and evaporate to dryness. b. Reconstitute in a suitable solvent for either GC-MS/MS or LC-MS/MS analysis.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the SPE and QuEChERS workflows.
Caption: SPE workflow for β-endosulfan analysis in serum.
Caption: QuEChERS workflow for β-endosulfan in a fatty matrix.
Mitigating the Matrix Effect: A Critical Consideration
The matrix effect is arguably the most significant challenge in bioanalysis, particularly with LC-MS/MS.[24] It is imperative to assess and minimize its impact during method validation.
Assessment of Matrix Effect: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample with the response of the analyte in a neat solution at the same concentration. A value of 100% indicates no matrix effect, while values <100% and >100% indicate ion suppression and enhancement, respectively.
Strategies for Mitigation:
-
Effective Sample Cleanup: The most straightforward approach is to remove interfering matrix components through optimized SPE or QuEChERS procedures.
-
Chromatographic Separation: Improving the chromatographic separation to resolve the analyte from co-eluting matrix components can significantly reduce matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS is the most effective way to correct for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.
Conclusion: A Pathway to Validated Confidence
The successful validation of a bioanalytical method for β-endosulfan in complex biological matrices is a multifaceted endeavor that requires a deep understanding of regulatory guidelines, sample preparation principles, and instrumental analysis. There is no one-size-fits-all solution; the optimal method will depend on the specific matrix, the required sensitivity, available instrumentation, and throughput needs.
This guide has provided a comparative framework to aid in the selection and development of an appropriate methodology. By carefully considering the advantages and disadvantages of different extraction and analytical techniques, and by rigorously adhering to the principles of bioanalytical method validation, researchers can develop robust and reliable methods that generate high-quality data for critical toxicological and pharmacokinetic studies.
References
-
Čonka, K., & Drobná, B. (2005). Simple Solid-Phase Extraction Method for Determination of Polychlorinated Biphenyls and Selected Organochlorine Pesticides in Human Serum. Journal of Chromatography A, 1084(1-2), 33-38. [Link]
-
Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Journal of AOAC International, 88(2), 630-638. [Link]
-
López-García, M., Romero-González, R., & Garrido Frenich, A. (2022). QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds. Food Chemistry, 386, 132558. [Link]
-
Consejo Superior de Investigaciones Científicas (CSIC). (2022). QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds. [Link]
-
Walorczyk, S. (2014). Determination of pesticide residues in food matrices using the QuEChERS methodology. Roczniki Państwowego Zakładu Higieny, 65(4), 279-287. [Link]
-
Payá, P., Anastassiades, M., Mack, D., Sigalova, I., Taylor, P., & Lehotay, S. J. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International, 20(11). [Link]
-
Al-Qudsi, F., & Al-Amoudi, W. (2000). Trace determination of alpha- and beta-endosulfan and three metabolites in human serum by gas chromatography electron capture detection and gas chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1735-1741. [Link]
-
Larrechi, M. S., Valderrama, P., & Callao, M. P. (2012). Analytical methodology for the study of endosulfan bioremediation under controlled conditions with white rot fungi. Chemosphere, 88(5), 624-630. [Link]
-
Ramesh, A., & Ravi, P. E. (2004). Determination of residues of endosulfan in human blood by a negative ion chemical ionization gas chromatographic/mass spectrometric method: impact of long-term aerial spray exposure. Rapid Communications in Mass Spectrometry, 18(16), 1832-1838. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2012). In-house method validation and occurrence of alpha-, this compound, endosulfan sulphate, lambda-cyhalothrin, procymidone and trifluralin residues in strawberry. Food Additives & Contaminants: Part A, 29(10), 1603-1613. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M10 Bioanalytical Method Validation. [Link]
-
Li, W., Wu, J., & Wang, Y. (2018). Determination of Endosulfan Concentrations in Biological Samples by GC-MS/MS. Fa Yi Xue Za Zhi, 34(4), 405-409. [Link]
-
Sinha, S. N. (2012). Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples. Journal of Environmental and Analytical Toxicology, 2(5). [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Covaci, A., Voorspoels, S., & Thomsen, C. (2007). Determination of organochlorine pesticides and polychlorinated biphenyls in human serum using headspace solid-phase microextraction and gas chromatography-electron capture detection. Journal of Chromatography B, 853(1-2), 195-202. [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Piórkowska, E., & Kaza, M. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 158, 269-275. [Link]
-
ResearchGate. (n.d.). showing the Linearity & Fragmentation pattern for β-Endosulfan by GC-MS/MS QQQ. [Link]
-
ResearchGate. (n.d.). Linearity, LOD and LOQ. [Link]
-
Vidal, J. L. M., Arrebola, F. J., & Mateu-Sánchez, M. (2000). Trace determination of alfa and beta Endosulfan and three metabolites in human serum by gas chromatography electron capture detection and gas chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1735-1741. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Endosulfan in Biological Samples. [Link]
-
ResearchGate. (n.d.). GC-MS study of endosulfan in biological samples. [Link]
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]
-
de Oliveira, A. C., & de Pinho, G. P. (2011). Determination of Pesticide Residues in Tomato using Dispersive Solid-Phase Extraction and Gas Chromatography/Ion Trap Mass Spectrometry. Journal of the Brazilian Chemical Society, 22(9), 1703-1709. [Link]
-
Patel, D., & Shah, S. (2016). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 22-30. [Link]
-
Arrebola, F. J., Martínez Vidal, J. L., & Fernández-Gutiérrez, A. (2001). Analysis of endosulfan and its metabolites in human serum using gas chromatography-tandem mass spectrometry. Journal of Chromatographic Science, 39(5), 177-182. [Link]
-
da Silva, A. C., & de Oliveira, A. R. M. (2019). Evaluation of α- and β-Endosulfan Residues in Teas and Yerba Mate Infusions by Bar Adsorptive Microextraction and Large Volume Injection-Gas Chromatography Mass Spectrometry. Journal of the Brazilian Chemical Society, 30(11), 2351-2358. [Link]
-
FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Mazza, F. C., dos Santos, I. J. O., Sampaio, N. A. S., Mangelli, L. N. R., & von Mühlen, C. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society, 34(7), 1466-1474. [Link]
-
Quinete, N., Or-Rashid, M. M., & Husain, A. (2013). Comparison between LC-MS/MS and GC/ECD for endosulfan analysis in fish tissue samples. Journal of the Brazilian Chemical Society, 24(10), 1646-1654. [Link]
-
Quinete, N., Podhorniak, L. V., & Gardinali, P. R. (2011). Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels. Analytical and Bioanalytical Chemistry, 400(6), 1673-1683. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
-
Gil, E., & Ros, M. (2015). Validated analytical methodology for the simultaneous determination of a wide range of pesticides in human blood using GC–MS/MS and LC–MS/MS. Forensic Science International, 257, 1-11. [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Mazza, F. C., dos Santos, I. J. O., Sampaio, N. A. S., Mangelli, L. N. R., & von Mühlen, C. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry. Journal of the Brazilian Chemical Society. [Link]
-
MDPI. (2022). Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Endosulfan. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. moh.gov.bw [moh.gov.bw]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacompass.com [pharmacompass.com]
- 8. fda.gov [fda.gov]
- 9. Simple solid-phase extraction method for determination of polychlorinated biphenyls and selected organochlorine pesticides in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. shimisanj.com [shimisanj.com]
- 14. labsertchemical.com [labsertchemical.com]
- 15. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Determination of Endosulfan Concentrations in Biological Samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Trace determination of alpha- and this compound and three metabolites in human serum by gas chromatography electron capture detection and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of endosulfan and its metabolites in human serum using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of GC-ECD and GC-MS for beta-Endosulfan analysis
An In-Depth Comparison of GC-ECD and GC-MS for the Analysis of Beta-Endosulfan
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The analysis of organochlorine pesticides (OCPs) remains a critical task in environmental monitoring, food safety, and toxicology. Endosulfan, a broad-spectrum insecticide, and its isomers, particularly the more persistent this compound, are of significant concern due to their neurotoxicity and environmental longevity.[1] Accurate and reliable quantification of this compound is paramount. Gas chromatography (GC) is the undisputed separation technique for this analysis, but the choice of detector is a critical decision that dictates the sensitivity, specificity, and confirmatory power of the results.
This guide provides a comprehensive comparison of the two most prevalent detectors used for this application: the Electron Capture Detector (ECD) and the Mass Spectrometer (MS). We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics, supported by experimental data. Our objective is to equip researchers and scientists with the necessary insights to make an informed decision based on their specific analytical needs, whether for high-throughput screening or rigorous confirmatory analysis.
The fundamental difference between GC-ECD and GC-MS lies in how they detect and identify compounds eluting from the GC column.
Gas Chromatography-Electron Capture Detector (GC-ECD)
The GC-ECD is a highly sensitive detector that is selective for electronegative compounds, making it exceptionally well-suited for halogenated molecules like this compound.[2][3] Its operation is based on a radioactive Nickel-63 (⁶³Ni) source that emits beta particles (electrons).[4] These electrons collide with a makeup gas (typically nitrogen), creating a stable, low-energy cloud of free electrons and generating a constant standing current between two electrodes.[2][4]
When an electronegative analyte, such as this compound with its multiple chlorine atoms, elutes from the column and passes through the detector, it "captures" some of these free electrons. This capture causes a decrease in the standing current, which is measured as a positive signal.[2] The magnitude of this drop is proportional to the amount of the analyte present. The high sensitivity of ECD for OCPs makes it a cost-effective and robust tool for trace-level quantification.[1][5]
Sources
- 1. analysis.rs [analysis.rs]
- 2. measurlabs.com [measurlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cms.gnest.org [cms.gnest.org]
- 5. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Proficiency Testing for Beta-Endosulfan in Environmental Laboratories
In the landscape of environmental analysis, ensuring the accuracy and reliability of data is not merely a procedural formality; it is the bedrock upon which regulatory decisions, environmental remediation strategies, and public health protections are built. Beta-endosulfan, a persistent and toxic organochlorine pesticide, represents a significant analytical challenge due to its environmental prevalence and hazardous nature. For laboratories tasked with its quantification, participation in proficiency testing (PT) schemes is a critical measure of competence and a cornerstone of a robust quality management system.
This guide provides an in-depth comparison of proficiency testing programs for this compound, contrasts them with alternative quality control measures, and offers a detailed experimental protocol for its analysis. The content is designed for researchers, scientists, and laboratory professionals to navigate the complexities of quality assurance in pesticide residue analysis.
Part 1: The Framework of Proficiency Testing for this compound
Proficiency testing is an inter-laboratory comparison designed to evaluate the performance of analytical laboratories for specific tests and measurements.[1] It serves as an external and objective assessment of a laboratory's ability to produce accurate and reliable data. For this compound, a compound often regulated at trace levels, PT schemes are indispensable for verifying method performance and ensuring data comparability across different organizations.
The process involves a PT provider distributing a homogenous and stable sample containing an unknown concentration of this compound (and often other pesticides) to multiple participating laboratories. Each laboratory analyzes the sample using their standard in-house methods and reports the results back to the provider. The provider then performs a statistical analysis of all submitted data to determine a consensus or assigned value for the analyte concentration.[2] Each laboratory's performance is then evaluated against this assigned value, typically expressed as a z-score, which quantifies the accuracy of the result.
Typical Proficiency Testing Workflow
The workflow of a typical PT scheme is a cyclical process designed for continuous improvement. It begins with the provider's preparation of the test material and culminates in the laboratory's corrective actions, ensuring ongoing quality enhancement.
Caption: Workflow of a typical proficiency testing program.
Comparison of Major Proficiency Testing Providers
Several accredited organizations provide PT schemes for organochlorine pesticides, including this compound, in environmental matrices like water and soil. The choice of a provider often depends on the specific matrices tested, regulatory acceptance (e.g., TNI, NELAC), reporting timelines, and cost.[3]
| Provider | Scheme Name/Type | Matrix | Frequency | Analytes Include | Accreditation & Notes |
| ERA (a Waters Company) | Water Pollution (WP) / Water Supply (WS) PT | Wastewater, Drinking Water | Monthly or Quarterly[4][5] | Organochlorine Pesticides, including Endosulfan isomers.[5] | ISO/IEC 17043 accredited, NELAC recognized. Offers on-demand "QuiK Response" PTs.[5] |
| NSI Lab Solutions (ZeptoMetrix) | NPW - Organochlorine Pesticides / Soil & Hazardous Waste | Non-Potable Water, Soil | 4 studies per year[6][7] | Includes Aldrin, Endosulfan II, Endosulfan sulfate, etc.[3][8] | ISO/IEC 17043 accredited, TNI approved. Provides samples in duplicate.[3][6] |
| Phenova | Water Pollution (WP) / Soil/Hazardous Waste (HW) | Water, Soil | Quarterly[9] | Organochlorine Pesticides for EPA Method 8081A, TCLP Pesticides.[9][10] | ISO/IEC 17043 accredited, TNI recognized. Offers "Rapid Return" studies for quick corrective action.[11] |
| Bipea | PT WATER: MICROPOLLUTANTS / PT SOILS – SLUDGES | Clean, Waste, Surface Water; Soils, Sludges[12][13] | Annual programs with multiple rounds (e.g., 6-10 per year).[12][14] | Includes insecticides, persistent pollutants.[14] | ISO/IEC 17043 accredited. European-based provider with international participation.[1][12] |
| LGC Standards | Contaminated Land (CONTEST) | Soil, Standard Solutions | Varies by scheme | Organochlorine Pesticides.[15] | Accredited PT provider with a wide range of schemes. |
| Qualitycheck | Pesticides in natural waters | Natural Waters (Groundwater, Surface Water) | Per program schedule | Includes alpha- and this compound, Endrin, Heptachlor, etc.[16] | Organized in accordance with ISO/IEC 17043.[16] |
Part 2: Core Analytical Methodology for this compound
A robust and validated analytical method is a prerequisite for successful participation in any PT scheme. The analysis of this compound in environmental samples typically involves solvent extraction, extract cleanup, and instrumental analysis by gas chromatography.
Endosulfan Isomers and Metabolites
Technical endosulfan is a mixture of two stereoisomers, alpha- and this compound, in a ratio of approximately 7:3. In the environment, these isomers can be oxidized to form the persistent metabolite endosulfan sulfate, which is of similar toxicity. A comprehensive analytical method must be able to separate and quantify all three compounds.
Caption: Relationship between endosulfan isomers and its primary metabolite.
Example Experimental Protocol: this compound in Water by GC-ECD (Based on EPA Method 608.3 Principles)
This protocol outlines a standard procedure for the determination of this compound in water.
1. Principle: A 1-liter water sample is extracted with a non-polar solvent. The solvent extract is dried and concentrated. Instrumental analysis is performed using a gas chromatograph equipped with an electron capture detector (GC-ECD) for sensitive detection of halogenated compounds.
2. Reagents and Standards:
-
Solvents: Pesticide-grade Dichloromethane (DCM), Hexane, Acetone.
-
Drying Agent: Anhydrous sodium sulfate, baked at 400°C for 4 hours.
-
Standards: Certified stock solutions of this compound, alpha-endosulfan, and endosulfan sulfate. A certified surrogate standard (e.g., dibutyl chlorendate) and internal standard (e.g., pentachloronitrobenzene) should also be used.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Step 3.1: Measure 1 liter of the water sample into a 2-liter separatory funnel. Record the exact volume.
-
Step 3.2: Spike the sample with the surrogate standard. This is a critical step to monitor the efficiency of the extraction process for every sample.
-
Step 3.3: Add 60 mL of DCM to the separatory funnel.
-
Step 3.4: Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure. The vigorous mixing ensures intimate contact between the solvent and the aqueous phase, maximizing the transfer of the non-polar pesticide into the DCM.
-
Step 3.5: Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Step 3.6: Drain the DCM extract (bottom layer) into a flask through a funnel containing anhydrous sodium sulfate. This step removes residual water from the extract, which can interfere with the GC analysis.
-
Step 3.7: Repeat the extraction two more times with fresh 60 mL portions of DCM, combining all extracts in the flask. Multiple extractions are necessary to ensure quantitative recovery of the analytes.
4. Extract Concentration:
-
Step 4.1: Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish (K-D) concentrator on a water bath.
-
Step 4.2: Perform a solvent exchange to hexane by adding 50 mL of hexane and re-concentrating to about 5 mL. Hexane is a more suitable solvent for GC-ECD analysis than DCM.
-
Step 4.3: Adjust the final volume to exactly 10.0 mL. Add the internal standard just before analysis. The internal standard is used to correct for variations in injection volume and detector response.
5. GC-ECD Analysis:
-
Instrument: Gas chromatograph with a capillary column (e.g., DB-5 or equivalent) and an electron capture detector.
-
Temperatures: Injector at 250°C, Detector at 300°C.
-
Oven Program: An initial temperature of 150°C held for 1 minute, then ramped to 280°C at 10°C/min. This temperature program is designed to separate the target analytes from each other and from potential interferences.
-
Calibration: Perform a multi-point initial calibration (typically 5 levels) to establish the linear range of the detector. The calibration curve is used to calculate the concentration of analytes in the sample extracts.
Part 3: Comparative Analysis: PT vs. Alternative QC Measures
While formal PT schemes are a powerful tool, they are part of a broader spectrum of quality control measures. Certified Reference Materials (CRMs) are a primary alternative for internal quality validation.
Certified Reference Materials (CRMs): A CRM is a standard of high purity and known concentration, produced by an accredited body according to ISO 17034.[7] Laboratories use CRMs to prepare their own quality control samples, validate new methods, or check the performance of existing ones. Unlike PT samples, the concentration of a CRM is known to the analyst, making it a tool for verification rather than a blind test.
Inter-laboratory Comparison: Smaller, informal inter-laboratory studies can also be conducted between a few collaborating labs.[6] These can be useful for troubleshooting method discrepancies or for comparing results for a specific project, but they lack the statistical robustness and impartiality of a formal PT scheme.[3]
Comparison of Quality Control Approaches
| Feature | Proficiency Testing (PT) Scheme | Certified Reference Material (CRM) | Internal QC / Informal Comparison |
| Primary Purpose | External performance evaluation (blind test).[1] | Internal method validation and ongoing performance verification.[7] | Routine process control and troubleshooting. |
| Concentration | Unknown to the laboratory. | Known, certified value with uncertainty. | Known, prepared in-house or by a partner lab. |
| Objectivity | High (impartial, external provider). | Moderate (analyst is aware of the expected value). | Low (high potential for internal bias). |
| Statistical Power | High (large number of participants allows for robust statistical analysis).[17] | N/A (typically used by a single lab). | Low (limited number of participants).[6] |
| Regulatory Acceptance | Often mandatory for accreditation (e.g., TNI, ISO/IEC 17025).[3] | Essential for method validation and demonstrating traceability; complements PT. | Generally insufficient as a standalone proof of competence for accreditation. |
| Cost | Moderate to high (per study fee). | Moderate (cost per ampule of standard). | Low to moderate. |
| Feedback Time | Delayed (report issued after study closes, typically weeks).[7] | Immediate. | Immediate. |
Conclusion: An Integrated Approach to Quality Assurance
For the critical task of monitoring this compound in the environment, no single quality control tool is sufficient. While proficiency testing provides an unparalleled, objective assessment of a laboratory's performance against its peers, it is a periodic snapshot, not a continuous measure.
The most trustworthy and defensible data is generated by laboratories that integrate formal, accredited PT participation with a rigorous internal quality control program. This includes the routine use of Certified Reference Materials to validate methods and monitor instrument performance, the analysis of surrogate standards with every sample to track method efficiency, and a commitment to thorough root cause analysis and corrective action when any quality metric falls outside of acceptance limits. By combining these external and internal validation systems, environmental laboratories can ensure the highest degree of scientific integrity and provide data that is truly reliable for protecting environmental and human health.
References
-
Wong, J. W., & Cheung, Y. (2007). Interlaboratory comparison for the determination of five residual organochlorine pesticides in ginseng root samples by gas chromatography. Journal of AOAC International, 90(4), 1133–1141. Available at: [Link]
-
Bordet, F., Barrih, A., & Martel, A. C. (2002). Interlaboratory study of a multiresidue gas chromatographic method for determination of organochlorine and pyrethroid pesticides and polychlorobiphenyls in milk, fish, eggs, and beef fat. Journal of AOAC International, 85(6), 1173–1182. Available at: [Link]
-
Qualitycheck. (n.d.). Proficiency testing (PT): Pesticides in natural waters. Available at: [Link]
-
ERA, a Waters Company. (n.d.). Organochlorine Pesticides, WP. Available at: [Link]
-
OI Analytical. (n.d.). Analysis of organochlorine pesticides and PCBs using EPA method 608.3. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Endosulfan. Available at: [Link]
-
Metrology Service Ltd. (2025). PROFICIENCY TESTING PROGRAMME PT.UA.6.13.2025 POLAR PESTICIDES IN FEEDING STUFFS AND FOOD PRODUCTS OF PLANT ORIGIN – ROUND 1. Available at: [Link]
-
Metrology Service Ltd. (2020). PROFICIENCY TESTING PT.UA.11.2.2020 PESTICIDES. PREPARATIVE FORM PROFICIENCY TESTING PROGRAMME – ROUND 2. Available at: [Link]
-
Phenova. (n.d.). Environmental Proficiency Testing. Available at: [Link]
-
Waters ERA. (2020). Water Pollution - Environmental and Process Water Proficiency Testing and Reference Materials 2020/2021 Catalog. Available at: [Link]
-
Bipea. (2025). Proficiency testing programs SOILS - FERTILIZERS - SLUDGES - SEDIMENTS. Available at: [Link]
-
Phenova. (n.d.). WP Organic PT Standards. Available at: [Link]
-
Waters ERA. (n.d.). ERA Waters | Environmental and Purified Water Standards. Available at: [Link]
-
Phenomenex. (n.d.). Proficiency Testing Standards and CRMs for Environmental Analysis. Available at: [Link]
-
Waters ERA. (2024). Water Supply - Environmental and Purified Water Proficiency Testing and Reference Materials 2024/2025 Catalog. Available at: [Link]
-
Bipea. (n.d.). Proficiency testing. Available at: [Link]
-
Phenova. (n.d.). Proficiency Testing. Available at: [Link]
-
Bipea. (n.d.). PROFICIENCY TESTING PROGRAMS. Available at: [Link]
-
Bipea. (2025). Proficiency testing programs WATERS. Available at: [Link]
-
Cárdenas-González, J. F., et al. (2016). Measurement of organochlorine pesticides in drinking water: laboratory technical proficiency testing in Mexico. Accreditation and Quality Assurance, 21(3), 209-215. Available at: [Link]
-
Phenova. (n.d.). TCLP Organic PT Standards. Available at: [Link]
Sources
- 1. Proficiency testing - Bipea [bipea.org]
- 2. metrologyservice.com.ua [metrologyservice.com.ua]
- 3. nsilabsolutions.com [nsilabsolutions.com]
- 4. eraqc.com [eraqc.com]
- 5. eraqc.com [eraqc.com]
- 6. coleparmer.com [coleparmer.com]
- 7. zeptometrix.com [zeptometrix.com]
- 8. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 9. Phenova - Product Search [phenova.com]
- 10. Phenova - Product Search [phenova.com]
- 11. Proficiency Testing Standards and CRMs for Environmental Analysis [phenomenex.com]
- 12. extranet.bipea.org [extranet.bipea.org]
- 13. Proficiency testing programs WATERS - Bipea [bipea.org]
- 14. Proficiency testing programs SOILS - FERTILIZERS - SLUDGES - SEDIMENTS Physico-chemical, microbiological & contaminants analyses - Bipea [bipea.org]
- 15. Organochlorine Pesticides in Soil | LGC Standards [lgcstandards.com]
- 16. qualitychecksrl.com [qualitychecksrl.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of beta-Endosulfan: Safety, Compliance, and Chemical Rationale
As a persistent organic pollutant (POP) and a regulated hazardous substance, beta-endosulfan demands meticulous handling and disposal protocols that extend far beyond routine chemical waste management.[1] This guide provides drug development professionals, researchers, and scientists with the essential safety and logistical information required for the responsible disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our focus is on the underlying principles and regulatory frameworks that govern these procedures, empowering you to make safe and compliant decisions.
Endosulfan is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), making its improper disposal a violation of federal law.[2][3] Its inclusion in the Stockholm Convention on Persistent Organic Pollutants further underscores the global consensus on the need to eliminate or reduce its release into the environment.[4]
Hazard Assessment and Immediate Safety Protocols
This compound, an organochlorine insecticide, is the more stable of the two primary isomers found in the technical-grade product.[2][5] It is a potent central nervous system stimulant that acts by antagonizing the action of the neurotransmitter gamma-aminobutyric acid (GABA).[4][6] This mode of action is the basis for its high acute toxicity.
Before handling this compound in any form, a thorough understanding of its hazards is critical. The substance is highly toxic through ingestion, inhalation, and skin absorption.[7][8]
Table 1: Summary of this compound Hazards
| Hazard Class | GHS Statement | Description | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Small quantities can cause severe poisoning or death if ingested. | [6] |
| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | Direct skin contact can be lethal. | [6] |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | Inhaling dust or aerosols can be lethal. | [6] |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life | Immediate and severe harm to aquatic organisms upon release. | [6] |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects | Causes long-term, detrimental effects in aquatic ecosystems. |[6] |
Mandatory Personal Protective Equipment (PPE): Due to the high toxicity of this compound, stringent PPE is required:
-
Respiratory Protection: A NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is necessary when handling the solid chemical.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Body Protection: A lab coat, closed-toe shoes, and long pants are minimum requirements. For larger quantities or in case of a spill, a chemically resistant apron or full suit is recommended.[9]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and strict segregation at the point of generation. This compound waste streams in a laboratory setting can be categorized as follows:
-
Pure or Concentrated Waste: Unused or expired solid this compound, or concentrated stock solutions. This is the most hazardous category.
-
Acutely Hazardous Waste (P-listed): While endosulfan itself is not explicitly a "P-listed" waste under RCRA, its high toxicity means any containers or labware that held the pure substance must be treated as acutely hazardous. This requires triple-rinsing to decontaminate.
-
Contaminated Labware: This includes pipette tips, vials, flasks, and other disposable materials that have come into contact with this compound solutions.
-
Contaminated Solvents and Aqueous Solutions: Waste solvents (e.g., acetone, hexane) and aqueous buffers used in experiments.
Causality: The principle of segregation is crucial for two reasons. First, it prevents the unintentional mixing of incompatible chemicals, which could lead to dangerous reactions. This compound is decomposed by both acids and alkalis, which can generate sulfur dioxide gas.[7] Second, it ensures that waste is directed to the most appropriate and cost-effective disposal pathway. Diluting highly hazardous waste with less hazardous waste increases the total volume of material that requires expensive, specialized treatment.
Approved Disposal Pathways: A Step-by-Step Decision Framework
The ultimate goal for POPs waste is complete destruction or irreversible transformation.[10] The following diagram outlines the decision-making process for selecting the correct disposal method for this compound waste.
Caption: Decision workflow for this compound waste disposal.
Method 1: High-Temperature Incineration (Preferred) This is the most environmentally sound method for disposing of this compound and other POPs.[11][12] Hazardous waste incinerators operate at temperatures sufficient to break the robust chemical bonds of organochlorine compounds, ensuring their complete destruction.[10]
-
Mechanism: The high temperatures and controlled oxygen supply decompose this compound into simpler, less toxic compounds like carbon dioxide, water, hydrogen chloride, and sulfur dioxide. The resulting acid gases are then neutralized in a scrubber system before being released.
-
Regulatory Basis: This method aligns with the Stockholm Convention's requirement to manage POPs waste in an environmentally sound manner, aiming for complete destruction.[4]
Method 2: Authorized Hazardous Waste Landfill (Conditional) Disposal in a specially engineered hazardous waste landfill is a secondary option and should only be considered when high-temperature incineration is not feasible.[2][11]
-
Mechanism: This method relies on containment, not destruction. The landfill is designed with multiple liners and leachate collection systems to prevent the chemical from contaminating soil and groundwater.
-
Regulatory Basis: This is permissible under RCRA but is generally considered less preferable for persistent pollutants like endosulfan due to the long-term risk of containment failure.[2] It is critical to comply with any local or state legislation regarding the disposal of toxic wastes.[11]
On-Site Handling and Emergency Spill Procedures
Safe on-site management is paramount while waste awaits collection by a licensed disposal contractor.
Waste Accumulation and Packaging:
-
Container Selection: Use only chemically compatible containers with secure, tight-fitting lids. Avoid using containers that may have held incompatible materials.
-
Labeling: Clearly label each container with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Environmental Hazard").[13]
-
Storage: Store waste containers in a designated, secure satellite accumulation area with secondary containment to prevent spills from reaching drains or the environment.[14]
Emergency Spill Protocol (Small Scale): In the event of a small laboratory spill, follow these steps immediately:[6]
-
Alert Personnel: Notify all personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 1.
-
Contain the Spill: If the material is a solid, dampen it with a solvent like acetone to prevent dust from becoming airborne. Do not use water, as this compound is insoluble and reacts slowly with it.[7]
-
Absorb and Collect: Use absorbent paper dampened with acetone to pick up the material. For liquids, use a chemical absorbent pad or material. Place all contaminated materials into a suitable, sealable container.
-
Decontaminate Surfaces: Wipe the spill area with acetone, followed by a thorough washing with a strong soap and water solution.[6]
-
Package Waste: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag or container for disposal as hazardous waste.
-
Seek Verification: Do not re-enter the area until an Environmental Health and Safety officer has verified that it has been properly cleaned.[6]
Regulatory Compliance and Documentation
All activities related to hazardous waste are governed by strict regulations. Maintaining meticulous records is not just good practice; it is a legal requirement.[14]
-
Waste Manifest: When the waste is collected, you must complete a Uniform Hazardous Waste Manifest. This document tracks the waste from the point of generation to its final disposal facility ("cradle-to-grave") and is required by the EPA.
-
Record Keeping: Federal law mandates that manifests be retained for a minimum of three years, though state requirements may be longer.[14] Additionally, maintain records of waste characterization, accumulation start dates, and inspection logs.
By adhering to these scientifically grounded and legally mandated procedures, researchers can ensure the safe handling and disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33213-65-9, this compound. Retrieved from [Link]
-
Haz-Map. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (1988). Endosulfan (Health and Safety Guide No. 17). World Health Organization. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). This compound. Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
-
Global Environment Facility (GEF). (n.d.). Selection of Persistent Organic Pollutant Disposal Technology for the Global Environment Facility. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Persistent Organic Pollutants: A Global Issue, A Global Response. Retrieved from [Link]
-
Harikumar, P., Jesitha, K., & Sreechithra, M. (2013). Remediation of Endosulfan by Biotic and Abiotic Methods. Journal of Environmental Protection, 4, 418-425. Retrieved from [Link]
-
Pesticide Action Network (PAN) International. (2008). Endosulfan. Stockholm Convention. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Methods: Endosulfan I. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Field Equipment Cleaning and Decontamination. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Persistent Organic Pollutants (POPs). Retrieved from [Link]
-
Kumar, A., et al. (2018). Biodegradation and Detoxification of Chlorinated Pesticide Endosulfan by Soil Microbes. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Endosulfan. Retrieved from [Link]
-
ACTenviro. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
-
GOV.UK. (2022). Manage waste containing persistent organic pollutants (POPs). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
-
National Research Council (NRC). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
-
U.S. Government Publishing Office. (2023). Federal Register/Vol. 88, No. 14/Monday, January 23, 2023/Proposed Rules. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | 33213-65-9 [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. gov.uk [gov.uk]
- 11. Endosulfan (HSG 17, 1988) [inchem.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. crystal-clean.com [crystal-clean.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
